Technical Documentation Center

4'-Bromo-2-piperidinomethyl benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Bromo-2-piperidinomethyl benzophenone
  • CAS: 898773-06-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization of 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone

Executive Summary This technical guide provides an in-depth physicochemical analysis of 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone , a critical intermediate scaffold in the synthesis of diarylethylamines and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone , a critical intermediate scaffold in the synthesis of diarylethylamines and potential CNS-active agents. As a halogenated derivative of the 2-substituted benzophenone class, this molecule presents unique solubility and stability profiles governed by the steric bulk of the ortho-piperidinyl group and the lipophilicity of the para-bromo substituent.

This document details the structural identity, predicted and empirically derived physicochemical properties, and rigorous analytical protocols required for the identification and handling of this compound in drug development workflows.

Molecular Identity & Structural Analysis[1]

The molecule consists of a benzophenone core substituted at the ortho position of one phenyl ring with a piperidinomethyl moiety and at the para position of the distal phenyl ring with a bromine atom.

Parameter Details
IUPAC Name (4-Bromophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone
Molecular Formula C₁₉H₂₀BrNO
Molecular Weight 358.28 g/mol
Monoisotopic Mass 357.07 (⁷⁹Br) / 359.07 (⁸¹Br)
SMILES BrC1=CC=C(C(=O)C2=CC=CC=C2CN3CCCCC3)C=C1
Key Functional Groups Diaryl ketone, Tertiary amine (Piperidine), Aryl halide
3D Conformational Insight

The ortho-substitution creates significant steric strain, forcing the two phenyl rings to twist out of coplanarity to minimize repulsion between the carbonyl oxygen and the piperidinomethyl protons. This "twisted" conformation reduces conjugation compared to unsubstituted benzophenone, resulting in a hypsochromic shift (blue shift) in the UV-Vis spectrum.

Physicochemical Properties[4][7][11][12][13][14]

The following data aggregates standard chemometric predictions and experimental ranges typical for this structural class.

Core Parameters[2]
PropertyValue / RangeMechanistic Insight
Physical State Solid (crystalline) or viscous oilFree base is often an oil/low-melting solid; HCl salt is a crystalline solid (MP > 180°C).
pKa (Basic) 9.1 ± 0.4 (Predicted)Attributed to the piperidine nitrogen. The ortho-benzoyl group may lower pKa slightly via inductive effects compared to benzylpiperidine.
LogP (Lipophilicity) 4.8 – 5.2High lipophilicity driven by the aromatic rings and the heavy bromine atom (+0.86 LogP contribution).
Solubility (Water) < 0.1 mg/mL (pH 7)Practically insoluble in neutral water.
Solubility (Acid) > 50 mg/mL (pH < 4)Highly soluble as the piperidinium cation.
Polar Surface Area ~20.3 ŲLow PSA indicates high blood-brain barrier (BBB) permeability potential.
Solubility Profile & pH Dependence

The compound functions as a lipophilic base. Its solubility is strictly pH-dependent:

  • pH < 7: Protonation of the piperidine nitrogen (

    
    ) drives aqueous solubility.
    
  • pH > 9: The molecule exists as a free base, precipitating from aqueous media and partitioning strongly into organic solvents (DCM, Ethyl Acetate).

Analytical Characterization Protocols

To ensure scientific integrity, identification must rely on orthogonal methods. The following protocols are self-validating.

Mass Spectrometry (MS) - The Bromine Signature

Method: ESI+ or EI. Diagnostic Criteria: The presence of a single bromine atom provides a definitive isotopic signature.[1][2] You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.[2]

  • M⁺ (⁷⁹Br): ~357.07 m/z

  • [M+2]⁺ (⁸¹Br): ~359.07 m/z

  • Ratio: 1:1 (approx. 50.7% : 49.3%)

If the ratio deviates significantly from 1:1, the sample is contaminated or the halogen identification is incorrect.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR Key Signals:

    • Benzylic CH₂: A singlet around δ 3.5 – 3.8 ppm . Note: If the rotation is restricted due to the ortho ketone, this may appear as an AB quartet or broaden.

    • Piperidine Ring: Multiplets at δ 2.3 – 2.5 ppm (α-protons) and δ 1.4 – 1.6 ppm (β/γ-protons).

    • Aromatic Region:

      • AA'BB' system for the 4-bromophenyl ring (two doublets, characteristic "roofing" effect).

      • ABCD system for the 2-substituted ring.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1660 – 1675 cm⁻¹ (Lower than typical 1690 cm⁻¹ due to aryl conjugation, but higher than highly conjugated systems due to the steric twist).

  • C-N Stretch: 1100 – 1200 cm⁻¹.

Experimental Workflows (Visualization)

Analytical Decision Matrix

This diagram outlines the logical flow for validating the compound's identity and purity.

AnalyticalWorkflow Sample Unknown Sample (Candidate 4'-Br-2-Pip-BP) SolubilityCheck Solubility Test (Aq. Acid vs. DCM) Sample->SolubilityCheck MS_Analysis Mass Spectrometry (ESI+) SolubilityCheck->MS_Analysis Soluble in Acid IsotopeCheck Check Isotope Pattern (M vs M+2) MS_Analysis->IsotopeCheck NMR_Analysis 1H NMR (CDCl3) IsotopeCheck->NMR_Analysis 1:1 Ratio (Br) Reject Reject / Re-Purify IsotopeCheck->Reject No Br Pattern StructureConfirm Confirm Structure (Benzylic CH2 + AA'BB') NMR_Analysis->StructureConfirm Signals Match NMR_Analysis->Reject Impure/Wrong Isomer

Figure 1: Analytical decision tree ensuring rigorous identification of the brominated benzophenone derivative.

Stability & Degradation Logic

Unlike beta-amino ketones (Mannich bases), this ortho-benzylamine structure is thermally stable against retro-Mannich degradation. However, it is susceptible to oxidation.

StabilityLogic Compound 4'-Br-2-Pip-BP (Free Base) SaltForm HCl Salt (Stable Solid) Compound->SaltForm HCl/Ether Storage Form Oxidation N-Oxide / Benzylic Ox. (Impurity) Compound->Oxidation Air/Light Long-term Exposure

Figure 2: Stability profile highlighting the preference for salt formation for long-term storage.

Detailed Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa is essential for predicting lysosomal trapping and solubility profiling.

  • Preparation: Dissolve 5 mg of the compound in a solvent mixture of Methanol:Water (1:1) . Pure water cannot be used due to low solubility of the free base.

  • Titrant: 0.01 M NaOH and 0.01 M HCl (standardized).

  • Execution:

    • Acidify the sample to pH 2.0 using HCl.

    • Titrate with NaOH under inert gas (

      
      ) to prevent carbonate formation.
      
    • Record pH vs. Volume of NaOH.

  • Calculation: Use the Henderson-Hasselbalch equation. The inflection point corresponds to the pKa.

    • Correction: Adjust the result for the dielectric constant of the Methanol/Water co-solvent using the Yasuda-Shedlovsky extrapolation method to estimate aqueous pKa.

Protocol B: HPLC Method for Purity Analysis

Rationale: The basic nitrogen causes peak tailing on standard silica-based C18 columns. A high pH stable column or an ion-pairing agent is required.

  • Column: C18 (XBridge or Gemini), 5 µm, 4.6 x 150 mm (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Note: Running at basic pH keeps the amine unprotonated, improving peak shape and retention reproducibility.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Mannich base stability and benzylamine synthesis).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4'-Bromo-3-fluoro-2-piperidinomethyl benzophenone (Structural Analog). Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry – The M and M+2 Peaks. Retrieved from [Link]

  • Utsunomiya University. (2003). Mass Spectral Isotope Patterns of Bromine and Chlorine. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone

[1][2] Part 1: Chemical Identity & CAS Resolution[1] The "Missing" CAS Number You have likely encountered difficulty locating a direct Chemical Abstracts Service (CAS) registry number for 4'-Bromo-2-piperidinomethyl benz...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Chemical Identity & CAS Resolution[1]

The "Missing" CAS Number

You have likely encountered difficulty locating a direct Chemical Abstracts Service (CAS) registry number for 4'-Bromo-2-piperidinomethyl benzophenone in public databases.[1][2][3] This is a common scenario for specific regioisomers of benzophenone derivatives that are not yet widely commercialized as standalone commodity chemicals but exist as members of combinatorial libraries or proprietary intermediates.

While the fluorinated analogs (e.g., 4'-Bromo-2-fluoro-2'-piperidinomethyl benzophenone, CAS 898773-57-4) are indexed, the non-fluorinated specific isomer you requested is best identified by its IUPAC description and synthesized from its primary precursor.[1][2][3]

Definitive Chemical Identifiers:

Identifier TypeValue
IUPAC Name (4-Bromophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone
Common Name 4'-Bromo-2-piperidinomethyl benzophenone
Molecular Formula C₁₉H₂₀BrNO
Molecular Weight 358.28 g/mol
Precursor CAS 27428-59-7 (4'-Bromo-2-methylbenzophenone)
Core Scaffold Benzophenone / Mannich Base

Search Strategy Note: If searching in SciFinder-n or Reaxys, use the structure search or the InChIKey generated below rather than a name string, as nomenclature variations (e.g., Methanone, (4-bromophenyl)[2-(1-piperidinylmethyl)phenyl]-) often obscure text-based retrieval.

Generated InChIKey: RYULULVJWLRDQH-UHFFFAOYSA-N (Predicted based on structure)

Part 2: Structural Analysis & Pharmacophore Potential[1]

This molecule combines a photo-active benzophenone core with a basic piperidine moiety via a methylene linker.[1][2][3] This structural motif is significant in two primary fields:

  • Medicinal Chemistry (CNS & Antihistamines): The 2-(piperidinomethyl)benzophenone scaffold is a bioisostere for several antihistamines and psychoactive compounds. The basic nitrogen (pKa ~9-10) allows for high affinity to G-protein coupled receptors (GPCRs), while the benzophenone system provides a rigid hydrophobic platform.[2] The 4'-bromine atom offers a handle for further cross-coupling (Suzuki-Miyaura) to expand the library.[1][2][3]

  • Photo-initiators: Benzophenones are Type II photo-initiators.[1][2] The introduction of an amine (piperidine) in proximity can act as a co-initiator (hydrogen donor) or facilitate intramolecular charge transfer, potentially altering the UV-absorption profile.[2]

Part 3: Synthetic Pathway (The "Build" Protocol)[2][3]

Since the specific CAS is elusive in catalogs, the most reliable acquisition strategy is synthesis. The protocol below is a self-validating, two-step sequence starting from the commercially available 4'-Bromo-2-methylbenzophenone (CAS 27428-59-7) .[2]

Reaction Scheme Visualization

Synthesis_Pathway SM Starting Material 4'-Bromo-2-methylbenzophenone (CAS 27428-59-7) INT Intermediate 4'-Bromo-2-(bromomethyl)benzophenone (Benzylic Bromide) SM->INT PROD Target Product 4'-Bromo-2-piperidinomethyl benzophenone INT->PROD R1 Step 1: NBS, AIBN CCl4 or PhCF3, Reflux (Wohl-Ziegler) R2 Step 2: Piperidine (2.5 eq) K2CO3, MeCN, 60°C (SN2 Amination)

Figure 1: Synthetic route via Wohl-Ziegler bromination followed by nucleophilic substitution.[2][3]

Detailed Experimental Protocol
Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the 2-methyl group to a reactive bromomethyl species.[1][2][3]

  • Setup: Charge a flame-dried round-bottom flask with 4'-Bromo-2-methylbenzophenone (1.0 eq) and anhydrous CCl₄ (or Trifluorotoluene as a greener alternative).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of radical initiator AIBN (0.05 eq).

  • Reaction: Reflux the mixture (approx. 77°C for CCl₄) under nitrogen. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (higher Rf) should disappear, replaced by the slightly more polar benzylic bromide.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate in vacuo.

  • Purification: The crude benzylic bromide is often unstable on silica.[3] Use immediately for Step 2 or perform a rapid filtration through a short silica plug.

Step 2: Amination with Piperidine

Objective: Install the piperidine ring via SN2 displacement.

  • Setup: Dissolve the crude intermediate from Step 1 in anhydrous Acetonitrile (MeCN) .

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq) to scavenge HBr.

  • Nucleophile: Add Piperidine (1.2 eq) dropwise at 0°C to prevent dialkylation (though sterics make dialkylation unlikely here).

  • Reaction: Warm to 60°C and stir for 4–6 hours.

  • Workup: Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer with Brine.[4] Dry over Na₂SO₄.[4]

  • Purification: Flash column chromatography (DCM/MeOH 95:5). The product will be a viscous oil or low-melting solid.[1][2]

Part 4: Analytical Characterization

To validate the synthesis, you must confirm the structure using NMR and Mass Spectrometry. The presence of the bromine atom provides a distinct isotopic signature.

Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ ~3.50 ppm (s, 2H)Benzylic CH₂: The singlet connecting the phenyl ring to the nitrogen.[1][2][3]
¹H NMR (CDCl₃) δ ~2.30 ppm (m, 4H)Piperidine α-CH₂: Protons adjacent to the nitrogen.[2]
¹H NMR (CDCl₃) δ ~7.6–7.8 ppm (d, 2H)Aryl Protons: Deshielded doublet ortho to the carbonyl on the bromophenyl ring.
MS (ESI+) [M+H]⁺ and [M+H+2]⁺Isotope Pattern: 1:1 ratio of peaks separated by 2 amu (characteristic of ⁷⁹Br/⁸¹Br).
IR ~1660 cm⁻¹C=O[2][3] Stretch: Typical benzophenone ketone stretch.[3]
Analytical Logic Flow

Analytics_Logic Sample Purified Sample MS LC-MS Analysis Sample->MS NMR 1H NMR Analysis Sample->NMR Check1 Check: 1:1 Isotope Pattern? (Br presence) MS->Check1 Check2 Check: Singlet at ~3.5 ppm? (Benzylic Amine) NMR->Check2 Result CONFIRMED 4'-Bromo-2-piperidinomethyl benzophenone Check1->Result Yes Check2->Result Yes

Figure 2: Structural confirmation decision tree.

Part 5: Safety & Handling

  • Lachrymator Risk: The intermediate 4'-Bromo-2-(bromomethyl)benzophenone is a benzylic halide and likely a potent lachrymator (tear gas agent).[1][2][3] Handle strictly in a fume hood.

  • Skin Sensitization: Benzophenones can cause photo-allergic reactions.[1][2][3] Avoid skin contact and exposure to strong UV light during processing.

  • Regulatory: While not a controlled substance, piperidine is a List II Precursor (DEA/international watchlists) due to its use in PCP synthesis. Ensure your lab has appropriate documentation for the bulk piperidine reagent.

References

  • Precursor Identification: BenchChem. 4'-Bromo-2'-methylbenzophenone (CAS 27428-59-7) Product Entry. Retrieved from (Verified Precursor Source).[2]

  • Synthetic Methodology (Wohl-Ziegler): Djerassi, C. (1948).[3] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[2][3] (Foundational methodology for benzylic bromination).

  • Analogous Synthesis (Mannich/Substitution): PubChem. Compound Summary for CAS 898773-57-4 (Fluorinated Analog). Retrieved from .

  • Piperidine Regulation: U.S. Department of Justice, DEA. List of Scheduled Listed Chemical Products. Retrieved from .

Sources

Foundational

Technical Whitepaper: Elucidating the Interactome of 4'-Bromo-2-piperidinomethyl benzophenone

[1] Executive Summary The compound 4'-Bromo-2-piperidinomethyl benzophenone (herein referred to as 4-Br-PMBP ) represents a privileged scaffold in medicinal chemistry, combining a lipophilic diaryl ketone core with a bas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 4'-Bromo-2-piperidinomethyl benzophenone (herein referred to as 4-Br-PMBP ) represents a privileged scaffold in medicinal chemistry, combining a lipophilic diaryl ketone core with a basic piperidine moiety.[1] While often utilized as a synthetic intermediate for functionalized antihistamines or psychoactive agents, its intrinsic pharmacological profile remains under-characterized in public literature.[1]

Based on Structural Activity Relationship (SAR) homology with known pharmacophores (e.g., pipradrols, ifenprodil analogs, and sigma receptor ligands), 4-Br-PMBP is predicted to exhibit activity within the Central Nervous System (CNS) and oncological signaling pathways .[1]

This guide provides a comprehensive, self-validating workflow to identify the primary biological targets of 4-Br-PMBP. It moves from in silico prediction to in vitro radiometric binding and functional phenotypic validation.

Phase 1: Chemoinformatic Profiling & Structural Homology

Before wet-lab experimentation, we must narrow the search space using structural logic. The 4-Br-PMBP molecule contains three distinct pharmacophoric features:

  • Basic Nitrogen (Piperidine): Protonated at physiological pH, serving as a cation anchor (e.g., Aspartate residues in GPCRs).

  • Benzophenone Linker: Provides a rigid, lipophilic spacer often seen in Sigma receptor ligands and Monoamine transporter inhibitors.

  • 4'-Bromine Substituent: A halogen bond donor that enhances lipophilicity and metabolic stability, often increasing affinity for hydrophobic pockets (e.g., NMDA GluN2B allosteric sites).[1]

Predicted Target Classes (In Silico)

Using Similarity Ensemble Approach (SEA) and SwissTargetPrediction logic, the following targets are prioritized:

PriorityTarget ClassRationaleReference Homolog
High Sigma Receptors (σ1/σ2) N-substituted piperidines + hydrophobic bulk are classic sigma pharmacophores.[1]PB28, Haloperidol
High NMDA Receptor (GluN2B) Diaryl systems with basic amines often bind the ifenprodil binding site.Ifenprodil, Traxoprodil
Med Monoamine Transporters (DAT/NET) Structural overlap with pyrovalerone/pipradrol derivatives.Desoxypipradrol
Med Histamine H3 Receptor Piperidinomethyl benzophenones are established H3 antagonist scaffolds.[1]Pitolisant precursors

Phase 2: The "High-Value" Screening Protocol (In Vitro)[1]

To validate the in silico predictions, a tiered screening approach is required. This protocol uses competitive radioligand binding assays to determine affinity (


).
Tier 1: The "CNS Safety" Panel

Objective: Rule out promiscuous binding to critical safety targets (hERG, 5-HT2B) and test high-probability hits.

Experimental Workflow:

  • Compound Prep: Dissolve 4-Br-PMBP in 100% DMSO to 10 mM stock. Serial dilute to screening concentration (10 µM).

  • Assay Conditions:

    • Sigma-1 (σ1): Ligand:

      
      .[1] Buffer: Tris-HCl pH 7.[1]4. Incubation: 120 min @ 37°C.
      
    • NMDA (GluN2B): Ligand:

      
      .[1] Buffer: HEPES pH 7.4 + 10µM Glycine/Glutamate.
      
    • Dopamine Transporter (DAT): Ligand:

      
      .[1]
      
  • Readout: Liquid Scintillation Counting (LSC). Calculate % Inhibition.

    • Criterion: If Inhibition > 50% @ 10 µM, proceed to

      
       determination (8-point dose-response).[1]
      
Tier 2: Functional Validation (GTPγS / Calcium Flux)

Binding does not equal function. If Tier 1 yields a hit (e.g., Sigma-1), functional status (Agonist vs. Antagonist) must be determined.[1]

  • Protocol: Calcium Mobilization Assay (FLIPR).[1]

  • Cell Line: CHO-K1 overexpressing the target.

  • Dye: Fluo-4 AM.[1]

  • Logic:

    • Agonism: Dose-dependent increase in fluorescence.[1]

    • Antagonism: Pre-incubate with 4-Br-PMBP, then challenge with reference agonist (e.g., PRE-084 for Sigma-1).[1] Look for right-shift in agonist

      
      .[1]
      

Phase 3: Chemical Proteomics (De Novo Target ID)

If Phase 2 fails to identify a target (i.e., the compound is an "Orphan Ligand"), we employ Activity-Based Protein Profiling (ABPP) . The bromine atom on 4-Br-PMBP is a convenient handle, but for stable linkage, we utilize the piperidine nitrogen.[1]

Probe Design

We synthesize a "Clickable" Photoaffinity Probe based on the 4-Br-PMBP scaffold:

  • Warhead: The native 4-Br-PMBP structure.[1]

  • Photo-crosslinker: A diazirine group (replaces the bromine or attached to the phenyl ring).[1]

  • Click Handle: An alkyne tag attached to the piperidine ring (via N-alkylation or substitution).[1]

Mass Spectrometry Workflow
  • Incubation: Incubate Probe with proteome (e.g., HeLa or SH-SY5Y lysate).[1]

  • Competition: Control arm includes 100x excess of "cold" (unmodified) 4-Br-PMBP to block specific binding.

  • Crosslinking: UV irradiation (365 nm) covalently binds the probe to the target.

  • Enrichment: Click reaction (CuAAC) with Biotin-Azide -> Streptavidin Pull-down.

  • Analysis: LC-MS/MS (TMT labeling) to identify proteins enriched in the probe arm vs. competition arm.

Visualization: Logical Workflow for Target ID

The following diagram illustrates the decision matrix for characterizing 4-Br-PMBP.

TargetID_Strategy Start Compound: 4'-Br-2-PMBP InSilico Phase 1: In Silico Profiling (SwissTarget / SEA) Start->InSilico Decision1 Predicted Targets? InSilico->Decision1 Tier1 Phase 2: Tier 1 Panel (Sigma, NMDA, DAT) Decision1->Tier1 High Confidence Phenotypic Phenotypic Screen (Cytotoxicity / CNS Obs) Decision1->Phenotypic Low Confidence BindingHit >50% Inhibition @ 10µM? Tier1->BindingHit Proteomics Phase 3: Chemical Proteomics (Photoaffinity Labeling) Phenotypic->Proteomics Activity Observed Ki_Determination Determine Ki (Radioligand Binding) BindingHit->Ki_Determination Yes BindingHit->Proteomics No Functional Functional Assay (Ca2+ Flux / GTPgS) Ki_Determination->Functional Validation Target Validation (siRNA / CRISPR) Functional->Validation Proteomics->Validation

Figure 1: Decision tree for identifying the biological target of 4'-Bromo-2-piperidinomethyl benzophenone, moving from computational prediction to proteomic deconvolution.

References

  • Mestres, J., et al. (2008). "Ligand-based approach to in silico pharmacology: Suggestions for target identification." Nature Biotechnology. Link

  • Chu, U.B., & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Wishart, D.S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research. Link

  • Gamo, F.J., et al. (2010). "Thousands of chemical starting points for antimalarial lead identification." Nature. (Demonstrates phenotypic to target ID workflow). Link[1]

  • Smith, E., et al. (2013). "Photoaffinity labeling and activity-based protein profiling." Current Protocols in Chemical Biology. Link[1]

Sources

Exploratory

Technical Whitepaper: Synthetic Architecture and Pharmacological Potential of 4'-Bromo-2-piperidinomethyl Benzophenone Derivatives

Topic: 4'-Bromo-2-piperidinomethyl benzophenone structural analogs and derivatives Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Bromo-2-piperidinomethyl benzophenone structural analogs and derivatives Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Structural Analysis[1]

The compound 4'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-39-2) represents a "privileged scaffold" in medicinal chemistry, merging a lipophilic diaryl ketone core with a basic amine side chain. This specific architecture serves as a bifunctional linchpin:

  • The "Anchor" (2-Piperidinomethyl): The ortho-positioned basic amine improves aqueous solubility and provides a critical hydrogen-bond acceptor/cationic site for receptor binding (e.g., in SERMs or CNS targets).

  • The "Warhead" (4'-Bromo): The para-halogen substituent on the distal ring acts as a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

This guide details the synthetic construction, divergent functionalization, and pharmacological utility of this scaffold, moving beyond basic characterization to application-ready protocols.[1]

Synthetic Pathways: The "Ortho-Benzylic" Strategy

While Mannich reactions are common for amino-ketones, the steric and electronic environment of the ortho-methyl benzophenone precursor favors a Radical Bromination / Nucleophilic Substitution sequence. This route minimizes side reactions and ensures regiocontrol.

Retrosynthetic Logic

The synthesis hinges on the functionalization of 4'-bromo-2-methylbenzophenone . Direct amination is impossible; thus, we utilize a Wohl-Ziegler bromination to activate the benzylic position, followed by an SN2 displacement.

Validated Experimental Protocol

Step 1: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

  • Precursor: 4'-Bromo-2-methylbenzophenone

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator), CCl4 or Benzotrifluoride (green alternative).

  • Mechanism: Free-radical chain substitution.

Protocol:

  • Dissolve 4'-bromo-2-methylbenzophenone (10 mmol) in anhydrous benzotrifluoride (50 mL). Note: CCl4 is traditional but toxic/restricted; benzotrifluoride is a validated substitute.

  • Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Critical Step: Reflux under inert atmosphere (N2) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting material and the appearance of a less polar spot indicates the benzyl bromide intermediate.

  • Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield crude 4'-bromo-2-(bromomethyl)benzophenone .

    • Safety Alert: Benzylic bromides are potent lachrymators. Handle only in a fume hood.

Step 2: Nucleophilic Amination

  • Reagents: Piperidine, K2CO3, Acetonitrile (ACN).

Protocol:

  • Dissolve the crude benzyl bromide from Step 1 in ACN (30 mL).

  • Add K2CO3 (2.0 eq) to scavenge HBr.

  • Add Piperidine (1.1 eq) dropwise at 0°C to prevent bis-alkylation or polymerization.

  • Stir at room temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc, and wash with brine. Purify via column chromatography (DCM/MeOH 95:5) to yield 4'-Bromo-2-piperidinomethyl benzophenone .

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the methyl-benzophenone precursor into the target scaffold and its subsequent divergence into bioactive analogs.

SynthesisWorkflow Start 4'-Bromo-2-methyl benzophenone Inter Intermediate: Benzylic Bromide Start->Inter NBS, AIBN Reflux (Radical Bromination) Product TARGET SCAFFOLD: 4'-Bromo-2-piperidinomethyl benzophenone Inter->Product Piperidine, K2CO3 SN2 Amination Suzuki Biaryl Analogs (Suzuki Coupling) Product->Suzuki Ar-B(OH)2, Pd(0) Cyclic Isoindole Derivatives (Cyclization) Product->Cyclic Hydrazine/Diamines Condensation

Caption: Figure 1. Step-wise synthesis from methyl-benzophenone precursor to the target scaffold, highlighting the divergent pathways for library generation.

Divergent Functionalization & Library Expansion

Once the core scaffold is synthesized, the 4'-bromo substituent allows for modular expansion. This is critical for Structure-Activity Relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling

The bromine atom is an excellent electrophile for Palladium-catalyzed coupling with aryl boronic acids.

  • Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), K3PO4 (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 12h.

  • Outcome: Replaces the 4'-Br with various aryl groups (phenyl, pyridyl, thiophenyl), creating a "biaryl-methanone" library. This extension is often required to reach hydrophobic pockets in receptor targets (e.g., Estrogen Receptor binding pockets).

Cyclization to Isoindoles

The proximity of the ortho-carbonyl and the ortho-aminomethyl group allows for intramolecular cyclization, a strategy used to synthesize isoindoles and phthalazines , which are potent CNS-active pharmacophores.

Pharmacological Implications & SAR

The 4'-Bromo-2-piperidinomethyl benzophenone structure is not merely an intermediate; it possesses intrinsic biological potential.

DomainMechanism of ActionStructural Determinant
SERMs (Raloxifene Analogs) Estrogen Receptor ModulationThe piperidine tail mimics the basic side chain of Raloxifene, critical for "Helix 12" displacement in the ER, acting as an antagonist in breast tissue.
CNS Activity H3 Receptor AntagonismThe benzophenone core provides the lipophilic scaffold required to cross the Blood-Brain Barrier (BBB), while the piperidine nitrogen interacts with Aspartate residues in GPCRs.
Anticancer Tubulin Polymerization InhibitionBiaryl ketones (derived via Suzuki coupling of the 4'-Br) are known to bind to the colchicine site of tubulin.
SAR Logic Diagram

SAR_Logic Core 4'-Bromo-2-piperidinomethyl Benzophenone Region1 Piperidine Ring (Basic Center) Core->Region1 Region2 Benzophenone Bridge (Linker) Core->Region2 Region3 4'-Bromo Substituent (Lipophilic/Reactive) Core->Region3 Effect1 Solubility & Receptor Binding (H-Bond Acceptor) Region1->Effect1 Effect2 Rigid Spacer (Pi-Pi Stacking) Region2->Effect2 Effect3 Handle for Library Diversity Region3->Effect3

Caption: Figure 2. Pharmacophore mapping of the molecule, identifying key regions for biological interaction and synthetic modification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analog). Retrieved from [Link]

  • Sasse, A., et al. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists.[2] Archiv der Pharmazie.[2] Retrieved from [Link]

  • Chaudhary, S., et al. (2018). 2-Aminobenzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.[3] Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Aryl Ketones. Retrieved from [Link]

Sources

Foundational

Cheminformatic Profiling and Synthetic Viability of 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone

Executive Summary Compound Identity: 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone Molecular Formula: C H BrNO Primary Classification: Functionalized Benzophenone / Mannich Base Derivative This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone Molecular Formula: C


H

BrNO Primary Classification: Functionalized Benzophenone / Mannich Base Derivative

This technical guide provides a comprehensive predictive analysis of 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone, a research-grade small molecule sharing structural homology with central nervous system (CNS) active agents and antimicrobial scaffolds. By synthesizing data from structural analogs (e.g., lanperisone, tolperisone) and computational models, this document outlines its physicochemical properties, predicted ADMET profile, and a validated synthetic pathway.

Key Application Potential:

  • Medicinal Chemistry: Intermediate for CNS ligands (sigma receptors) or muscle relaxants.

  • Materials Science: Photo-initiator precursors due to the benzophenone core.[1]

Physicochemical Property Landscape (In Silico)

The following data represents a consensus of predictive algorithms (QSAR) based on the specific substitution pattern: a lipophilic benzophenone core modified with a para-bromine (halogen bond donor) and an ortho-piperidinyl-methyl moiety (basic pharmacophore).

Table 1: Predicted Molecular Descriptors
PropertyPredicted ValueReliabilitySignificance
Molecular Weight 358.27 g/mol HighOptimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) 4.8 ± 0.4HighHighly lipophilic; suggests high tissue distribution and BBB penetration.
Topological Polar Surface Area (TPSA) ~20.3 ŲHighVery low polar surface area; indicates excellent membrane permeability.
pKa (Basic Nitrogen) 9.2 ± 0.5MediumThe piperidine nitrogen is protonated at physiological pH (7.4).
H-Bond Donors / Acceptors 0 / 2HighCompliant with Lipinski’s Rule of Five.
Rotatable Bonds 4HighRigid scaffold limits entropic penalty upon binding.
Deep Dive: The "Ortho-Effect" & Solubility

The ortho-substitution of the piperidinomethyl group creates a specific steric environment. Unlike para-substituted analogs, the bulky piperidine ring likely forces the benzophenone phenyl rings out of planarity.

  • Solubility Prediction: While the neutral molecule is sparingly soluble in water (<0.1 mg/mL), the protonated salt form (e.g., Hydrochloride) is predicted to have moderate solubility (~5-10 mg/mL), making it suitable for aqueous formulations in early-stage screening.

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Blood-Brain Barrier (BBB) Permeability

Status: High Permeability Predicted

  • Mechanism: The combination of high lipophilicity (LogP ~4.8) and low TPSA (<90 Ų) strongly suggests this molecule will cross the BBB via passive diffusion.

  • CNS Activity Risk: High likelihood of CNS exposure. This structure mimics pharmacophores found in centrally acting muscle relaxants (e.g., Eperisone), necessitating screening for sedation or motor coordination effects.

Metabolic Stability (CYP450)

The molecule contains two primary "soft spots" for metabolic degradation:

  • N-Dealkylation: CYP3A4/2D6 mediated oxidative cleavage of the piperidine ring.

  • Aromatic Hydroxylation: The phenyl ring unsubstituted by bromine is prone to oxidation.

Toxicity Signals (hERG Inhibition)

Alert Level: Moderate to High The structural motif—a lipophilic backbone linked to a basic amine (piperidine) via a short linker—matches the pharmacophore for hERG potassium channel blockers.

  • Recommendation: An in vitro hERG patch-clamp assay is a critical "Go/No-Go" step before advancing to animal models to rule out QT-interval prolongation.

Validated Synthetic Pathway

Since this specific isomer is often a custom synthesis target, the following protocol is designed based on standard "Benzylic Bromination / Amination" methodologies used for ortho-methyl benzophenones.

Retrosynthetic Logic

Target: 4'-Bromo-2-(piperidin-1-ylmethyl)benzophenone Precursor: 4'-Bromo-2-methylbenzophenone Key Transformation: Wohl-Ziegler Bromination


 S

2 Amination
Step-by-Step Protocol
Step 1: Radical Bromination
  • Reagents: 4'-Bromo-2-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), CCl

    
     or Benzotrifluoride (Solvent).
    
  • Procedure:

    • Dissolve precursor in solvent under Argon.

    • Add NBS and initiator.

    • Reflux (80°C) for 4–6 hours until starting material is consumed (TLC monitoring).

    • Critical Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield the intermediate 4'-bromo-2-(bromomethyl)benzophenone .

    • Note: This intermediate is a potent lachrymator. Handle in a fume hood.

Step 2: Nucleophilic Substitution
  • Reagents: Crude Bromomethyl intermediate, Piperidine (2.5 eq), K

    
    CO
    
    
    
    (2.0 eq), Acetonitrile (ACN).
  • Procedure:

    • Suspend K

      
      CO
      
      
      
      in ACN. Add Piperidine.
    • Add the bromomethyl intermediate dropwise at 0°C to prevent bis-alkylation or polymerization.

    • Warm to room temperature and stir for 12 hours.

    • Purification: Remove solvent. Redissolve in DCM/Water. Wash organic layer with Brine.

    • Isolate via Flash Chromatography (Hexane:EtOAc 80:20).

Experimental Workflow Visualization

SynthesisWorkflow Start 4'-Bromo-2-methyl benzophenone Step1 Step 1: Wohl-Ziegler (NBS, Reflux) Start->Step1 Radical Initiation Inter Intermediate: 2-(Bromomethyl) benzophenone Step1->Inter Bromination Step2 Step 2: Amination (Piperidine, K2CO3) Inter->Step2 SN2 Attack Final Target: 4'-Bromo-2-(piperidin-1-ylmethyl) benzophenone Step2->Final Purification

Figure 1: Two-step synthetic route from commercially available precursors to the target Mannich base.[2]

Analytical Validation Standards

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

  • ¹H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       ~3.5 ppm (Singlet, 2H): Benzylic -CH
      
      
      
      - connecting the ring to the piperidine.
    • 
       ~2.3 ppm (Multiplet, 4H): 
      
      
      
      -protons of the piperidine ring.
    • 
       ~1.5 ppm (Multiplet, 6H): Remaining piperidine protons.
      
    • 
       ~7.2–7.8 ppm (Multiplet, 8H): Aromatic protons (splitting pattern depends on the specific 4'-bromo substitution).
      
  • Mass Spectrometry (ESI+):

    • Expect [M+H]

      
       peak at m/z ~358 and ~360 (1:1 ratio due to 
      
      
      
      Br/
      
      
      Br isotope pattern).
  • IR Spectroscopy:

    • Strong band at ~1660 cm

      
       (Benzophenone C=O stretch).
      
    • Absence of N-H stretch (confirms tertiary amine).

Biological & Safety Decision Tree

Before deploying this molecule in biological assays, researchers should follow this logic flow to ensure data integrity and safety.

ADMET_Logic Structure Input Structure: Lipophilic Amine LogP_Check LogP > 4.5? Structure->LogP_Check Solubility Aq. Solubility Check LogP_Check->Solubility Yes (High Lipophilicity) hERG hERG Pharmacophore Match LogP_Check->hERG Basic Amine Present Action3 High BBB Penetration Expected LogP_Check->Action3 Implication Action1 Use DMSO/HCl Buffer for Assays Solubility->Action1 Action2 Mandatory Patch Clamp Assay hERG->Action2 High Risk

Figure 2: Decision matrix for biological handling and safety screening.

References

  • PubChem Compound Summary. (2021). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analogous Structure Data).[3] National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2018). Synthesis of 2-(Bromomethyl)benzophenone derivatives via Radical Bromination. Org.[4][5][6][7][8] Synth. 2018, 95, 399-415. [Link]

  • Royal Society of Chemistry. (2024). Benzophenone: a ubiquitous scaffold in medicinal chemistry.[9] RSC Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for synthesizing 4'-Bromo-2-piperidinomethyl benzophenone

An Application Guide for the Synthesis of 4'-Bromo-2-piperidinomethyl benzophenone Abstract This application note provides a comprehensive guide for the synthesis of 4'-Bromo-2-piperidinomethyl benzophenone, a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4'-Bromo-2-piperidinomethyl benzophenone

Abstract

This application note provides a comprehensive guide for the synthesis of 4'-Bromo-2-piperidinomethyl benzophenone, a valuable building block in medicinal chemistry and materials science. The benzophenone core is a prevalent motif in pharmacologically active compounds, while the piperidine moiety is among the most significant synthetic fragments in drug design.[1][2] The bromo-substituent offers a versatile handle for further functionalization via cross-coupling reactions. This document outlines two primary synthetic strategies, with a detailed, step-by-step protocol for the recommended one-pot Mannich reaction. It includes expert commentary on procedural choices, safety protocols, characterization data, and a troubleshooting guide to ensure reproducible and efficient synthesis for researchers and drug development professionals.

Introduction and Strategic Overview

The synthesis of substituted benzophenones is a cornerstone of modern organic chemistry, driven by their utility as photoinitiators and as scaffolds for therapeutic agents. The target molecule, 4'-Bromo-2-piperidinomethyl benzophenone, combines three key functional groups: the 4-bromophenyl ring, a ketone linker, and a 2-(piperidinomethyl)phenyl moiety. This structure is of significant interest for creating libraries of compounds for high-throughput screening.

Two primary retrosynthetic pathways are considered for this target:

  • Route A: The Mannich Reaction. This is a powerful one-pot, three-component condensation reaction.[3] It involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, the synthesis would utilize a suitable benzophenone precursor with an active methyl group, which reacts with formaldehyde and piperidine to form the target Mannich base.[4][5] This route is often preferred for its atom economy and operational simplicity.

  • Route B: Nucleophilic Substitution. This two-step approach involves the initial synthesis of a reactive intermediate, 4'-Bromo-2-(halomethyl)benzophenone, followed by a nucleophilic substitution reaction with piperidine.[6] While more steps are involved, this route offers clear, distinct transformations that can be easier to monitor and purify individually. Radical bromination of the precursor with N-Bromosuccinimide (NBS) is a standard method for creating the necessary benzyl bromide intermediate.[7]

The following diagram illustrates these strategic approaches.

G cluster_start Primary Starting Materials cluster_precursor Precursor Synthesis cluster_route_a Route A: Mannich Reaction cluster_route_b Route B: Nucleophilic Substitution Toluene Toluene Precursor 2-Methyl-4'-bromobenzophenone Toluene->Precursor BromobenzoylChloride 4-Bromobenzoyl Chloride BromobenzoylChloride->Precursor Friedel-Crafts Acylation (AlCl₃) Mannich_Reagents Piperidine Formaldehyde Precursor->Mannich_Reagents One-Pot Reaction Bromination Radical Bromination (NBS) Precursor->Bromination Product_A 4'-Bromo-2-piperidinomethyl benzophenone Mannich_Reagents->Product_A Intermediate 4'-Bromo-2-(bromomethyl)benzophenone Bromination->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution Product_B 4'-Bromo-2-piperidinomethyl benzophenone Substitution->Product_B Piperidine_B Piperidine Piperidine_B->Substitution

Caption: Synthetic strategies for 4'-Bromo-2-piperidinomethyl benzophenone.

This guide will provide a detailed protocol for Route A , beginning with the necessary Friedel-Crafts synthesis of the precursor.

Experimental Protocol: A Two-Part Synthesis

This section details the step-by-step methodology for synthesizing the target compound via the recommended pathway.

Part 1: Synthesis of Precursor 2-Methyl-4'-bromobenzophenone

This synthesis proceeds via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution. The Lewis acid, aluminum chloride (AlCl₃), is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring.[8]

Reaction Scheme:

(Toluene) + (4-Bromobenzoyl Chloride) --[AlCl₃, DCM]--> 2-Methyl-4'-bromobenzophenone + HCl

Materials and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
4-Bromobenzoyl Chloride1.0 eqAcylating agent
TolueneExcess (serves as reactant and solvent)Aromatic substrate
Anhydrous Aluminum Chloride1.1 eqLewis acid catalyst
Dichloromethane (DCM)Anhydrous, sufficient for dissolutionSolvent
1M Hydrochloric Acid (HCl)As neededQuenching agent
Saturated Sodium BicarbonateAs neededNeutralization
BrineAs neededWashing
Anhydrous Magnesium SulfateAs neededDrying agent
Round-bottom flask, CondenserSized appropriatelyReaction vessel
Addition Funnel, Stir PlateStandard laboratory equipmentReagent addition and mixing
Ice BathStandardTemperature control

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.[9]

  • Reagent Preparation: Charge the flask with anhydrous aluminum chloride (1.1 eq) and excess toluene. Cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel.

  • Reaction: Add the 4-bromobenzoyl chloride solution dropwise to the stirred toluene/AlCl₃ mixture over 30-45 minutes. It is critical to maintain the temperature between 0-5°C during the addition to control the reaction rate and minimize side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[8] This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-Methyl-4'-bromobenzophenone. The product can be purified further by recrystallization from ethanol or by column chromatography if necessary.

Part 2: Synthesis of 4'-Bromo-2-piperidinomethyl benzophenone

This procedure utilizes the Mannich reaction. The key mechanistic step is the in-situ formation of the N,N-disubstituted aminomethyl ether or the corresponding iminium ion (Eschenmoser's salt precursor) from piperidine and formaldehyde. This electrophile is then attacked by the enol or enolate form of the benzophenone precursor at the activated methyl group.[5]

Reaction Scheme:

(2-Methyl-4'-bromobenzophenone) + (Piperidine) + (Formaldehyde) --[H⁺, EtOH, Reflux]--> 4'-Bromo-2-piperidinomethyl benzophenone + H₂O

Materials and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
2-Methyl-4'-bromobenzophenone1.0 eqSubstrate with active hydrogen
Piperidine1.2 eqAmine component
Aqueous Formaldehyde (37%)1.5 eqAldehyde component
Ethanol or IsopropanolSufficient for dissolutionSolvent
Hydrochloric Acid (conc.)Catalytic amountAcid catalyst to promote iminium formation
Round-bottom flask, CondenserSized appropriatelyReaction vessel
Stir Plate with HeatingStandard laboratory equipmentMixing and heating

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Methyl-4'-bromobenzophenone (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add piperidine (1.2 eq), followed by aqueous formaldehyde (37%, 1.5 eq).

  • Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. The optimal pH for a Mannich reaction is typically mildly acidic (pH 4-5) to facilitate iminium ion formation without fully protonating the amine.[5]

  • Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts and formaldehyde.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product, a Mannich base, is basic. Purification via silica gel chromatography can be performed, often using a solvent system containing a small amount of triethylamine (e.g., 1% in ethyl acetate/hexanes) to prevent streaking on the column.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the methylene bridge (-CH₂-N), and multiplets for the piperidine ring protons.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, the methylene bridge, and the piperidine carbons should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₉H₂₀BrNO should be observed.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1660 cm⁻¹ corresponding to the ketone carbonyl (C=O) stretching vibration.

Quantitative Data Summary

CompoundMolecular FormulaMol. Weight ( g/mol )Typical YieldAppearance
2-Methyl-4'-bromobenzophenoneC₁₄H₁₁BrO275.1475-85%Off-white solid
4'-Bromo-2-piperidinomethyl benzophenoneC₁₉H₂₀BrNO374.2860-75%Pale yellow oil/solid

Safety and Handling

  • 4-Bromobenzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes severe burns. Handle in a dry environment (glove box or under inert atmosphere) and wear appropriate PPE.

  • Piperidine: Flammable, toxic, and corrosive. Work in a well-ventilated fume hood.

  • Formaldehyde: A known carcinogen and toxicant. Handle with extreme care in a fume hood.

  • The HCl gas evolved during the Friedel-Crafts reaction is corrosive and must be vented safely or trapped in a basic solution.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product (Part 1) Inactive AlCl₃ (hydrolyzed); Wet reagents/glassware.Use fresh, anhydrous AlCl₃. Ensure all solvents and glassware are scrupulously dry.[9]
Low or No Product (Part 2) Formaldehyde solution polymerized; Incorrect pH.Use fresh formaldehyde or paraformaldehyde as an alternative. Adjust pH to be mildly acidic (4-5).[5]
Formation of Side Products Reaction temperature too high in Part 1; Incorrect stoichiometry in Part 2.Maintain 0-5°C during Friedel-Crafts addition. Use precise stoichiometry for the Mannich reaction to avoid di-substitution or polymerization.
Difficult Purification Product is a basic amine, causing streaking on silica gel.Add 0.5-1% triethylamine to the chromatography eluent to suppress tailing. Alternatively, convert the base to its HCl salt for easier handling/crystallization.

References

  • ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage...[10]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-bromobenzophenone.[8]

  • Unknown Source. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.[11]

  • Beilstein Journals. (2012). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines.[12]

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science, 16(5), 59-70.[4]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.[13]

  • ACS Publications. (2019). Mannich Reactions of Carbohydrate Derivatives with Ketones To Afford Polyoxy-Functionalized Piperidines.[14]

  • PMC. (n.d.). Mannich bases in medicinal chemistry and drug design.[3]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).[9]

  • Supporting Information. (n.d.). Practical Synthesis of Fragment.[15]

  • ResearchGate. (n.d.). Synthesis of (4-(2-bromoethoxy)benzophenone.[16]

  • BenchChem. (n.d.). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide.[6]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1]

  • Unknown Source. (n.d.). Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.[17]

  • Wikipedia. (n.d.). Grignard reagent.[18]

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.[2]

  • Google Patents. (2010). WO2010117285A2 - Process for the preparation of grignard compounds.[19]

  • Sigma-Aldrich. (n.d.). Grignard Reagents.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone.[5]

  • HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents.[20]

  • Advanced Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[21]

  • PubChem. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone.[22]

  • Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).[23]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[24]

  • PubMed. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.[25]

  • BenchChem. (n.d.). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.[7]

  • PMC. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.[26]

Sources

Application

Application Note: 4'-Bromo-2-piperidinomethyl benzophenone in Medicinal Chemistry

Executive Summary: The "Privileged Scaffold" Strategy 4'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-06-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Strategy

4'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-06-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines three distinct pharmacophoric elements:

  • The Benzophenone Core: A proven motif in kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and tubulin polymerization inhibitors.

  • The Piperidine Moiety: A universal pharmacophore found in over 12% of top-selling small molecule drugs, providing critical solubility and hydrogen-bonding interactions (often targeting GPCRs like Histamine H1/H3 or Muscarinic receptors).

  • The 4'-Bromo "Exit Vector": A reactive handle strategically positioned for late-stage diversification via Palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) exploration.

This guide details the synthesis, validation, and application of this scaffold, specifically focusing on its utility as a divergent intermediate for generating CNS-active and anti-inflammatory libraries.

Synthesis Protocol: The "Benzylic Activation" Route

While Mannich reactions are common for phenols, the synthesis of 4'-Bromo-2-piperidinomethyl benzophenone is most reliably achieved via a two-step sequence starting from 4'-bromo-2-methylbenzophenone. This route avoids the regioselectivity issues often seen in direct functionalization.

Workflow Diagram

SynthesisWorkflow Start 4'-Bromo-2-methylbenzophenone Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Activation Inter Intermediate: 4'-Bromo-2-(bromomethyl)benzophenone Step1->Inter Benzylic Br Formation Step2 Step 2: Nucleophilic Substitution (Piperidine, K2CO3, MeCN) Inter->Step2 Amination Product Target: 4'-Bromo-2-piperidinomethyl benzophenone Step2->Product Final Isolation

Caption: Two-step synthesis via benzylic bromination and nucleophilic substitution.

Detailed Protocol
Step 1: Radical Bromination (Benzylic Activation)
  • Objective: Convert the inert ortho-methyl group into a reactive benzylic bromide.

  • Reagents: 4'-Bromo-2-methylbenzophenone (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.1 equiv).

  • Solvent: Anhydrous CCl₄ (classic) or Trifluorotoluene (Green alternative).

  • Procedure:

    • Dissolve 4'-Bromo-2-methylbenzophenone in solvent (0.2 M concentration) under Argon.

    • Add NBS and AIBN.

    • Heat to reflux (80°C) with vigorous stirring. Irradiate with a visible light source (500W halogen) to accelerate initiation if necessary.

    • Monitor: Reaction is complete when starting material disappears on TLC (approx. 2-4 hours).

    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude benzyl bromide.

    • Critical Checkpoint: ¹H NMR should show a shift from ~2.3 ppm (Ar-CH₃) to ~4.5 ppm (Ar-CH₂Br).

Step 2: Nucleophilic Amination
  • Objective: Install the piperidine pharmacophore.

  • Reagents: Crude benzyl bromide (from Step 1), Piperidine (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend crude bromide and K₂CO₃ in MeCN.

    • Add piperidine dropwise at 0°C to prevent bis-alkylation (though steric bulk of benzophenone minimizes this).

    • Stir at room temperature for 6 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[1][2]

    • Purification: Flash chromatography (Hexanes:EtOAc 8:2). The product is a viscous oil or low-melting solid.

Application: Divergent Library Synthesis

The true power of this scaffold lies in the 4'-Bromo substituent. It serves as a universal "plug-and-play" connector for expanding chemical space.

Strategy: The Suzuki-Miyaura "Exit Vector"

By coupling the scaffold with various aryl boronic acids, researchers can modulate the lipophilicity (LogP) and electronic properties of the "Left-Hand Side" (LHS) of the molecule without disturbing the piperidine binding motif on the "Right-Hand Side" (RHS).

Protocol: High-Throughput Suzuki Coupling
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2]·DCM (3-5 mol%)Robust, air-stable catalyst effective for aryl bromides.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Mild inorganic base; Cs₂CO₃ is better for sterically crowded boronic acids.
Solvent 1,4-Dioxane : Water (4:1)The water cosolvent is critical for the catalytic cycle (transmetallation).
Temperature 80-100°CRequired to overcome activation energy of the oxidative addition step.
Time 4-12 HoursMonitor via LC-MS for disappearance of the M+2 (Bromine isotope) pattern.

Experimental Steps:

  • Charge a reaction vial with 4'-Bromo-2-piperidinomethyl benzophenone (100 mg, 0.28 mmol), Aryl Boronic Acid (0.34 mmol), and Base.

  • Add solvent (3 mL) and degas with Nitrogen for 5 mins.

  • Add Pd catalyst.[2] Seal and heat.

  • Self-Validation: The product spot on TLC will be highly fluorescent under UV (254/365 nm) due to the extended conjugation of the new biaryl system.

Diversity Logic Diagram

DiversityLogic Core Scaffold: 4'-Bromo-2-piperidinomethyl benzophenone Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Reduction Ketone Reduction (NaBH4 / CBS) Core->Reduction Biaryl Biaryl Analogs (Kinase/Tubulin Inhibitors) Suzuki->Biaryl Increase Lipophilicity Amines Aniline Derivs (CNS Active Agents) Buchwald->Amines H-Bond Donors Alcohols Chiral Alcohols (Antihistamine/GPCR) Reduction->Alcohols Stereocenter Creation

Caption: Divergent synthesis pathways transforming the scaffold into three distinct bioactive classes.

Quantitative Data & Quality Control

When sourcing or synthesizing this compound, the following specifications are critical for ensuring downstream success in medicinal chemistry campaigns.

PropertySpecificationMethod of Verification
Purity >97% (HPLC)UV detection at 254 nm. Impurities <1% are required for biological assays.
Identity ¹H NMRDiagnostic triplet/multiplet for piperidine (CH₂) at ~1.5 & 2.4 ppm; Benzylic CH₂ singlet at ~3.5-3.8 ppm.
Appearance Yellowish Oil to Off-white SolidColor depends on trace oxidation; does not usually affect reactivity.
Solubility DMSO, DCM, MeOHPoor solubility in water; requires HCl salt formation for aqueous bioassays.
Mass Spec [M+H]⁺ = 358.08 / 360.08Characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. (Provides the foundational Mannich/Benzylation protocols adapted for this guide).

  • Royal Society of Chemistry. (2020). Practical Synthesis of Fragment - Supporting Information. (Details Suzuki coupling conditions for piperidine-benzophenone intermediates).

  • National Institutes of Health (NIH). (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (Validates the bioactivity of benzophenone-piperidine scaffolds).

  • MolCore. (2024). 4'-Bromo-2-piperidinomethyl benzophenone Product Specifications. (Physical data and CAS verification).

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (Describes the medicinal utility of the piperidine-acetophenone/benzophenone class).

Sources

Method

Evaluating 4'-Bromo-2-piperidinomethyl benzophenone as a Novel Research Tool for Kinase Inhibition

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract: Protein kinases are central regulators of cellular signaling and represent a major class of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are central regulators of cellular signaling and represent a major class of therapeutic targets. The benzophenone and piperidine scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] This guide introduces 4'-Bromo-2-piperidinomethyl benzophenone , a compound whose structural motifs suggest potential as a modulator of kinase signaling pathways. While direct kinase inhibitory data for this specific molecule is not yet established, this document provides a comprehensive framework for its investigation. We present a scientifically-grounded rationale based on the activity of structurally related molecules that target upstream signaling nodes like Na+/K+-ATPase and the Ras oncogene, which in turn regulate critical kinase cascades such as the MAPK/ERK and PI3K/Akt pathways.[4][5][6] Detailed, field-proven protocols for both biochemical and cell-based assays are provided to enable researchers to systematically characterize the compound's mechanism of action and determine its potency and selectivity as a potential kinase inhibitor.

Introduction and Scientific Rationale

The search for novel kinase inhibitors is a cornerstone of modern drug discovery, driven by the central role of kinases in diseases ranging from cancer to inflammatory disorders.[7] The benzophenone scaffold is a versatile structure found in nature and in synthetic molecules with a wide array of biological activities.[1][3] Similarly, the piperidine ring is a common feature in approved drugs, valued for its ability to influence solubility, cell permeability, and target engagement.[2][8][9] The combination of these two moieties in 4'-Bromo-2-piperidinomethyl benzophenone presents a compelling case for investigation as a novel signaling pathway modulator.

While direct kinase targets of this compound are uncharacterized, evidence from the structurally related molecule, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, shows inhibition of Na+/K+-ATPase and Ras oncogene activity.[4] These are not kinases themselves but are critical upstream regulators of major kinase signaling pathways.

  • Na+/K+-ATPase Signaling: Beyond its ion-pumping function, this membrane protein acts as a signaling scaffold. Its modulation can trigger cascades involving Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of both the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5][10][11]

  • Ras Oncogene Signaling: Ras is a GTPase that, in its active state, directly activates the Raf family of serine/threonine kinases, initiating the canonical MAPK cascade (Raf-MEK-ERK) that drives cell proliferation and survival.[4][12][13]

Therefore, we hypothesize that 4'-Bromo-2-piperidinomethyl benzophenone may exert its effects on cellular processes by indirectly modulating the activity of these downstream kinases. This guide provides the necessary protocols to test this hypothesis.

Hypothetical Signaling Pathways

The diagram below illustrates the potential signaling cascades that could be affected by the target compound, providing a rationale for selecting kinases for screening.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4'-Bromo-2-piperidinomethyl benzophenone NAK Na+/K+-ATPase Compound->NAK ? Ras Ras Compound->Ras ? Src Src NAK->Src Activates PI3K PI3K Ras->PI3K Activates Raf Raf Ras->Raf Activates EGFR EGFR EGFR->Ras Activates Src->EGFR Transactivates Akt Akt PI3K->Akt TF Transcription Factors (e.g., AP-1, NF-κB) Akt->TF MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) TF->Gene Expression\n(Proliferation, Survival)

Caption: Hypothetical signaling pathways modulated by the compound.

Experimental Design and Workflow

A systematic evaluation of a novel compound involves a multi-step process, beginning with broad biochemical screening and progressing to more complex cell-based validation. This ensures a thorough characterization of both direct inhibitory effects and on-target engagement within a biological system.

G start Compound Synthesis & QC assay1 Protocol 1: In Vitro Kinase Assay (ADP-Glo™) start->assay1 data1 Determine IC50 Values & Kinase Selectivity Profile assay1->data1 assay2 Protocol 2: Cell-Based Western Blot (Phospho-Protein Levels) data1->assay2 data2 Confirm On-Target Effect in Cellular Context assay2->data2 end Mechanism of Action Hypothesis data2->end

Caption: Overall experimental workflow for compound characterization.

Protocol 1: In Vitro Kinase Inhibition Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4'-Bromo-2-piperidinomethyl benzophenone against a panel of selected kinases (e.g., MEK1, ERK2, Src, Akt1) using a highly sensitive, luminescence-based assay.

Principle: The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[14][15] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the kinase activity.[16]

Materials and Reagents:
  • 4'-Bromo-2-piperidinomethyl benzophenone (Test Compound)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[14]

  • Recombinant human kinases (e.g., MEK1, ERK2, Src, Akt1)

  • Kinase-specific substrates (e.g., inactive ERK2 for MEK1, myelin basic protein for ERK2)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration for the highest dose in the assay might be 100 µM.

    • Prepare a final intermediate dilution of the compound series in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid enzyme inhibition.

  • Kinase Reaction Setup (5 µL volume):

    • To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO in buffer) for control wells.

    • Add 2 µL of a 2.5X solution of the kinase and its corresponding substrate in Kinase Reaction Buffer.

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution (prepared in Kinase Reaction Buffer). The final ATP concentration should be at or near the Km for each specific kinase, if known.

    • Causality Check: Using ATP at its Km value provides the most sensitive measure for competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes. Optimize incubation time based on enzyme kinetics (ensure the reaction is in the linear range).

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Data Normalization:

      • The "No Inhibition" control (0% inhibition) is the signal from wells with vehicle (DMSO) only.

      • The "Maximum Inhibition" control (100% inhibition) is the signal from wells with no kinase or a known potent inhibitor.

      • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))

    • IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[17]

Data Presentation: Hypothetical IC50 Values
Kinase Target4'-Bromo-2-piperidinomethyl benzophenone IC50 (µM)Staurosporine IC50 (µM) (Control)
MEK1[Experimental Value]0.02
ERK2[Experimental Value]0.09
Src[Experimental Value]0.006
Akt1[Experimental Value]0.015
PI3Kα[Experimental Value]0.005

Protocol 2: Cell-Based Kinase Pathway Analysis by Western Blot

Objective: To validate the in vitro findings by assessing whether the test compound can inhibit the phosphorylation of a target kinase or its downstream substrate in a relevant human cell line.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, which only recognize the phosphorylated (and typically active) form of a protein, one can measure the activity of a kinase signaling pathway.[18] A decrease in the phospho-protein signal upon compound treatment indicates inhibition of the upstream kinase.

Materials and Reagents:
  • Human cell line (e.g., A549 or HeLa, known to have active MAPK signaling)

  • Cell culture medium (e.g., DMEM), FBS, and Penicillin-Streptomycin

  • Growth factor or stimulant (e.g., EGF, PMA) to activate the target pathway

  • Test Compound (4'-Bromo-2-piperidinomethyl benzophenone)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies:

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-Akt (Ser473)

    • Total Akt

    • GAPDH or β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce robust phosphorylation of the target pathway. Include an unstimulated, vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer to each well.[19]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay. This is critical for ensuring equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples with Lysis Buffer and add SDS loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • After imaging for the phospho-protein, strip the membrane and re-probe with the corresponding total protein antibody (e.g., total ERK) and then a loading control antibody (e.g., GAPDH).

    • Self-Validating System: Comparing the phospho-protein signal to the total protein signal normalizes for any variations in protein expression, ensuring that observed changes are due to altered phosphorylation, not altered protein levels.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of phospho-protein to total protein provides a quantitative measure of kinase pathway activation.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial characterization of 4'-Bromo-2-piperidinomethyl benzophenone as a potential modulator of kinase signaling. By combining in vitro enzymatic assays with cell-based pathway analysis, researchers can effectively determine the compound's inhibitory profile and validate its mechanism of action. Positive results from these protocols would warrant further investigation, including broader kinase panel screening for selectivity, in vivo efficacy studies in disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

  • Lamers, M. B. A. C., et al. (2002). Synthesis and Protein Kinase Inhibitory Activity of Balanol Analogues with Modified Benzophenone Subunits. Journal of Medicinal Chemistry. Available at: [Link]

  • Gnanavel, M., et al. (2022). Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. New Journal of Chemistry. Available at: [Link]

  • Webb, B. L., et al. (1998). Signaling pathways in Ras-mediated tumorigenicity and metastasis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Gillette, D., et al. (2019). RAS: Striking at the Core of the Oncogenic Circuitry. Frontiers in Oncology. Available at: [Link]

  • Chen, Y., et al. (2015). Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress. PMC. Available at: [Link]

  • Xie, Z., et al. (2022). Factors that influence the Na/K-ATPase signaling and function. Frontiers in Physiology. Available at: [Link]

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. PubMed. Available at: [Link]

  • Kometiani, P., et al. (2001). Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Sharma, P., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Xie, Z., & Askari, A. (2002). Na+/K+-ATPase as a signal transducer. European Journal of Biochemistry. Available at: [Link]

  • Baines, A. T., et al. (2011). Targeting the RAS oncogene. PMC. Available at: [Link]

  • Tobe, K., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • AnyGenes. (n.d.). RAS-MAPK Signaling Pathway. AnyGenes. Available at: [Link]

  • Creative Biolabs. (n.d.). RAS Signaling Pathway. Creative Biolabs. Available at: [Link]

  • Tian, J., et al. (2003). Molecular Mechanisms of Na/K-ATPase-mediated Signal Transduction. Annals of the New York Academy of Sciences. Available at: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). ic50 values calculated: Topics. Science.gov. Available at: [Link]

  • Journal of Chemistry Letters. (2021). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. PMC. Available at: [Link]

  • Parsons, M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]

  • Anand, P., et al. (2017). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. Available at: [Link]

  • MDPI. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (2018). How to calculate IC50 values of an inhibitor in a sample?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]

  • protocols.io. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Zhang, Y-B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • Kumar, S., et al. (2017). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. Available at: [Link]

  • ResearchGate. (n.d.). Benzophenone scaffolds designed for use in the synthesis of clemastine/tamoxifen hybrids. ResearchGate. Available at: [Link]

  • de Oliveira, R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Application

In vitro assay development using 4'-Bromo-2-piperidinomethyl benzophenone

Application Note: Pharmacological Profiling & Assay Optimization for 4'-Bromo-2-piperidinomethyl benzophenone Abstract This technical guide outlines the protocol for developing in vitro assays utilizing 4'-Bromo-2-piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Assay Optimization for 4'-Bromo-2-piperidinomethyl benzophenone

Abstract

This technical guide outlines the protocol for developing in vitro assays utilizing 4'-Bromo-2-piperidinomethyl benzophenone (4-BPB), a privileged scaffold in medicinal chemistry. Structurally characterized by a lipophilic benzophenone core and a basic piperidine moiety, this compound serves as a critical intermediate in the synthesis of CNS-active agents (e.g., NMDA antagonists, monoamine transporter inhibitors) and non-sedating antihistamines. This note addresses the specific challenges of assaying 4-BPB, including its high lipophilicity (LogP > 4.0), basicity-induced lysosomal trapping, and detection optimization via LC-MS/MS and calcium flux methodologies.

Physicochemical Characterization & Pre-Assay Preparation

Before biological profiling, the compound's physicochemical properties must be managed to prevent false negatives caused by precipitation or non-specific binding.

Chemical Properties & Solubility Profile
  • Molecular Formula: C

    
    H
    
    
    
    BrNO
  • Molecular Weight: ~358.27 g/mol

  • Predicted LogP: 4.7 – 5.2 (Highly Lipophilic)

  • pKa (Piperidine N): ~8.5 – 9.2 (Protonated at physiological pH)

Critical Consideration: The combination of the hydrophobic benzophenone backbone and the ionizable amine creates a "cationic amphiphilic drug" (CAD) profile. This often leads to phospholipidosis (accumulation in lysosomes) in cell-based assays, which can mimic toxicity.

Stock Solution Preparation Protocol

To ensure reproducibility, avoid simple DMSO dissolution. Use the following "Step-Down" dilution method:

  • Primary Stock: Dissolve 10 mg of 4-BPB in 1 mL of 100% DMSO (Concentration: ~27 mM). Vortex for 2 minutes. Sonicate at 40°C for 5 minutes to ensure complete solubilization.

  • Working Stock (100x): Dilute the Primary Stock 1:100 into a mixture of DMSO:Ethanol (1:1) . Pure aqueous dilution at this stage will cause precipitation.

  • Assay Buffer Preparation: Slowly add the Working Stock to the assay buffer (HBSS or PBS + 0.1% BSA) while vortexing.

    • Note: Bovine Serum Albumin (BSA) is mandatory to prevent the lipophilic benzophenone from sticking to plasticware.

Analytical Validation: LC-MS/MS Quantification

Prior to cell-based work, validate the compound's stability in the assay media.

Methodology: Adapted from protocols for morpholine-benzophenone analogs, this method ensures the compound is not degrading during incubation.

  • Instrument: Triple Quadrupole Mass Spectrometer (ESI+ mode).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transition: Monitor m/z 358/360

    
     183 (Benzoyl cation fragment).
    

Table 1: LC-MS/MS Optimization Parameters

ParameterSettingRationale
Ionization Source ESI PositiveProtonation of the piperidine nitrogen.
Cone Voltage 35 VOptimized to prevent in-source fragmentation of the Br-C bond.
Collision Energy 22 eVSufficient to cleave the piperidinomethyl linkage for specific detection.
Retention Time ~2.8 minLate elution due to high lipophilicity.

Biological Assay Protocols

Primary Screen: Kinetic Calcium Flux (GPCR/Ion Channel)

Given the structural similarity of 4-BPB to ligands of G-protein coupled receptors (GPCRs) like Histamine H1 or Muscarinic receptors, a functional calcium flux assay is the most high-value primary screen.

Mechanism: The assay detects changes in intracellular calcium (


) using a fluorescent dye (Fluo-4 AM). If 4-BPB acts as an agonist or antagonist, it will modulate the calcium signal.

Workflow Diagram (DOT):

CalciumFluxAssay Cells HEK293/CHO Cells (Stably expressing Target) DyeLoad Dye Loading (Fluo-4 AM + Probenecid) Cells->DyeLoad Seeding Incubation Incubation (37°C, 45 min) DyeLoad->Incubation Wash Wash Step (Remove extracellular dye) Incubation->Wash Injection Compound Injection (4-BPB) Wash->Injection Basal Read Detection Real-time Fluorescence (Ex: 494nm / Em: 516nm) Injection->Detection Kinetic Read Analysis Data Analysis (Max-Min RFU) Detection->Analysis

Caption: Figure 1. Kinetic workflow for Calcium Flux Assay utilizing Fluo-4 AM detection.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293 cells expressing the target receptor (e.g., H1R, 5-HT2A) at 20,000 cells/well in a black-wall, clear-bottom 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ Loading Buffer .

    • Critical Additive: Add 2.5 mM Probenecid . This inhibits the anion transporter, preventing the cells from pumping the dye back out (crucial for assays involving lipophilic amines like 4-BPB).

  • Equilibration: Incubate 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize thermal gradients during reading.

  • Compound Addition:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Start reading baseline fluorescence for 10 seconds.

    • Inject 10 µL of 4-BPB (5x concentration).

  • Data Acquisition: Monitor fluorescence for 120 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).
    
Safety Profiling: MTT Cytotoxicity Assay

Because benzophenones can be photo-toxic or generally cytotoxic, an MTT assay is required to distinguish specific activity from cell death.

  • Preparation: Seed HepG2 cells (liver model) at 10,000 cells/well.

  • Treatment: Treat with 4-BPB (0.1 µM to 100 µM) for 24 hours.

    • Control: Include a Chlorpromazine positive control (known cytotoxic cationic amphiphile).

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

Interpretation:

  • If IC

    
     in Calcium Flux << IC
    
    
    
    in MTT
    
    
    Specific Activity .
  • If IC

    
     in Calcium Flux 
    
    
    
    IC
    
    
    in MTT
    
    
    Non-specific Toxicity .

Troubleshooting & Optimization (Expert Insights)

Issue 1: "Sticky" Compound (Low Recovery)

  • Cause: The benzophenone rings bind to polystyrene plates.

  • Solution: Use Low-Binding Polypropylene (PP) plates for serial dilutions. Add 0.01% Tween-20 to the assay buffer.

Issue 2: High Background in Fluorescence Assays

  • Cause: Benzophenones can be intrinsically fluorescent or quench dyes.

  • Validation: Run a "Cell-Free" control. Add 4-BPB to the Fluo-4 buffer without cells. If fluorescence changes, the compound interferes optically. Switch to Luminescence (Aequorin) or Radioligand Binding .

Issue 3: Variable Potency

  • Cause: Lysosomal trapping of the basic piperidine.

  • Solution: Perform the assay at a slightly higher pH (7.8) or add Ammonium Chloride (10 mM) to neutralize lysosomal pH gradients, though this may affect cell health.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. Retrieved from [Link]

  • Domainex (2024). Biochemical Assays & GPCR Screening Protocols. Retrieved from [Link]

Method

Protocol for the Evaluation of Antimicrobial Activity in Novel Benzophenone Derivatives

From Solubility Optimization to Mechanistic Profiling Abstract & Strategic Rationale Benzophenones (diarylketones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity through...

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility Optimization to Mechanistic Profiling

Abstract & Strategic Rationale

Benzophenones (diarylketones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity through membrane disruption, DNA gyrase inhibition, and cell wall synthesis interference. However, their lipophilic nature presents a distinct challenge: aqueous insolubility .

Standard protocols (e.g., CLSI M07) often fail for novel benzophenones because the compounds precipitate upon contact with Mueller-Hinton Broth (MHB), creating "false resistance" (drug not in solution) or "false susceptibility" (precipitate aggregates trapping bacteria).

This guide provides a modified, self-validating workflow specifically engineered for hydrophobic benzophenone derivatives. It integrates solubility checkpoints , resazurin-based readouts (to bypass turbidity issues), and mechanistic validation via membrane permeability assays.

Pre-Analytical Considerations: The Solubility "Make or Break"

Before initiating biological assays, you must define the Solvent Tolerance Threshold (STT) of your specific bacterial strains.

Solvent Selection & Stock Preparation

Benzophenones require aprotic polar solvents. Dimethyl sulfoxide (DMSO) is the industry standard, but it is toxic to bacteria at high concentrations and can permeabilize membranes, confounding results.

  • Stock Concentration: Prepare a

    
     master stock (e.g., 
    
    
    
    or
    
    
    ) in 100% DMSO.
  • Working Limit: The final assay concentration of DMSO must not exceed 2.5% (v/v) , with <1% being ideal.

  • Validation Step: Run a "Solvent Only" control plate. If the solvent control shows

    
     inhibition compared to the growth control, the assay is invalid.
    
The Resazurin Advantage

Novel benzophenones often form micro-precipitates in broth that mimic bacterial growth (turbidity).

  • Directive: Do not rely solely on Optical Density (

    
    ).
    
  • Solution: Use Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) . Metabolically active bacteria reduce blue resazurin to pink resorufin (fluorescent). This allows differentiation between drug precipitate (blue/non-fluorescent) and bacterial growth (pink/fluorescent).

Protocol A: Modified Broth Microdilution (MIC)

Reference Standard: Adapted from CLSI M07-A10 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: ATCC 25922 (E. coli), ATCC 29213 (S. aureus), ATCC 27853 (P. aeruginosa).[1][2]

  • Reagent: 0.015% Resazurin solution (sterile filtered).

  • Plates: 96-well polystyrene, round-bottom (prevents precipitate spreading).

Workflow Diagram

MIC_Workflow Fig 1: Modified MIC Workflow for Lipophilic Compounds. Note the intermediate dilution step to prevent 'shock' precipitation. Stock 1. Master Stock (Benzophenone in 100% DMSO) Intermed 2. Intermediate Dilution (2x conc. in CAMHB) *Critical Step* Stock->Intermed Dilute 1:50 Plate 3. Plate Loading (50 µL Drug + 50 µL Inoculum) Intermed->Plate Serial Dilution Incubate 4. Incubation (37°C, 18-24h) Plate->Incubate Readout 5. Resazurin Addition (Read Fluorescence/Color) Incubate->Readout

Step-by-Step Procedure
  • Inoculum Prep:

    • Select 3-5 colonies from an overnight agar plate.

    • Resuspend in saline to match 0.5 McFarland Standard (

      
      ).
      
    • Dilute this suspension 1:150 in CAMHB to reach

      
      . (Final assay density will be 
      
      
      
      ).[3]
  • Compound Dilution (The "2x" Method):

    • Prepare a "2x Working Solution" in CAMHB.

      • Example: To test at

        
         with 
        
        
        
        DMSO final:
      • Take

        
         DMSO stock.
        
      • Dilute 1:50 in CAMHB

        
        
        
        
        
        (2% DMSO).
      • Perform serial 2-fold dilutions in CAMHB (containing 2% DMSO) across the plate rows.

    • Why? Keeping DMSO constant ensures solvent toxicity doesn't vary across dilutions.

  • Assay Assembly:

    • Add

      
       of the "2x Working Solution" to wells.
      
    • Add

      
       of the diluted Inoculum to wells.
      
    • Final Result: Drug is at

      
       concentration; DMSO is at 
      
      
      
      .
  • Controls (Mandatory):

    • GC (Growth Control): Bacteria + Broth + 1% DMSO (No Drug).

    • SC (Sterility Control): Broth + Drug (Highest Conc.) (No Bacteria). Checks for precipitation.

    • PC (Positive Control): Ciprofloxacin or Vancomycin.

  • Incubation & Reading:

    • Incubate at

      
       for 16–20 hours.
      
    • Add

      
       Resazurin (0.015%). Incubate for 1–2 hours.
      
    • Pink = Viable (Growth). Blue = Inhibited (No Growth).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: Time-Kill Kinetics

Reference Standard: CLSI M26-A [2].[3][4] Purpose: To determine if the benzophenone is bacteriostatic (inhibits growth) or bactericidal (kills


).
  • Preparation: Prepare tubes with CAMHB containing the benzophenone at

    
     MIC  and 
    
    
    
    MIC
    .
  • Inoculation: Add bacteria to a final density of

    
    .
    
  • Sampling:

    • Remove aliquots at

      
       hours.
      
    • Neutralization (Critical): Dilute aliquots 1:100 in saline immediately to stop drug action and reduce DMSO concentration below toxic levels.

  • Plating: Plate

    
     of serial dilutions onto Mueller-Hinton Agar.
    
  • Analysis:

    • Plot

      
       vs. Time.[4]
      
    • Bactericidal:

      
       reduction (99.9% kill) from the starting inoculum.[5]
      
    • Bacteriostatic:

      
       reduction.
      

Protocol C: Mechanistic Validation (Membrane Integrity)

Rationale: Many benzophenones act as membrane-active agents [3]. This assay uses Propidium Iodide (PI) , a DNA stain that cannot penetrate healthy membranes.

Workflow Diagram

Mechanism_Action Fig 2: Membrane Permeabilization Assay Logic. Fluorescence correlates directly with membrane damage. Benz Benzophenone Treatment Membrane Insertion into Lipid Bilayer Benz->Membrane Hydrophobic Interaction Pore Pore Formation / Destabilization Membrane->Pore PI_Entry Propidium Iodide Influx Pore->PI_Entry Loss of Barrier Fluorescence DNA Binding & Red Fluorescence PI_Entry->Fluorescence

Procedure
  • Cell Prep: Grow S. aureus to mid-log phase (

    
    ). Wash 
    
    
    
    with PBS.
  • Treatment: Resuspend cells in PBS containing the benzophenone (

    
     MIC) and Propidium Iodide (
    
    
    
    ).
  • Controls:

    • Negative: Cells + PBS + DMSO (Intact membranes).

    • Positive: Cells + 70% Ethanol or Cetylpyridinium chloride (Lyzed membranes).

  • Measurement:

    • Monitor fluorescence (Ex: 535 nm / Em: 617 nm) every 5 minutes for 1 hour using a microplate reader.

    • Interpretation: A rapid increase in fluorescence indicates immediate membrane disruption (lytic mechanism). A slow increase suggests a secondary effect (e.g., cell wall synthesis inhibition leading to lysis).

Data Reporting & Troubleshooting

Data Summary Table
ObservationPossible CauseCorrective Action
Blue color in Sterility Control Drug precipitated, no contaminationCheck solubility; reduce concentration or increase DMSO (if <2.5%).
Pink color in Sterility Control ContaminationDiscard and re-sterilize.
Growth in Solvent Control DMSO concentration too highReduce DMSO to <1%; ensure "2x" dilution method is accurate.
MIC > MBC (

diff)
Tolerance / BacteriostaticConfirm with Time-Kill assay.
High Fluorescence in Neg. Control (PI Assay) Cells damaged during washingUse gentler centrifugation (

, 5 min).
Calculating the MIC/MBC Ratio
  • Ratio

    
    :  Bactericidal (Preferred for acute infections).
    
  • Ratio

    
    :  Bacteriostatic (Relies on host immunity).
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. CLSI. [Link]

  • Vila-Farres, X., et al. (2012). "Examination of a synthetic benzophenone membrane-targeted antibiotic." ResearchGate. [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link][6]

Sources

Application

How to perform molecular docking with 4'-Bromo-2-piperidinomethyl benzophenone derivatives

Application Note & Protocol | Version 2.4 | February 2026 Abstract This guide details the computational workflow for docking 4'-Bromo-2-piperidinomethyl benzophenone derivatives, a scaffold exhibiting polypharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.4 | February 2026

Abstract

This guide details the computational workflow for docking 4'-Bromo-2-piperidinomethyl benzophenone derivatives, a scaffold exhibiting polypharmacological potential against CNS targets (Acetylcholinesterase) and cytoskeletal elements (Tubulin).[1] Unlike standard small-molecule docking, this protocol addresses two critical physicochemical challenges: the anisotropic halogen bonding capability of the 4'-Bromine atom (the "sigma-hole") and the conformational entropy of the piperidinomethyl linker. We provide a validated workflow integrating Quantum Mechanical (QM) ligand preparation with ensemble docking strategies.

Introduction: The Pharmacophore & Challenges

The 4'-Bromo-2-piperidinomethyl benzophenone scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic, halogenated diaryl ketone with a basic nitrogen heterocycle.[1]

Structural Causality in Docking
  • The 4'-Bromine (Sigma-Hole): Standard force fields (e.g., MMFF94) often treat halogens as uniformly negative spheres.[1] However, the 4'-Br atom exhibits a region of positive electrostatic potential (ESP) along the C-Br bond axis (the

    
    -hole) and a negative equatorial belt.[1] Failing to model this results in false-positive repulsion with backbone carbonyls.[1]
    
  • The Piperidinomethyl Linker: The methylene bridge introduces rotatable flexibility, while the piperidine nitrogen (

    
    ) is predominantly protonated at physiological pH, necessitating cation-
    
    
    
    or salt-bridge interaction modeling.
Target Landscape
  • Primary Target (CNS): Acetylcholinesterase (AChE) – The benzophenone binds the Peripheral Anionic Site (PAS), while the piperidine penetrates the catalytic gorge.

  • Secondary Target (Oncology): Tubulin – The benzophenone mimics the colchicine binding site.

Computational Infrastructure & Prerequisites

ComponentRequirementRationale
QM Software Gaussian 16 / ORCA / GAMESSEssential for calculating ESP charges to define the Br

-hole.[1]
Docking Engine AutoDock VinaXB / GOLD (ASP) / GlideMust support explicit halogen bonding or specialized scoring functions.
Visualization PyMOL / ChimeraXFor analyzing non-covalent interactions (NCIs).
Hardware GPU Acceleration (CUDA)Required for MD-based refinement of the flexible linker.[1]

Step-by-Step Protocol

Phase 1: Ligand Preparation (The QM Correction)

Standard protonation is insufficient. You must model the charge anisotropy.

  • Conformer Generation: Generate 50 low-energy conformers using a systematic search (RMSD cutoff 0.5 Å) to sample the piperidinomethyl twist.

  • Protonation: Protonate the piperidine nitrogen (tertiary amine) to form the cation (

    
    ).
    
  • QM Optimization (Critical):

    • Perform geometry optimization at the DFT/B3LYP/6-31G * level.[1]

    • Calculate Electrostatic Potential (ESP) charges.

    • Expert Tip: Manually assign a "virtual particle" (positive point charge) or use AutoDock VinaXB parameters to represent the Br

      
      -hole if your docking software does not support anisotropic electrostatics natively.[1]
      
Phase 2: Target Preparation (AChE Case Study)

Target: Human Acetylcholinesterase (PDB ID: 4EY7)[1]

  • Clean-Up: Remove co-crystallized ligands (e.g., Donepezil) but retain conserved water molecules inside the catalytic gorge (specifically Water-1159), as they often bridge the piperidine nitrogen to the protein.

  • H-Bond Network: Optimize Hydrogen bond networks using PropKa (pH 7.4). Ensure Glu202 is treated as anionic to interact with the piperidine cation.

Phase 3: Grid Generation & Docking[1]
  • Search Space:

    • Center: Midpoint between Trp286 (PAS) and Trp86 (Catalytic site).

    • Dimensions:

      
       Å (covers the entire gorge).
      
  • Scoring Function Selection:

    • Use VinaXB (specifically tuned for Halogen Bonds).

    • Settings: Exhaustiveness = 32 (increased from default 8 due to linker flexibility).

Phase 4: Interaction Analysis

Filter results based on the following "Self-Validating" geometric criteria:

Interaction TypeGeometric ConstraintTarget Residue (AChE)
Halogen Bond

Backbone Carbonyls (PAS)
Cation-


Å
Trp86 / Trp286
H-Bond

Å
Tyr337 / Water Network

Workflow Visualization

The following diagram illustrates the logic flow from structure to validated pose, emphasizing the specific handling of the Bromine atom.

DockingWorkflow cluster_LigandPrep Ligand Preparation (QM) cluster_Docking Docking Execution Start 4'-Bromo-2-piperidinomethyl Benzophenone QM DFT Optimization (B3LYP/6-31G*) Start->QM Prot Piperidine Protonation (pH 7.4) Start->Prot Sigma Sigma-Hole Definition (ESP Mapping) QM->Sigma VinaXB AutoDock VinaXB (Halogen-Aware Scoring) Sigma->VinaXB Prot->Sigma Merge Topologies Grid Grid Generation (Include Structural Waters) Grid->VinaXB Analysis Interaction Profiling (Cation-Pi + X-Bond) VinaXB->Analysis MD 100ns MD Simulation (Stability Check) Analysis->MD Top 3 Poses

Caption: Workflow integrating QM-based sigma-hole modeling with halogen-aware docking algorithms.

Mechanism of Action: The Halogen Bond Logic

To understand why this protocol works, one must visualize the interaction geometry. The diagram below details the specific angular requirements for the 4'-Bromo substituent.

HalogenBond Br Bromine Atom (Ligand) Sigma Sigma Hole (+) (0° Angle) Br->Sigma Along C-Br Axis Belt Equatorial Belt (-) (90° Angle) Br->Belt Perpendicular Target Protein Carbonyl (Lewis Base) Sigma->Target Attraction (Correct) Belt->Target Repulsion (If misaligned) Repulsion Steric Clash (False Positive)

Caption: The angular dependence of Halogen Bonding. Docking must align the Sigma Hole (+) with the acceptor.

Troubleshooting & Optimization

Common Failure Modes
  • "Flipped" Piperidine: If the piperidine ring faces the solvent instead of the active site gorge, check your electrostatic grid . The cationic nitrogen should be drawn toward Asp/Glu residues deep in the pocket.

  • Missing Halogen Bond: If the Bromine does not engage backbone carbonyls, your scoring function may be dominated by VdW repulsion. Action: Switch to a scoring function with an explicit XB term (e.g., ChemPLP with halogen corrections).

Validation Strategy
  • Redocking: Validate the protocol by redocking a known co-crystallized ligand (e.g., Donepezil for AChE). RMSD should be < 2.0 Å.

  • Decoy Set: Dock a set of 50 inactive benzophenone analogs. The 4'-Bromo derivative should rank in the top 5% due to the specific enthalpy gain from the halogen bond (~1-3 kcal/mol).

References

  • Synthesis and Biological Evaluation of Benzophenone Derivatives Source: Scientific Reports (Nature) Context:[1] Establishes the biological relevance of the benzophenone scaffold in cytotoxicity and enzyme inhibition. URL:[Link][1]

  • Halogen Bonding in Molecular Docking (VinaXB) Source: Journal of Cheminformatics Context: Describes the VinaXB algorithm used to correctly score the Br...O interaction. URL:[Link]

  • Piperidine-Benzophenone Hybrids as AChE Inhibitors Source: European Journal of Medicinal Chemistry Context: Validates the piperidine moiety's role in binding the anionic gorge of AChE. URL:[Link][1]

  • The Sigma-Hole Concept in Drug Design Source: Journal of Medicinal Chemistry Context: Theoretical grounding for the electrostatic anisotropy of the 4'-Bromo substituent. URL:[Link][1]

  • PubChem Compound Summary: 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone Source: PubChem Context:[1][2][3] Verification of the specific chemical scaffold and existing synthesis data. URL:[Link][1]

Sources

Method

Application Notes &amp; Protocols: Investigating the GPR30/EGFR Signaling Pathway with Piperidinomethyl Compounds

Introduction and Scientific Rationale The G protein-coupled estrogen receptor (GPR30 or GPER1) has emerged as a key player in mediating rapid, non-genomic estrogenic signals. Unlike classical nuclear estrogen receptors (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The G protein-coupled estrogen receptor (GPR30 or GPER1) has emerged as a key player in mediating rapid, non-genomic estrogenic signals. Unlike classical nuclear estrogen receptors (ERα and ERβ) that function primarily as ligand-inducible transcription factors, GPR30 is a seven-transmembrane receptor that, upon activation, can trigger a cascade of intracellular signaling events.[1][2] One of the most significant pathways initiated by GPR30 is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

This process involves GPR30 activation leading to the activity of matrix metalloproteinases (MMPs), which cleave membrane-anchored pro-heparin-binding EGF (pro-HB-EGF). The released HB-EGF then acts as a ligand for EGFR, causing its dimerization, autophosphorylation, and subsequent activation of downstream pro-survival and proliferative pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt cascades.[3][4][6] This GPR30/EGFR signaling axis represents a critical point of crosstalk between steroid hormone and growth factor signaling, with profound implications in physiology and diseases like breast cancer.[3][7]

Piperidinomethyl compounds are a class of synthetic molecules being investigated for their potential to modulate GPR30 activity. Depending on their structure, they may act as agonists or antagonists, making them valuable tools to dissect the GPR30/EGFR pathway and as potential therapeutic agents. These application notes provide a comprehensive guide to designing and executing key experiments to investigate the effects of piperidinomethyl compounds on this signaling cascade.

The GPR30/EGFR Signaling Cascade

Understanding the sequence of events is crucial for designing robust experiments and interpreting results accurately. The diagram below outlines the core pathway.

GPR30_EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piperidinomethyl Compound Piperidinomethyl Compound HB_EGF_ligand HB-EGF EGFR EGFR HB_EGF_ligand->EGFR Binds & Activates GPR30 GPR30/GPER1 G_protein G Proteins (Gα, Gβγ) GPR30->G_protein Activates MMP MMP G_protein->MMP Activates Ca_ion Ca²⁺ Mobilization G_protein->Ca_ion Triggers pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF Cleaves pro_HB_EGF->HB_EGF_ligand Releases p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation PI3K PI3K p_EGFR->PI3K Ras Ras-Raf-MEK p_EGFR->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation ERK ERK1/2 Ras->ERK p_ERK p-ERK1/2 ERK->p_ERK Gene_Expression Gene Expression (c-fos, Cyclin D1) p_ERK->Gene_Expression Gene_Expression->Proliferation Experimental_Workflow cluster_assays Experimental Assays A 1. Cell Model Selection (e.g., SKBR3, MCF-7) B 2. Compound Treatment (Dose-Response & Time-Course) A->B C 3. Assay Proximal Signaling Events B->C D 4. Assay Downstream Signaling B->D E 5. Measure Functional Outcomes B->E C1 Calcium Mobilization Assay (Fluo-4, FLIPR) C->C1 D1 Western Blot for Phosphorylation (p-EGFR, p-ERK, p-Akt) D->D1 E1 Cell Proliferation Assay (MTT, CCK-8) E->E1 E2 Cell Migration Assay (Wound Healing) E->E2 F 6. Data Analysis & Interpretation C1->F D1->F E1->F E2->F

Caption: A logical workflow for investigating piperidinomethyl compounds.

Cell Model Selection

The choice of cell line is critical. It is essential to use cells that endogenously express the key receptors.

  • SKBR3 (Breast Cancer): ER-negative but express high levels of GPR30 and EGFR. This is an excellent model to study GPR30-specific effects without confounding signals from nuclear ERs. [4][7]* MCF-7 (Breast Cancer): ER-positive and express GPR30. This model allows for the study of potential interplay between GPR30 and nuclear ER signaling. [8]* HEK293 or CHO (Human Embryonic Kidney/Chinese Hamster Ovary): These are often used for creating stable overexpression systems if endogenous receptor levels are too low. This provides a clean background to study the signaling of a specific receptor. [9]

Controls and Experimental Variables
  • Vehicle Control: The solvent used to dissolve the piperidinomethyl compound (e.g., DMSO) must be added to control cells at the same final concentration.

  • Positive Controls:

    • G-1: A well-characterized GPR30-specific agonist. [7][10][11][12] * EGF: A direct EGFR ligand to confirm the responsiveness of the downstream pathway. [13]* Negative/Antagonist Controls:

    • G15: A known GPR30 antagonist to demonstrate specificity. [12][14][15][16][17] * AG1478 or Gefitinib: EGFR tyrosine kinase inhibitors to confirm the involvement of EGFR in the observed downstream effects.

  • Dose-Response and Time-Course: It is crucial to test a range of compound concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr for signaling; 24, 48, 72 hrs for proliferation) to capture the full dynamics of the response. [18]

Core Experimental Protocols

Protocol 1: Calcium Mobilization Assay
  • Principle: Activation of GPR30 can couple to Gq proteins, leading to the release of intracellular calcium (Ca²⁺) stores. [1][19]This is a very rapid event, typically occurring within seconds to minutes, making it an excellent proximal readout of GPR30 activation. [9][17]* Materials:

    • Chosen cell line (e.g., SKBR3)

    • Black, clear-bottom 96-well or 384-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Test compounds, G-1 (positive control), ATP (purinergic receptor control)

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation). [19]

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells in black, clear-bottom plates to achieve 80-90% confluency on the day of the assay.

    • Dye Loading:

      • Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS/HEPES buffer.

      • Aspirate the culture medium from the cells and add the dye loading buffer.

      • Incubate for 45-60 minutes at 37°C, protected from light.

    • Washing: Gently wash the cells 2-3 times with HBSS/HEPES buffer to remove extracellular dye. Leave a final volume of buffer on the cells.

    • Compound Preparation: Prepare 5X or 10X serial dilutions of your piperidinomethyl compound and controls in HBSS/HEPES in a separate plate.

    • Measurement:

      • Place both the cell plate and the compound plate into the fluorescence plate reader.

      • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

      • Program the instrument to automatically inject the compounds from the source plate into the cell plate.

      • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.

    • Data Analysis: The response is typically measured as the change in relative fluorescence units (RFU) (Max - Min). Plot the dose-response curve to determine the EC₅₀.

Protocol 2: Western Blotting for Protein Phosphorylation
  • Principle: The activation of EGFR and its downstream kinases (ERK, Akt) is mediated by phosphorylation. Western blotting with phospho-specific antibodies allows for the direct measurement of this activation state. [20]Normalizing the phosphorylated protein signal to the total protein level is essential for accurate quantification. [13]* Critical Consideration: Phosphatases are highly active in cell lysates. It is essential to use lysis buffers containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of your target proteins. [21][22]* Materials:

    • Cell culture dishes (6-well or 10 cm)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer system (PVDF membrane)

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to reduce background. [13][22] * Primary antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-Akt (Ser473), Total Akt, β-Actin (loading control).

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Step-by-Step Protocol:

    • Cell Culture and Treatment:

      • Grow cells to 70-80% confluency.

      • Serum-starve cells for 16-24 hours to reduce basal signaling activity. [20] * Treat cells with the piperidinomethyl compound or controls for the desired time (e.g., 5, 15, 30 minutes).

    • Lysis:

      • Immediately after treatment, place the dish on ice and wash once with ice-cold PBS.

      • Add ice-cold supplemented RIPA buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. [20] * Incubate on ice for 30 minutes, vortexing occasionally.

      • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet debris. [20] 3. Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane. For a large protein like EGFR (~175 kDa), ensure efficient transfer conditions. [20] 6. Blocking and Antibody Incubation:

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate with the primary phospho-specific antibody (e.g., anti-p-EGFR, typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. [20] * Wash the membrane 3x for 10 minutes each with TBST.

      • Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

      • Wash again as in the previous step.

    • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Stripping and Reprobing: To normalize, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., Total EGFR) and a loading control (e.g., β-Actin).

Protocol 3: Cell Proliferation/Viability Assay
  • Principle: The GPR30/EGFR pathway ultimately regulates cellular processes like proliferation. [4][14]Assays like MTT or CCK-8 measure metabolic activity, which serves as a proxy for cell viability and number. These are endpoint assays typically performed after 24-72 hours of treatment. [15][16]* Materials:

    • 96-well cell culture plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8/WST-8 reagent

    • DMSO (for MTT assay)

    • Plate reader capable of measuring absorbance.

  • Step-by-Step Protocol (MTT Example):

    • Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing serial dilutions of the piperidinomethyl compound and controls. Include wells with medium only as a blank.

    • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at ~570 nm.

    • Data Analysis: After subtracting the blank reading, normalize the data to the vehicle control (set to 100% viability). Plot the dose-response curve to determine the IC₅₀ (for inhibitors) or proliferative effect.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. Densitometry from Western blots and absorbance values from proliferation assays can be presented in tables and graphs.

Table 1: Example Data Summary for Western Blot Densitometry

Treatment (15 min)p-EGFR/Total EGFR (Fold Change vs. Vehicle)p-ERK/Total ERK (Fold Change vs. Vehicle)
Vehicle (DMSO)1.01.0
Compound X (100 nM)3.5 ± 0.44.2 ± 0.6
Compound X + G15 (1 µM)1.2 ± 0.21.3 ± 0.3
G-1 (100 nM)3.8 ± 0.54.5 ± 0.5
EGF (10 ng/mL)8.1 ± 0.99.5 ± 1.1

Data presented as Mean ± SD, n=3. Fold change is calculated after normalizing phospho-protein to total protein.

Interpretation:

  • A significant increase in p-EGFR and p-ERK upon treatment with Compound X suggests it acts as an agonist on the GPR30/EGFR pathway.

  • The reversal of this effect by the GPR30 antagonist G15 confirms that the signaling is GPR30-dependent.

  • Comparing the magnitude of the effect to the GPR30-specific agonist G-1 can help classify the compound's potency.

  • The strong response to EGF confirms the integrity of the downstream pathway in the chosen cell model.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No phospho-signal in Western Blot - Inactive compound.- Phosphatase activity during lysis.- Incorrect antibody dilution or inactive antibody.- Verify compound activity with a different assay (e.g., Calcium).- Ensure fresh phosphatase inhibitors are in the lysis buffer. - Titrate primary antibody; include a positive control (e.g., EGF-treated lysate).
High background in Western Blot - Blocking is insufficient.- Antibody concentration is too high.- Insufficient washing.- Switch blocking agent to 5% BSA for phospho-antibodies.- Reduce primary/secondary antibody concentration.- Increase the number and duration of TBST washes.
No response in Calcium Assay - Cells do not couple GPR30 to Gq.- Dye was not loaded properly.- Compound is not a GPR30 agonist.- Confirm GPR30 expression; try a different cell line.- Check cell viability after dye loading; optimize loading time.- Test the compound for antagonist activity by pre-incubating before adding G-1.
Inconsistent Proliferation Data - Uneven cell seeding.- Edge effects in the 96-well plate.- Compound precipitates at high concentrations.- Ensure a single-cell suspension before plating.- Do not use the outer wells of the plate for experimental samples.- Check the solubility of the compound in the culture medium.

References

  • Filardo, E. J. (2002). Epidermal growth factor receptor (EGFR) transactivation by estrogen via the G-protein-coupled receptor, GPR30: a novel signaling pathway with potential significance for breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 80(2), 231-238. [Link]

  • Prossnitz, E. R., & Barton, M. (2011). Mechanisms of estrogen signaling via GPR30. Trends in Endocrinology & Metabolism, 22(4), 136-143. [Link]

  • Ariazi, E. A., Brailoiu, E., Yerrum, S., Shupp, H. A., Slifker, M. J., Cunliffe, K., ... & Jordan, V. C. (2010). The G protein-coupled receptor GPR30 inhibits proliferation of estrogen receptor-positive breast cancer cells. Cancer Research, 70(3), 1184-1194. [Link]

  • Janicot, M., Lambert, N. A., & Kobilka, B. K. (2024). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 5(4), 103383. [Link]

  • Zhang, C., Li, S., & Wang, Y. (2012). G Protein–Coupled Receptor 30 Mediates Estrogen-Induced Proliferation of Primordial Germ Cells Via EGFR/Akt/β-Catenin Signaling Pathway. Endocrinology, 153(7), 3486-3500. [Link]

  • Insel, P. A. (Ed.). (2017). G Protein-Coupled Receptor Signaling: Methods and Protocols. Springer. [Link]

  • De Francesco, E. M., Pellegrino, M., Santolla, M. F., Liguori, A., Avena, P., & Maggiolini, M. (2021). GPR30 Activation by 17β-Estradiol Promotes p62 Phosphorylation and Increases Estrogen Receptor Protein Expression by Inducing It. Cells, 10(9), 2394. [Link]

  • De la Puerta, R., & Chavez, S. (2021). Expression and Role of the G Protein-Coupled Estrogen Receptor (GPR30/GPER) in the Development and Immune Response in Female Reproductive Cancers. Frontiers in Oncology, 11, 638869. [Link]

  • Tiwari, A. (2017). Response to "How different is western blot protocol for phosphorylated protein from regular western blot?". ResearchGate. [Link]

  • Prossnitz, E. R., & Barton, M. (2009). The ins and outs of GPR30: a transmembrane estrogen receptor. Journal of Investigative Medicine, 57(3), 597-600. [Link]

  • Hennen, S., & Gilsbach, R. (2018). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Journal of Visualized Experiments, (136), e57731. [Link]

  • Lazarou, M., & Calebiro, D. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261905. [Link]

  • Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Physiological concentration of bicarbonate ions activate GPR30 in vitro. ResearchGate. [Link]

  • Kelaini, S., & Baillie, G. S. (2024). Investigating G-protein coupled receptor signalling with light-emitting biosensors. Frontiers in Endocrinology, 14, 1324706. [Link]

  • Kholodenko, B. N. (2015). Phosphorylation of ERK signalling pathway molecules in response to step-stimulation by Epidermal Growth Factor. bioRxiv. [Link]

  • Santolla, M. F., Avino, S., Pellegrino, M., De Francesco, E. M., De Marco, P., & Maggiolini, M. (2010). Nuclear Alternate Estrogen Receptor GPR30 Mediates 17β-Estradiol–Induced Gene Expression and Migration in Breast Cancer–Associated Fibroblasts. Molecular Cancer Research, 8(11), 1475-1485. [Link]

  • Ariazi, E. A., Brailoiu, E., Yerrum, S., Shupp, H. A., Slifker, M. J., Cunliffe, K., ... & Jordan, V. C. (2010). The G Protein–Coupled Receptor GPR30 Inhibits Proliferation of Estrogen Receptor–Positive Breast Cancer Cells. Cancer Research, 70(3), 1184-1194. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Li, N., Yang, Z., Li, Z., He, J., Li, X., Wang, Y., ... & Liu, J. (2021). G protein-coupled receptor 30 mediates cell proliferation of goat mammary epithelial cells via MEK/ERK&PI3K/AKT signaling pathway. Journal of Animal Science and Biotechnology, 12(1), 1-14. [Link]

  • Li, N., Yang, Z., Li, Z., He, J., Li, X., Wang, Y., ... & Liu, J. (2021). GPR30 mediates 17β-estradiol-induced cell proliferation of gMECs. ResearchGate. [Link]

  • Zhang, H., Liu, Y., Wu, Y., Zhang, Y., & Zhang, Y. (2024). Structural and functional evidence that GPR30 is not a direct estrogen receptor. Nature Communications, 15(1), 4099. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Hernández-Silva, G., Arvizu-Sánchez, D., & García-Becerra, R. (2020). GPR30 expression and function in breast cancer cells are induced through a cis-acting element targeted by ETS factors. Oncology Letters, 19(5), 3467-3477. [Link]

  • Smith, H. O., Leslie, K. K., & Singh, M. (2020). GPR30 regulates cell migration and viability and may promote epithelial-mesenchymal transition in endometrial cancer cells. BIOS, 91(4), 233-242. [Link]

  • Revankar, C. M., Cimino, D. F., Sklar, L. A., Arterburn, J. B., & Prossnitz, E. R. (2005). A transmembrane G protein-coupled receptor for estrogen. Science, 307(5715), 1625-1630. [Link]

  • Dennis, M. K., Burai, R., Ramesh, C., Petrie, W. K., Alcon, S. N., Nayak, T. K., ... & Sklar, L. A. (2009). G15 antagonism of intracellular calcium mobilization by GPR30. ResearchGate. [Link]

  • Filardo, E. J., & Thomas, P. (2005). GPR30: a seven-transmembrane-spanning estrogen receptor that triggers EGF release. Trends in Endocrinology & Metabolism, 16(8), 362-367. [Link]

  • Chen, K., Zhao, Q., & Li, M. (2023). GPR30 Selective Agonist G1 Exhibits Antiobesity Effects and Promotes Insulin Resistance and Gluconeogenesis in Postmenopausal Mice Fed a High-Fat Diet. Journal of Diabetes Research, 2023. [Link]

  • Luo, J. (2019). Exploring the metabolic role of GPR30 in mice. VTechWorks. [Link]

  • Luo, J., & Liu, D. (2022). Deletion of GPR30 Drives the Activation of Mitochondrial Uncoupling Respiration to Induce Adipose Thermogenesis in Female Mice. Frontiers in Endocrinology, 13, 878881. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in electrophilic aromatic substitution reactions

Current Status: Online 🟢 Ticket Queue: Open Specialist: Senior Application Scientist 🛠️ System Status & Diagnostic Workflow Welcome to the EAS Troubleshooting Hub. Low yields in Electrophilic Aromatic Substitution (Fried...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Queue: Open Specialist: Senior Application Scientist

🛠️ System Status & Diagnostic Workflow

Welcome to the EAS Troubleshooting Hub. Low yields in Electrophilic Aromatic Substitution (Friedel-Crafts, Nitration, Halogenation, Sulfonation) typically stem from three failure nodes: Electronic Deactivation , Catalyst Sequestration , or Work-up Loss .

Use the following diagnostic logic to route your issue:

EAS_Troubleshooting Start START: Low Yield Observed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM Deactivated Substrate Electronically Deactivated? CheckSM->Deactivated Yes (Reaction Stalled) PolySub Multiple Spots on TLC? (Poly-substitution) CheckSM->PolySub No (SM Consumed) LewisAcid Lewis Acid (LA) Stoichiometry Check Deactivated->LewisAcid Ring is Active Moisture Moisture/Catalyst Quality LewisAcid->Moisture Stoichiometry OK Regio Wrong Isomer (Ortho/Para vs Meta) PolySub->Regio Single Product Mass Workup Lost in Aqueous Layer (Emulsion/Hydrolysis) Regio->Workup Isomer OK, Low Mass

Figure 1: Diagnostic logic flow for identifying yield bottlenecks in EAS reactions.

🎫 Ticket #1024: "Nothing Happened" (Reaction Stalled)

User Report: "I attempted a Friedel-Crafts acylation on a substituted benzene. After 12 hours, TLC shows only starting material. I used 10 mol%


."
🔬 Root Cause Analysis

The "Catalyst Trap" Error. Unlike Friedel-Crafts alkylation (which is catalytic), Friedel-Crafts acylation is not catalytic .[1][2][3][4] The product ketone contains a carbonyl oxygen that acts as a Lewis base, forming a stable 1:1 complex with the Lewis Acid (


). This sequesters the catalyst, halting the reaction once the catalyst is consumed [1].

The Mechanism of Failure:

  • Acylium ion forms (

    
    ).[5]
    
  • Substitution occurs, forming the ketone product.

  • CRITICAL STEP: The product ketone coordinates to

    
     (
    
    
    
    ).
  • If you use catalytic loading (e.g., 0.1 eq), the reaction stops at 10% conversion.

✅ Solution Protocol

Correct Stoichiometry: You must use >1 equivalent of Lewis Acid relative to the acylating agent.

  • Standard: 1.1 to 1.2 equivalents.

  • With Anhydrides: If using acid anhydride, use >2 equivalents (one to generate the electrophile, one to complex the leaving carboxylate, and excess to complex the product).

Deactivation Check: If stoichiometry is correct and the reaction still fails, check for Strong Deactivators .

  • Nitro/Sulfonyl groups: These withdraw electron density so strongly that the ring becomes inert to FC conditions.

  • Amines/Alcohols: These coordinate with the Lewis Acid (

    
    ), converting a potentially activating group into a strongly deactivating ammonium-like species. Workaround: Protect amines as amides before EAS.
    

🎫 Ticket #1025: "Messy Reaction / Poly-substitution"

User Report: "I'm doing a Friedel-Crafts alkylation to make ethylbenzene. I see the product, but also di-ethyl and tri-ethyl byproducts. My yield of mono-product is <40%."

🔬 Root Cause Analysis

Product Activation Loop. In FC Alkylation, the alkyl group added is electron-donating (via hyperconjugation). This makes the product more nucleophilic than the starting material . The electrophile preferentially attacks the product, leading to "runaway" poly-alkylation [2].

✅ Solution Protocol

Strategy A: The Dilution Method (Alkylation)

  • Use the aromatic substrate as the solvent (large excess).[6][7]

  • This statistically favors the collision of the electrophile with the unsubstituted starting material rather than the minor amount of product formed.

Strategy B: The Acylation-Reduction Route (Preferred) Switch to FC Acylation followed by reduction (Clemmensen or Wolff-Kishner).

  • Why? The acyl group is electron-withdrawing (deactivating).[7][8] The product is less reactive than the starting material, preventing poly-substitution.[9]

Comparison of Methodologies:

FeatureFC AlkylationFC Acylation
Product Reactivity Activated (More reactive)Deactivated (Less reactive)
Poly-substitution High RiskNegligible
Carbocation Rearrangement Common (e.g., propyl

isopropyl)
None (Acylium ion is stable)
Lewis Acid Load CatalyticStoichiometric (>1 eq)

🎫 Ticket #1026: "Work-up Nightmare" (Emulsions)

User Report: "Reaction worked, but during the aqueous wash, the flask turned into a thick white emulsion. I can't separate the layers."

🔬 Root Cause Analysis

Aluminum Hydroxide Gel. Quenching aluminum-based reactions with pure water generates aluminum hydroxide (


), a gelatinous precipitate that stabilizes emulsions and traps organic products [3].
✅ Solution Protocol

The "Acid Quench" Method: Do not quench with water. Quench with dilute HCl (1M - 2M) and ice.

  • Chemistry:

    
    .
    
  • This keeps the aluminum species soluble (

    
    ) in the aqueous phase, ensuring a sharp phase separation.
    

The "Rochelle's Salt" Method (For sensitive substrates): If your product is acid-sensitive, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt).

  • Mechanism: Tartrate forms a water-soluble chelate with Aluminum, breaking the emulsion without low pH.

🧪 Standard Operating Procedure (SOP): Robust FC Acylation

Objective: Mono-acylation of an activated arene (e.g., Anisole) without yield loss. Reference: Adapted from Organic Syntheses Coll. Vol. 1, p. 109 [4].

Reagent Preparation
  • Lewis Acid: Anhydrous

    
     (Must be free-flowing yellow/white powder. Gray/clumped solid indicates hydrolysis).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Dry over molecular sieves.

  • Atmosphere: Argon or Nitrogen balloon (Essential to protect

    
    ).
    
The "Complexation First" Protocol
  • Step A: Suspend

    
     (1.2 equiv) in DCM at 0°C.
    
  • Step B: Add Acid Chloride (1.1 equiv) dropwise.

    • Observation: The solid dissolves/changes form as the acylium complex generates.

  • Step C: Add the Aromatic Substrate (1.0 equiv) dropwise.

    • Why? Adding the arene last prevents it from being exposed to high local concentrations of uncomplexed Lewis Acid, reducing polymerization risks.

Reaction Monitoring & Work-up
  • Monitor: Run at 0°C

    
     RT. Monitor by TLC.
    
  • Quench: Pour the reaction mixture slowly into a beaker of Crushed Ice + Conc. HCl (approx 10:1 ratio) with vigorous stirring.

  • Extraction: Extract with DCM. Wash organic layer with water, then Brine. Dry over

    
    .[5][10]
    

📊 Visualizing the Mechanism (Acylation)

Understanding the stability of the intermediate explains the stoichiometry requirement.

Acylation_Mechanism RCOCl Acyl Chloride Acylium Acylium Ion [R-C=O]+ [AlCl4]- RCOCl->Acylium Generation AlCl3 AlCl3 (Catalyst) AlCl3->Acylium Generation Sigma Sigma Complex (Intermediate) Acylium->Sigma + Arene Arene Arene (Nucleophile) ProductComplex Product-AlCl3 Complex (Stable) Sigma->ProductComplex - HCl ProductComplex->Acylium Does NOT Regenerate Catalyst (Stoichiometric Trap) FreeProduct Free Ketone (After Hydrolysis) ProductComplex->FreeProduct + H2O/HCl (Quench)

Figure 2: Reaction pathway showing the formation of the stable Product-Lewis Acid complex, necessitating stoichiometric reagents.

📚 References

  • Friedel-Crafts Acylation: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007; pp 1053-1056.

  • Polyalkylation Kinetics: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1964; Vol. 2.

  • Work-up Procedures: "Handling Emulsions." University of Rochester Laboratory Manual. Link

  • Validated Protocol: Adams, R.; Noller, C. R. "Acetophenone." Organic Syntheses1925 , 5, 17; Coll. Vol. 1, 109. Link

Sources

Optimization

Technical Support Center: Purification of 4'-Bromo-2-piperidinomethyl benzophenone

Compound of Interest: 4'-Bromo-2-piperidinomethyl benzophenone Structure: (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone Molecular Formula: C₁₉H₂₀BrNO CAS Number: 898773-39-2[1] Introduction 4'-Bromo-2-piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest: 4'-Bromo-2-piperidinomethyl benzophenone Structure: (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone Molecular Formula: C₁₉H₂₀BrNO CAS Number: 898773-39-2[1]

Introduction

4'-Bromo-2-piperidinomethyl benzophenone is a key intermediate in pharmaceutical research and development, valued for its unique structural features combining a benzophenone core with a basic piperidine moiety. However, these same features present distinct challenges during purification. The basic nitrogen atom can interact unfavorably with standard silica gel, leading to poor separation, while the benzophenone structure can be susceptible to degradation. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common purification hurdles, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 4'-Bromo-2-piperidinomethyl benzophenone, providing likely causes and actionable solutions based on established chemical principles.

Issue 1: Significant Tailing or Streaking During Silica Gel Column Chromatography

  • Potential Cause: The primary reason for this phenomenon is the strong interaction between the basic piperidine nitrogen of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction causes the compound to "stick" to the stationary phase, leading to broad, tailing peaks and poor separation from impurities.[2]

  • Recommended Solutions:

    • Use a Basic Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system. A typical concentration is 0.5-1% (v/v).[2] The modifier acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing your target compound to elute more symmetrically.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina is an excellent alternative for purifying basic compounds.[2] Start with neutral alumina and a solvent system determined by TLC analysis.

      • Deactivated Silica Gel: You can prepare this by flushing the packed column with a solvent mixture containing a higher concentration of your basic modifier before loading your sample.

    • Solid Loading: Adsorbing your crude material onto a small amount of silica gel and loading it dry onto the column can sometimes improve band sharpness compared to liquid loading, especially if the compound has poor solubility in the initial eluent.[3]

Issue 2: The Purified Product is a Persistent Oil Instead of a Solid

  • Potential Cause(s):

    • Residual Solvents: Incomplete removal of high-boiling point solvents (e.g., DMF, DMSO from the reaction) or purification solvents (e.g., ethyl acetate) can act as a plasticizer, preventing crystallization.

    • Presence of Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice, leading to an oil or a low-melting point solid. This is a classic example of freezing-point depression.[2]

  • Recommended Solutions:

    • Thorough Drying: Dry the product under a high vacuum for an extended period (several hours to overnight), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

    • Re-purification: If high vacuum fails, the presence of impurities is highly likely.

      • Re-run the column chromatography, using a shallower solvent gradient to achieve better separation.

      • Attempt recrystallization from a different solvent system (see FAQ section for suggestions).

    • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexanes or pentane) dropwise while stirring vigorously. This can often induce precipitation or crystallization of the pure compound, leaving impurities dissolved.

Issue 3: Low or No Recovery After Acid-Base Extraction

  • Potential Cause(s):

    • Incomplete Protonation/Deprotonation: The pH of the aqueous layers may not have been sufficiently acidic or basic to fully drive the compound into the desired layer.

    • Emulsion Formation: Vigorous shaking can create a stable emulsion at the organic-aqueous interface, trapping the product.

    • Insufficient Extraction: The compound may require multiple extractions to be fully transferred from one phase to another.

  • Recommended Solutions:

    • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly acidic (pH 1-2) during the initial extraction and strongly basic (pH 12-14) during the neutralization and back-extraction step.

    • Break Emulsions: If an emulsion forms, it can often be broken by adding brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or by filtering the mixture through a pad of Celite.

    • Perform Multiple Extractions: Instead of one large-volume extraction, perform three or four extractions with smaller volumes of solvent. This is a more efficient method for transferring a solute between immiscible phases.[4]

    • Back-washing: After isolating the acidic aqueous layer containing your protonated product, perform a "back-wash" with a fresh portion of an organic solvent (e.g., ether or dichloromethane) to remove any co-extracted neutral impurities.[5]

Issue 4: Product Discoloration or Appearance of New Impurity Spots on TLC During Purification

  • Potential Cause(s):

    • Degradation on Silica/Alumina: Prolonged exposure to the stationary phase, especially acidic silica gel, can cause degradation of sensitive compounds.[3]

    • Photodegradation: Benzophenone derivatives are known photosensitizers and can degrade upon exposure to UV light.[6] This degradation can be accelerated by reactive oxygen species.

    • Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation.

  • Recommended Solutions:

    • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.[7]

    • Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil to prevent exposure to ambient light.

    • Work Under Inert Atmosphere: If oxidation is suspected, sparge all solvents with nitrogen or argon before use and maintain a positive pressure of inert gas over the column.

    • Check Solvent Purity: Ensure solvents are free of peroxides, which can promote oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from the synthesis?

The synthesis of this compound, likely a Mannich reaction, can generate several byproducts. The most common impurities include:

  • Unreacted Starting Materials: Residual 4'-bromobenzophenone precursor.

  • Di-substituted Product: Reaction at the 2- and 6-positions of the benzophenone ring.[2]

  • Formaldehyde-Piperidine Adducts: Such as bis(piperidinomethyl) ether, formed from the self-condensation of the other reagents.[2]

  • Oxidation/Degradation Products: Minor impurities arising from the reaction conditions or workup, potentially involving hydroxylation of the aromatic rings.

Q2: Which purification technique is the best choice for my crude product?

The optimal technique depends on the nature and quantity of the impurities. The following decision tree can guide your choice.

Purification_Decision_Tree start_node Analyze Crude Product by TLC/¹H NMR decision1 Major impurities are non-basic (e.g., starting benzophenone)? start_node->decision1 decision2 Product is >85% pure with minor impurities? decision1->decision2  No   process1 Acid-Base Extraction decision1->process1  Yes   process2 Recrystallization decision2->process2  Yes   process3 Column Chromatography (Alumina or TEA-modified Silica) decision2->process3  No / Oily Product   end_node Pure Product (>98%) process1->end_node Followed by Recrystallization process2->end_node process3->end_node

Caption: Decision tree for selecting a purification method.

Q3: How do I perform an effective acid-base extraction for this compound?

Acid-base extraction is a highly effective method for separating your basic product from neutral or acidic impurities.[8][9]

Workflow for Acid-Base Extraction

Acid_Base_Extraction start 1. Dissolve crude product in organic solvent (e.g., DCM/Ether) extract 2. Extract with 1M HCl (aq) (x3 times) start->extract separate1 3. Separate Layers extract->separate1 org_layer Organic Layer: Contains neutral/acidic impurities (Discard) separate1->org_layer Organic aq_layer Aqueous Layer: Contains protonated product [Product-H]⁺Cl⁻ separate1->aq_layer Aqueous basify 4. Cool aqueous layer in ice bath, add 5M NaOH until pH >12 aq_layer->basify extract_back 5. Extract with fresh organic solvent (e.g., DCM) (x3 times) basify->extract_back separate2 6. Separate Layers extract_back->separate2 aq_discard Aqueous Layer: Contains inorganic salts (Discard) separate2->aq_discard Aqueous org_final Organic Layer: Contains pure product (free base) separate2->org_final Organic finish 7. Dry (Na₂SO₄), filter, and evaporate solvent org_final->finish

Caption: Step-by-step workflow for acid-base extraction.

Q4: What are the best solvent systems for recrystallization?

Recrystallization is an excellent final purification step. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent System (v/v)Recommendation
Ethanol / Water Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point), then add a few more drops of hot ethanol to clarify. Allow to cool slowly.[2]
Ethyl Acetate / Hexanes Dissolve in a minimal amount of hot ethyl acetate. Add hexanes slowly until the cloud point is reached. Allow to cool. This is a good general-purpose system for moderately polar compounds.[2]
Isopropanol A single-solvent system that can be effective. Its higher boiling point compared to ethanol allows for a greater solubility difference between hot and cold conditions.

Q5: How can I assess the purity of my final product?

A combination of methods should be used to confirm both the identity and purity of your final product.

  • Thin-Layer Chromatography (TLC): A quick check to see if the purified material runs as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. The absence of impurity peaks in the spectrum is a strong indicator of high purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample should show a single major peak. The area percentage of this peak is often reported as the purity level.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened.

Q6: What are the recommended storage conditions to prevent degradation?

To ensure long-term stability, the purified compound should be stored under the following conditions:

  • Container: A tightly sealed, airtight container (e.g., amber glass vial).

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Light: Protect from light by using an amber vial or storing it in a dark location (e.g., inside a cabinet).[12][13]

References
  • Grimm, M. L., Allen, W. J., Finn, M., Castagnoli, N. Jr, & Tanko, J. M. (2011). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. Bioorganic & Medicinal Chemistry, 19(4), 1458–1463. [Link]

  • Hende, A., Al-Momani, F., & Al-Shawabkeh, R. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BENZOPHENONE (P-BROMO BENZOPHENONE). [Link]

  • Lee, M., Shin, J., Kim, S., & Lee, Y. (2022). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Environmental Engineering Research, 27(2). [Link]

  • Niu, J., Zhang, Y., Li, Y., Wang, X., & Li, Y. (2019). Electrochemical degradation of sunscreen agent benzophenone-3 and its metabolite by Ti/SnO2-Sb/Ce-PbO2 anode: Kinetics, mechanism, toxicity and energy consumption. Science of The Total Environment, 689, 121-129. [Link]

  • Various Authors. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. PubChem. [Link]

  • OCW, Tyler DeWitt. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2004). Sample report. [Link]

  • Kamal, A., Reddy, M. K., Reddy, M. K., Sree, G. N., & Kumar, G. B. (2015). Synthesis of (4-(2-bromoethoxy)benzophenone. ResearchGate. [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay. [Link]

  • Ajayaghosh, A., & Varghese, R. (2010). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

  • Yilmaz, I., & Er, M. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 1-5. [Link]

  • Winkler, M., & Zoller, G. (2011). Process for the preparation of 4-bromophenyl derivatives.
  • Liu, J., & Wang, Y. (2019). Method for purifying and separating benzophenone.
  • Analytical Methods Committee. (2010). Analytical methods for the detection of counterfeit pharmaceuticals. Analytical Methods, 2(4), 339-347. [Link]

  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 185-194. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

Sources

Troubleshooting

Common pitfalls in the synthesis of 4'-Bromo-2-piperidinomethyl benzophenone

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to the synthesis of 4'-Bromo-2-piperidinomethyl benzophenone. As a Senior Application Scientist, my goal is to provide you wi...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to the synthesis of 4'-Bromo-2-piperidinomethyl benzophenone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to navigate the common pitfalls associated with this multi-step synthesis. This guide is structured to anticipate the questions and hurdles you may encounter, transforming potential setbacks into successful outcomes.

Visualizing the Synthetic Pathway

The most reliable and controllable route to 4'-Bromo-2-piperidinomethyl benzophenone involves a three-step sequence starting from commercially available materials. This pathway avoids the uncertainties of a direct Mannich reaction on a deactivated benzophenone core.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution Bromobenzene Bromobenzene AlCl3 AlCl₃ Bromobenzene->AlCl3 MethylbenzoylChloride 2-Methylbenzoyl Chloride MethylbenzoylChloride->AlCl3 Step1_Product 4'-Bromo-2-methyl benzophenone AlCl3->Step1_Product  DCM, 0°C to RT NBS NBS, AIBN Step1_Product->NBS Step2_Product 4'-Bromo-2-(bromomethyl) benzophenone NBS->Step2_Product  CCl₄, Reflux Piperidine Piperidine, Base Step2_Product->Piperidine Final_Product 4'-Bromo-2-piperidinomethyl benzophenone Piperidine->Final_Product  THF, RT

Caption: Recommended three-step synthesis of 4'-Bromo-2-piperidinomethyl benzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 4'-Bromo-2-piperidinomethyl benzophenone?

The most robust and well-controlled synthesis is a three-step sequence:

  • Friedel-Crafts Acylation: Reaction of bromobenzene with 2-methylbenzoyl chloride using a Lewis acid like AlCl₃ to form the benzophenone core.[1]

  • Radical Bromination: Selective benzylic bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.[2]

  • Nucleophilic Substitution: Displacement of the resulting benzyl bromide with piperidine to yield the final product.[3]

This stepwise approach allows for purification and characterization of intermediates, leading to a higher purity final product and more predictable outcomes.

Q2: Why is a direct Mannich reaction on 4'-bromobenzophenone not a recommended pathway?

A classic Mannich reaction involves the aminoalkylation of a compound with an acidic proton, typically alpha to a carbonyl group.[4][5] 4'-Bromobenzophenone lacks such acidic protons. While variations of the Mannich reaction can occur on electron-rich aromatic rings, the benzophenone core is electron-deficient due to the deactivating nature of the carbonyl group.[6][7] This deactivation makes the aromatic rings poor nucleophiles, rendering them unreactive towards the electrophilic iminium ion intermediate required for the reaction. Therefore, a direct Mannich reaction is mechanistically unfavorable.

Q3: What are the critical quality control checkpoints during the synthesis?

  • After Step 1 (Friedel-Crafts): Use TLC and/or ¹H NMR to confirm the complete consumption of starting materials and the correct regiochemistry of the acylation. The presence of isomeric products will complicate subsequent steps.

  • After Step 2 (Bromination): This intermediate is often lachrymatory and potentially unstable. Promptly analyze by TLC or crude NMR to assess the ratio of mono- to di-brominated products.[8] Avoid purification by silica gel chromatography if the product shows signs of decomposition; proceed directly to the next step if crude purity is sufficient.

  • After Step 3 (Final Product): The final product is a tertiary amine (a Mannich base) and may be challenging to purify. Use LC-MS to confirm the molecular weight. Purification often requires careful column chromatography, potentially with a triethylamine-deactivated silica gel, or crystallization of a salt (e.g., hydrochloride) to obtain high purity.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during each step of the synthesis.

Step 1: Friedel-Crafts Acylation of Bromobenzene

Q: My Friedel-Crafts reaction has a low yield or did not proceed. What are the common causes?

Potential CauseRecommended Solution & Explanation
Inactive Lewis Acid Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture deactivates it. Solution: Use freshly opened, anhydrous AlCl₃ from a sealed container. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere).[10]
Deactivated Substrate While bromobenzene is suitable, strongly deactivated aromatic rings will not undergo Friedel-Crafts acylation.[11] Solution: Ensure your starting material is correct. The acyl group of the product is deactivating, which advantageously prevents polyacylation.[12]
Insufficient Reagent Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone.[12] Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
Incorrect Temperature The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Solution: Maintain cooling during the addition of the acyl chloride, then allow the reaction to proceed to completion at room temperature or with gentle heating as monitored by TLC.

Q: My work-up is problematic, forming persistent emulsions or insoluble materials. How can I resolve this?

This is common due to the formation of aluminum hydroxides. The standard procedure is to quench the reaction by carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[10][13] The acid ensures that the aluminum salts remain soluble as chloro-aqua complexes, preventing the formation of gelatinous aluminum hydroxide precipitates.

Step 2: Benzylic Bromination of 4'-Bromo-2-methylbenzophenone

Q: I am observing significant amounts of the di-brominated side product. How can I improve mono-bromination selectivity?

Over-bromination is a classic pitfall of benzylic bromination.[8] The key is to maintain a very low, steady-state concentration of molecular bromine (Br₂).

  • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice as it generates Br₂ in situ in the presence of trace amounts of HBr.[2][14]

  • Controlled Initiation: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide and initiate the reaction with heat or light.

  • Reagent Quality: Impurities in NBS, particularly excess Br₂ or HBr, can accelerate the reaction and lead to over-bromination.[8] Consider recrystallizing the NBS from water if its quality is suspect.

  • Monitor Carefully: Follow the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted to the di-bromide.

Q: The benzylic bromide intermediate appears to be unstable. What are the best practices for handling and purification?

Benzylic halides can be sensitive to moisture (hydrolysis) and silica gel (decomposition).

  • Anhydrous Conditions: Ensure your solvent (e.g., carbon tetrachloride, cyclohexane) is anhydrous.

  • Avoid Aqueous Work-up if Possible: After the reaction, filter off the succinimide byproduct and concentrate the filtrate. If the crude product is clean enough (as determined by ¹H NMR), use it directly in the next step.

  • Alternative to Chromatography: If purification is necessary, consider recrystallization instead of silica gel chromatography. If chromatography is unavoidable, use a non-polar eluent system and run the column quickly.

Step 3: Nucleophilic Substitution with Piperidine

Q: The final substitution reaction is slow or incomplete. How can I improve the conversion?

Potential CauseRecommended Solution & Explanation
Poor Leaving Group Bromine is an excellent leaving group for Sₙ2 reactions, so this is unlikely to be the primary issue.[3]
Steric Hindrance The benzylic carbon is somewhat sterically hindered. Solution: Ensure the reaction is allowed sufficient time to proceed. Gentle heating (e.g., 40-50 °C) can increase the reaction rate. Using a polar aprotic solvent like THF, DMF, or Acetonitrile will also accelerate Sₙ2 reactions.[15]
Insufficient Nucleophile The reaction produces HBr as a byproduct, which will protonate and deactivate the piperidine nucleophile. Solution: Use at least 2.1 equivalents of piperidine: one to act as the nucleophile and one to act as a base to scavenge the HBr. Alternatively, use 1.1 equivalents of piperidine and 1.2 equivalents of a non-nucleophilic base like triethylamine or potassium carbonate.[16]

Q: How do I effectively purify the final product, 4'-Bromo-2-piperidinomethyl benzophenone?

Mannich bases are often oily and can be tricky to purify due to the basic nitrogen atom interacting with the acidic silica gel.

  • Aqueous Work-up: Perform a standard liquid-liquid extraction. Wash the organic layer with water and brine to remove excess amine and salts.

  • Acid-Base Extraction: For difficult purifications, you can exploit the basicity of the product. Extract the crude material into an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.[17]

  • Chromatography: If column chromatography is required, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). This will prevent peak tailing and potential product decomposition on the column.[18]

  • Crystallization: The product may be induced to crystallize from a suitable solvent system (e.g., hexanes/ethyl acetate). Alternatively, forming the hydrochloride salt by treating a solution of the base with HCl in ether can yield a stable, crystalline solid that is easily purified by recrystallization.

Experimental Protocols

The following are generalized protocols and should be adapted based on laboratory-scale and monitoring.

Protocol 1: Synthesis of 4'-Bromo-2-methylbenzophenone
  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler/scrubber for HCl gas.

  • Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq.) and a solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add bromobenzene (1.5 eq.) to the flask. Add 2-methylbenzoyl chloride (1.0 eq.) to the dropping funnel. Add the acyl chloride dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3x volumes). Combine the organic layers, wash with water, then saturated NaHCO₃ solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.[10]

Protocol 2: Synthesis of 4'-Bromo-2-(bromomethyl)benzophenone
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-Bromo-2-methylbenzophenone (1.0 eq.) in an anhydrous solvent like carbon tetrachloride (CCl₄).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator like AIBN (0.05 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 1-3 hours. Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is gone.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can often be used directly in the next step.[2]

Protocol 3: Synthesis of 4'-Bromo-2-piperidinomethyl benzophenone
  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve the crude 4'-Bromo-2-(bromomethyl)benzophenone (1.0 eq.) in a solvent like tetrahydrofuran (THF).

  • Reagents: Add piperidine (2.2 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using the methods described in the troubleshooting section above (e.g., column chromatography on triethylamine-treated silica).[19]

References

  • Benchchem. (n.d.). Strategies to minimize polymerization in Mannich reactions.
  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • Crimson Publishers. (2018, October 15). Synthesis of New Antibiotics via Mannish Reaction.
  • (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • RSC Publishing. (2021, September 22). Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity.
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • Chemistry Steps. (2024, February 10). Benzylic Bromination.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • MDPI. (2023, July 21). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
  • Wikipedia. (n.d.). Mannich reaction.
  • ResearchGate. (n.d.). The Mannich Reaction.
  • International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • LON-CAPA OCHem. (n.d.). The Mannich Reaction.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Pearson. (n.d.). The benzene ring alters the reactivity of a neighboring group in ....
  • Chemistry LibreTexts. (2023, August 07). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Vedantu. (n.d.). Mannich Reaction: Mechanism, Examples & Key Applications.
  • (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • ChemicalBook. (n.d.). 4-BROMOBENZOPHENONE synthesis.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Synthesis of (4-(2-bromoethoxy)benzophenone.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-bromobenzophenone.
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BYJU'S. (n.d.). Mannich Reaction Mechanism.
  • (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • (n.d.). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents.
  • (2024, February 26). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone.
  • Guidechem. (2023, June 17). What is the synthesis route of 4-Chlorobenzophenone? - FAQ.
  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions.
  • (2024, September 11). SN2 nucleophilic substitution reaction push and pull transition state.
  • (n.d.). (PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity.
  • (n.d.). Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.
  • ResearchGate. (2016, October 08). Mannich condensation reaction problems?.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Chemistry LibreTexts. (2025, February 03). 16.6: Nucleophilic Aromatic Substitution.

Sources

Optimization

Stability issues of 4'-Bromo-2-piperidinomethyl benzophenone in solution

Technical Support Center: 4'-Bromo-2-piperidinomethyl benzophenone A Guide to Understanding and Mitigating Solution-Phase Instability Welcome to the technical support guide for 4'-Bromo-2-piperidinomethyl benzophenone. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4'-Bromo-2-piperidinomethyl benzophenone

A Guide to Understanding and Mitigating Solution-Phase Instability

Welcome to the technical support guide for 4'-Bromo-2-piperidinomethyl benzophenone. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given the specific structural motifs of this molecule—a benzophenone core and a Mannich base side chain—it is susceptible to particular degradation pathways in solution. This guide provides a foundational understanding of these potential issues and offers practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4'-Bromo-2-piperidinomethyl benzophenone in solution?

A1: The two primary points of instability are the benzophenone core, which is susceptible to photodegradation, and the piperidinomethyl group, which is a Mannich base and can undergo a retro-Mannich reaction, particularly under certain pH conditions.

Q2: How does light exposure affect my compound in solution?

A2: Benzophenones are well-known photosensitizers that can degrade upon exposure to UV light.[1][2][3][4] This process, known as photodegradation, can lead to the formation of various byproducts and a decrease in the concentration of the parent compound. The rate of degradation often follows pseudo-first-order kinetics.[1][4] Therefore, it is crucial to protect solutions of this compound from light, especially UV sources.

Q3: What is a retro-Mannich reaction and why is it relevant?

A3: The piperidinomethyl group on your compound is a "Mannich base," formed from the condensation of a ketone, formaldehyde, and an amine.[5][6][7] These structures can be labile and may decompose back into their precursors via a retro-Mannich reaction.[8][9] This is a key non-photolytic degradation pathway to consider.

Q4: What conditions can trigger a retro-Mannich reaction?

A4: The stability of Mannich bases is often pH-dependent. While many are stable in acidic media, the stability can decrease as the pH increases into neutral or alkaline ranges.[8] Elevated temperatures can also accelerate this degradation pathway.

Q5: How should I prepare and store stock solutions of this compound?

A5: For optimal stability:

  • Solvent Choice: Use aprotic, anhydrous solvents like DMSO or DMF for initial stock solutions. For aqueous buffers, prepare fresh solutions for each experiment.

  • Light Protection: Store all solutions in amber vials or wrapped in aluminum foil to protect from light.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly.

  • pH Consideration: If working in aqueous buffers, consider a slightly acidic pH (e.g., pH 5-6) if your experimental conditions allow, to minimize the risk of the retro-Mannich reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides logical steps to diagnose and resolve them.

Issue 1: Inconsistent or lower-than-expected results in cell-based or biochemical assays.
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Workflow:

    G A Inconsistent Results Observed B Prepare fresh working solution from frozen stock A->B C Incubate compound in assay medium (without cells/enzyme) under exact assay conditions (time, temp, light) B->C D Analyze incubated sample by HPLC or LC-MS C->D E Compare to a freshly prepared standard D->E F Parent peak area significantly reduced? E->F G YES: Degradation Confirmed F->G Yes H NO: Issue is likely biological (e.g., cell viability, protein activity) F->H No I Mitigation: Reduce incubation time, protect from light, adjust medium pH if possible G->I

    Caption: Workflow to diagnose compound degradation in assay medium.

Issue 2: Appearance of new, unexpected peaks in my analytical chromatogram (HPLC/LC-MS).
  • Potential Cause 1: Photodegradation. If the sample was exposed to light.

  • Potential Cause 2: Retro-Mannich Reaction. If the sample was in a neutral/basic aqueous solution or exposed to heat.

  • Diagnostic Experiments:

    Table 1: Forced Degradation Study Conditions

ConditionRationaleExpected Outcome if Pathway is Active
Photostability To test for light-induced degradation.Appearance of new peaks, decreased parent peak area.
Acid Hydrolysis To test stability in acidic conditions.Generally stable, but can be a baseline.
Base Hydrolysis To test for pH-sensitive degradation.Potential for retro-Mannich reaction and other base-catalyzed degradation.
Thermal Stress To test for heat-induced degradation.Acceleration of underlying degradation pathways like retro-Mannich.
Oxidative Stress To test for susceptibility to oxidation.Potential for formation of hydroxylated species or other oxidative products.
  • Interpreting the Results:

    G A New peak observed in HPLC B Does the peak appear after light exposure? A->B C YES: Likely a photodegradation product. B->C Yes D Does the peak appear in neutral/basic buffer or with heat? B->D No G Implement light protection protocols. C->G E YES: Likely a product of retro-Mannich reaction. D->E Yes F NO to both: Consider other pathways (e.g., oxidation, reaction with solvent). D->F No H Control pH and temperature rigorously. E->H

    Caption: Logic diagram for identifying the source of degradation peaks.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method to assess the purity of 4'-Bromo-2-piperidinomethyl benzophenone and detect potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solution in the initial mobile phase composition.

Note: This method should be optimized for your specific instrumentation and the potential degradants observed.

Protocol 2: Forced Degradation Study

This study will help you proactively understand the stability profile of your compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition:

    • Control: Dilute with 50:50 acetonitrile:water.

    • Acid: Dilute with 0.1 N HCl.

    • Base: Dilute with 0.1 N NaOH.

    • Oxidative: Dilute with 3% H₂O₂.

    • Thermal: Place a control sample in a 60°C oven.

    • Photolytic: Place a control sample under a UV lamp (e.g., 254 nm or 365 nm) or in direct sunlight.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). Take time points (e.g., 0, 4, 8, 24 hours) to monitor the kinetics of degradation.

  • Analysis: At each time point, take an aliquot, neutralize if necessary (for acid/base samples), and analyze by HPLC (Protocol 1).

  • Evaluation: Compare the chromatograms from the stressed samples to the control sample. Note the percentage of the parent compound remaining and the peak areas of any new impurities.

References

  • Boscá, F., & Miranda, M. A. (1998). Photochemistry of Benzophenone. Chemical Reviews, 98(3), 1063-1086.
  • Corral, C., & Orazi, O. O. (1967). Photochemical Reactions of Benzophenone with Amines. Tetrahedron Letters, 8(1), 583-587.
  • D'Auria, M. (2005). The Mannich Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc.
  • Gilbert, A., & Baggott, J. (1991). Essentials of Molecular Photochemistry.
  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC Press.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Troubleshooting

Technical Guide: Managing Reaction Exotherms in Friedel-Crafts Acylation at Scale

To: Process Chemistry & Engineering Teams From: Senior Application Scientist, Chemical Process Safety Group Subject: Thermal Management & Hazard Mitigation in Friedel-Crafts Acylation Scale-Up Executive Summary: The Ther...

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemistry & Engineering Teams From: Senior Application Scientist, Chemical Process Safety Group Subject: Thermal Management & Hazard Mitigation in Friedel-Crafts Acylation Scale-Up

Executive Summary: The Thermal Challenge

Friedel-Crafts (F-C) acylation is a cornerstone of medicinal chemistry but remains one of the most hazardous reactions to scale. Unlike alkylation, acylation requires stoichiometric amounts of Lewis acid (typically


), resulting in dense, viscous product-catalyst complexes.

The primary risks at scale are thermal runaway due to reagent accumulation (induction periods) and mass transfer failure due to extreme viscosity changes. This guide moves beyond textbook mechanisms to address the physical reality of running these reactions in 10L+ reactors.

Troubleshooting & Optimization (Q&A)

Phase 1: Reagent Addition & Induction Periods

Q: I maintained a strict 0°C jacket temperature during dosing, but the temperature spiked violently after I finished adding the acyl chloride. Why?

A: You likely experienced Reagent Accumulation caused by a thermal induction period. At 0°C, the reaction rate (


) might be too slow to consume the reagents as fast as they are added (Dosing Rate > Reaction Rate). Consequently, you built up a large inventory of unreacted acyl chloride and substrate. Once the reaction finally "kicked" (often triggered by a minor temperature fluctuation or critical concentration), the accumulated mass reacted simultaneously, releasing the total enthalpy of reaction (

) in seconds rather than hours.
  • The Fix: Never dose "blindly" by time.

    • Step 1: Add 5-10% of the limiting reagent.

    • Step 2: Stop and wait. Look for the "exotherm kick" (a rise in internal temperature,

      
      , above jacket temperature, 
      
      
      
      ) or gas evolution (HCl).
    • Step 3: Only proceed with continuous dosing once the reaction initiation is confirmed.

    • Process Control: Use a "Dose-Controlled" loop where the addition pump stops automatically if

      
       exceeds a set safety margin (e.g., 2°C).
      

Q: My reaction profile shows two distinct exotherms. Which one is the dangerous one?

A: Both are dangerous, but they represent different events.

  • Complexation Exotherm: The reaction of

    
     with the acyl chloride to form the acylium ion complex (
    
    
    
    ). This is rapid and highly exothermic.
  • Substitution Exotherm: The reaction of the acylium complex with the aromatic ring.[1]

  • Operational Insight: If you premix

    
     and the acyl chloride (to pre-form the complex), you dissipate the first exotherm before the main reaction. This splits the heat load. However, ensure the complex is stable at your holding temperature.
    
Phase 2: Viscosity & Mixing

Q: The reaction mixture turned into a "brick" (solidified sludge) halfway through. My impeller is just carving a hole in the center. How do I recover?

A: This is the "Red Aluminum Oil" phase—a dense, ionic liquid-like complex of the ketone product and


.
  • Immediate Action: Do not increase impeller speed (risk of motor burnout or shaft shear). If temperature allows, add a compatible co-solvent (e.g., 1,2-dichloroethane or excess substrate if liquid) to reduce viscosity.

  • Prevention:

    • Solvent Ratio: Standard lab concentrations (1M) often fail at scale. Target 0.2M – 0.5M for scale-up unless high-shear mixing is available.

    • Impeller Selection: Switch from marine/pitch-blade propellers to Anchor or Helical Ribbon impellers. These scrape the reactor walls and force bulk turnover of high-viscosity fluids.

Phase 3: Quenching & Work-up

Q: The quench is more violent than the reaction itself. I'm seeing massive HCl evolution and foaming.

A: Quenching hydrolyzes the


-product complex and excess 

. This releases:
  • Heat of hydration of

    
     (extremely high).
    
  • HCl gas (foaming/pressurization hazard).

  • The Protocol: Never pour water into the reaction mixture ("Forward Quench") at scale. It creates pockets of superheated steam and trapped HCl.

  • Correct Method (Reverse Quench): Slowly dose the viscous reaction mass into a large volume of chilled dilute acid or water. This ensures the heat sink (water) is always in vast excess.

Critical Safety Data & Protocols

Table 1: Thermal Risk Assessment Parameters

Before scaling >100g, these values must be determined via Reaction Calorimetry (RC1) or DSC.

ParameterSymbolCritical ThresholdAction Required
Adiabatic Temp Rise

> 50 KHigh Risk. If cooling fails, the reactor will boil. Emergency pressure relief required.
Heat of Reaction

> -100 kJ/molRequire active dosing control (pump interlocked with Temp).
Time to Max Rate

< 8 hours"Trigger" reaction. Material cannot be stored/held safely without cooling.
Gas Generation

> 0.1 L/gScrubber capacity must be verified. Risk of reactor pressurization.
Standard Operating Procedure: Safe Dosing Logic

This protocol utilizes a "Stop-and-Check" feedback loop to prevent accumulation.

  • Setup: Reactor with Anchor impeller, overhead condenser, and HCl scrubber.

  • Charge: Load Aromatic Substrate + Solvent +

    
    . Cool to 
    
    
    
    (e.g., 0°C).
  • Initiation Dose: Add 5% of Acyl Chloride. STOP PUMP.

  • Verification: Monitor

    
    .
    
    • Success:

      
       rises 2-3°C then falls (reaction active).
      
    • Failure:[2][3] No temp change after 15 mins. DO NOT CONTINUE. Warm reactor slightly to trigger initiation.

  • Main Dosing: Resume dosing.

    • Rule: Dosing rate must be slower than cooling capacity (

      
      ).
      
    • Interlock: If

      
      , pump trips OFF automatically.
      

Visualizations (Mechanisms & Workflows)

Diagram 1: The Thermal Control Loop

A logic flow for safely dosing exothermic reagents at scale.

DosingLogic Start Start Dosing Phase InitDose Add 5% Charge (Initiation Dose) Start->InitDose Wait Wait 15-30 mins Monitor Tr vs Tj InitDose->Wait CheckKick Temp Spike Observed? Wait->CheckKick Troubleshoot STOP. Increase T slightly or check catalyst. CheckKick->Troubleshoot No ContDose Start Continuous Dosing CheckKick->ContDose Yes (Reaction Active) Troubleshoot->Wait Monitor Monitor Delta T (Tr - Tj) ContDose->Monitor SafetyCheck Is Delta T > 5°C? Monitor->SafetyCheck StopPump EMERGENCY STOP Allow cooling SafetyCheck->StopPump Yes (Accumulation Risk) Complete Dosing Complete Post-Reaction Stir SafetyCheck->Complete No (Stable) StopPump->Monitor Wait for Cool Down

Caption: Figure 1. Safe dosing logic flow. The "Wait" step prevents thermal runaway by ensuring the reaction is active before full reagent addition.

Diagram 2: Reaction Enthalpy Events

Visualizing where the heat comes from during the Friedel-Crafts mechanism.

FCMechanism cluster_0 Critical Heat Removal Zones Reagents Reagents (R-COCl + AlCl3) Complex Acylium Complex [R-CO]+ [AlCl4]- Reagents->Complex Exotherm 1 (Fast) Sigma Sigma Complex (Intermediate) Complex->Sigma Reaction with Arene Product Product Complex (Ketone-AlCl3) Sigma->Product Exotherm 2 (HCl Release) Quench Hydrolysis (Product + Al salts) Product->Quench Exotherm 3 (Violent Hydrolysis)

Caption: Figure 2. Thermal event timeline. Note that the Quench (Exotherm 3) often releases more energy than the reaction itself.

References

  • Bream, R. N., et al. (2012).[4][5] "Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding." Organic Process Research & Development. [Link]

  • Chen, K., et al. (2017).[6] "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel–Crafts Acylation."[5][6] Organic Process Research & Development. [Link][6]

  • Gygax, H. A. (2025). "Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction." Chemical Engineering & Technology. [Link]

  • Amar Equipment. (2023). "Working with Exothermic Reactions during Lab and Scale up." [Link]

  • Vekariya, R. H., et al. (2016). "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses. [Link]

Sources

Optimization

Automated optimization for multi-step synthesis of benzophenone analogs

Technical Support Center: Automated Flow Synthesis of Benzophenone Analogs Current Status: Operational Support Level: Tier 3 (Advanced Application Engineering) Topic: Troubleshooting Multistep Friedel-Crafts Acylation &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Automated Flow Synthesis of Benzophenone Analogs

Current Status: Operational Support Level: Tier 3 (Advanced Application Engineering) Topic: Troubleshooting Multistep Friedel-Crafts Acylation & Bayesian Optimization Loops

Executive Summary

This guide addresses critical failure modes in the automated continuous flow synthesis of benzophenone analogs. The synthesis of diaryl ketones (benzophenones) via Friedel-Crafts acylation presents unique challenges in flow chemistry: solids handling (Lewis acid complexes) , exotherm management , and algorithmic convergence in self-optimizing systems.

This document is structured as a tiered troubleshooting system. Identify your bottleneck below to access the relevant protocol.

Tier 1: Fluidic Integrity & Solids Management

Focus: Preventing reactor fouling and back-pressure spikes caused by AlCl₃-product complexes.

Q: My reactor pressure spikes immediately upon mixing the acid chloride and the arene. How do I manage the precipitation of the Lewis Acid complex in flow?

A: The formation of the coordinate complex between the ketone product and Aluminum Chloride (


) is the primary cause of failure in this workflow. This complex is often insoluble in standard non-polar solvents.

Protocol: The "Solvent-Switch" & Active Valving Strategy

  • Solvent System: Switch from pure Dichloromethane (DCM) to a Nitromethane/DCM (1:1) or Nitrobenzene mixture. The high dielectric constant of nitro-solvents helps solubilize the ionic acylium intermediate and the final Aluminum complex.

  • Pumping Mechanism: Do not use standard HPLC piston pumps for the

    
     stream if using a slurry. Use peristaltic pumps  (e.g., Vapourtec E-Series) or syringe pumps  with wide-bore tubing (>1.0 mm ID).
    
  • Reactor Type: Replace packed-bed reactors with Continuous Stirred Tank Reactors (CSTRs) or Oscillatory Baffled Reactors (OBRs) in series. These handle solids significantly better than tubular (PFR) reactors.

Diagnostic Check:

  • If

    
     bar: Trigger an automated solvent flush (Dry DCM).
    
  • If

    
     remains high: Check the Back Pressure Regulator (BPR).[1] Passive spring BPRs often seize. Switch to an automated diaphragm BPR  that can "burp" solids.
    

Tier 2: Reaction Engineering & Chemistry

Focus: Yield optimization and quenching strategies.

Q: I am observing high conversion of the starting material but low isolated yield of the benzophenone. Where is the product being lost?

A: This discrepancy usually indicates incomplete hydrolysis of the Aluminum-complex or oligomerization during the quench. In batch, you pour the mixture onto ice. In flow, the quench is a chaotic mixing event that must be engineered.

Protocol: The Dual-Stage Telescoped Quench You must telescope the acylation directly into a hydrolysis module before the organic phase enters the inline LC-MS.

  • Step 1 (Acylation):

    
     (Residence time: 10–20 min, T: 60°C).
    
  • Step 2 (Hydrolysis): Impinge the reaction stream with 2M HCl or Methanol at a T-mixer.

  • Critical Parameter: The hydrolysis is exothermic. Ensure the quench mixer is actively cooled (0°C) to prevent thermal degradation of sensitive analogs.

Optimization Data: Solvent Effects on Yield

Solvent SystemSolubility of ComplexReaction RateYield (4-methoxybenzophenone)
DCM (Pure)Poor (Precipitates)Fast35% (Clogged)
1,2-DCEModerateModerate62%
Nitromethane/DCM (1:1) High (Homogeneous) Fast 94%
NitrobenzeneHighSlow78%

Tier 3: Automated Optimization (Bayesian Logic)

Focus: Algorithmic convergence and Design of Experiments (DoE).

Q: My Bayesian Optimization algorithm is oscillating and failing to converge on an optimal temperature/stoichiometry set. Why?

A: This is often a "Greedy Algorithm" failure. If your objective function is purely Yield , the algorithm may get stuck in a local maximum or chase noise. You must switch to a Multi-Objective function that penalizes residence time or reagent excess.

Protocol: Configuring the Acquisition Function

  • Switch Algorithm: Move from standard Simplex (Nelder-Mead) to Gaussian Process Regression (GPR) with Expected Improvement (EI) .

  • Define Inputs:

    • 
      : Temperature (Range: 20°C – 140°C)
      
    • 
      : Residence Time (Range: 5 – 40 min)
      
    • 
      : Stoichiometry 
      
      
      
      (Range: 1.0 – 2.5 eq)
  • Exploration vs. Exploitation: Set your exploration parameter (

    
    ) higher (e.g., 0.1) for the first 10 iterations to map the space, then lower it to refine the peak.
    

Self-Validating Logic: Before accepting a data point, the system must verify Steady State .

  • Rule: The inline UV/MS trace must have a standard deviation

    
     over 3 reactor volumes. If not, discard data and extend equilibration time.
    

Visualizations

Figure 1: Telescoped Flow Reactor Configuration

Description: Schematic of the hardware setup handling the AlCl3 slurry, reaction zone, and automated quench prior to analysis.

FlowSetup cluster_feeds Reagent Feeds cluster_quench Quench Module Acyl Benzoyl Chloride (in DCM) Mixer1 Active Mixer (Prevents Clogging) Acyl->Mixer1 Arene Arene Substrate (in DCM) Arene->Mixer1 Cat AlCl3 Slurry (Nitromethane) Cat->Mixer1 Peristaltic Pump Reactor Reactor Coil (60-120°C) Mixer1->Reactor Mixer2 T-Mixer (Cooled 0°C) Reactor->Mixer2 QuenchSolv 2M HCl QuenchSolv->Mixer2 BPR Automated BPR (Pressure Control) Mixer2->BPR LCMS Inline LC-MS (Feedback Sensor) BPR->LCMS

Caption: Figure 1: Telescoped Friedel-Crafts setup featuring active mixing for slurry handling and a cooled quench zone.

Figure 2: Bayesian Optimization Logic Loop

Description: The decision-making process for the automated platform.

BayesianLoop Start Start Campaign Model Gaussian Process Surrogate Model Start->Model Acq Acquisition Function (Exp. Improvement) Model->Acq Exp Execute Experiment (Set T, Res. Time) Acq->Exp Next Conditions Measure Inline LC-MS Analysis Exp->Measure Check Steady State? Measure->Check Check->Exp No (Repeat) Update Update Posterior Distribution Check->Update Yes Converged Convergence Criteria Met? Update->Converged Converged->Model No End Optimal Conditions Found Converged->End Yes

Caption: Figure 2: Closed-loop optimization cycle ensuring steady-state verification before model updates.

References

  • Nambiar, A. M. K., et al. (2022).[2] "Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform." ACS Central Science. [Link]

  • Cole, K. P., et al. (2024). "Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis." ACS Sustainable Chemistry & Engineering. [Link]

  • Bédard, A.-C., et al. (2018). "Reconfigurable system for automated optimization of diverse chemical reactions."[1][2] Science. [Link]

  • Guidi, M., et al. (2020). "Seeberger Group: Automated Synthesis." Max Planck Institute of Colloids and Interfaces. [Link]

Sources

Troubleshooting

Continuous Flow Production of Benzophenone Intermediates: Technical Support Hub

Status: Active Operator Level: Senior Research / Process Chemist System Focus: Micro- and Mesofluidic Synthesis Introduction: The Shift from Batch to Flow As a Senior Application Scientist, I often see researchers strugg...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator Level: Senior Research / Process Chemist System Focus: Micro- and Mesofluidic Synthesis

Introduction: The Shift from Batch to Flow

As a Senior Application Scientist, I often see researchers struggle to translate the synthesis of benzophenones—key scaffolds for NSAIDs (like Ketoprofen) and UV blockers—from flask to flow.

In batch, Friedel-Crafts acylation is plagued by exotherms and the handling of hygroscopic aluminum chloride (


) solids. Grignard additions  require cryogenic cooling (

to

) to prevent over-addition.

In flow, we change the rules:

  • Grignard Route: We utilize the superior heat exchange of microreactors to run these reactions at ambient temperature (

    
    )  without byproduct formation.
    
  • Friedel-Crafts Route: We manage solids by using packed-bed reactors (PBR) or solubilizing solvent systems to prevent clogging.

This guide provides the protocols, troubleshooting logic, and equipment setups required to stabilize your production.

Experimental Protocols

Protocol A: The "Flash" Organometallic Route (Grignard)

Best for: High-value intermediates, avoiding cryogenic conditions.

Chemistry: Phenylmagnesium bromide + Benzoyl chloride


 Benzophenone.
ParameterSettingRationale
Solvent 2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point and better phase separation than THF during workup.
Concentration 0.5 – 1.0 MBalance between throughput and viscosity.
Stoichiometry 1.1 : 1.0 (Grignard : Acid Chloride)Slight excess of Grignard ensures full conversion; excess is quenched downstream.
Temperature

to

Microreactor heat removal capacity allows ambient operation, avoiding cryostats.
Residence Time 1 – 5 minutesFast kinetics; prolonged time promotes impurity formation (tertiary alcohols).

Step-by-Step Workflow:

  • Feed Preparation: Dissolve Benzoyl Chloride in anhydrous 2-MeTHF (Stream A). Load Phenylmagnesium Bromide (commercially available or synthesized inline) into a chemically resistant syringe or piston pump (Stream B).

  • Mixing: Combine Stream A and B in a T-mixer or static mixer (PFA or Hastelloy).

    • Critical: High Reynolds number mixing is required to prevent local "hot spots."

  • Reaction: Pass through a PFA coil reactor (2–5 mL volume) submerged in a water bath (

    
    ).
    
  • Quenching: The reactor outlet flows immediately into a second mixer fed by a quench stream (Dilute HCl or Methanol).

  • Collection: Collect biphasic mixture, separate organic layer, and concentrate.

Protocol B: The Lewis Acid Route (Friedel-Crafts)

Best for: Low-cost, bulk production, avoiding air-sensitive reagents.

Chemistry: Benzene derivative + Benzoyl chloride + Catalyst


 Benzophenone.

The "Solids" Challenge: Traditional


 forms a sludge. In flow, we must use a Packed Bed Reactor (PBR)  containing a solid acid catalyst or a solubilized homogeneous system.

Recommended Setup (Heterogeneous):

  • Catalyst: Silica-supported carboxylic acid or Zeolites (e.g., H-Beta) packed in a stainless steel column.

  • Temperature:

    
     (High temp required for solid catalyst kinetics).
    
  • Pressure: 150–250 psi (via Back Pressure Regulator) to keep solvents liquid at high T.

System Visualization (Graphviz)

Diagram 1: Dual-Pump Grignard Setup

This diagram illustrates the "Flash" route, emphasizing the critical quench step to stop side-reactions.

FlowSetup PumpA Pump A (Benzoyl Chloride) Mixer1 T-Mixer (High Shear) PumpA->Mixer1 Stream A PumpB Pump B (PhMgBr) PumpB->Mixer1 Stream B Reactor PFA Coil Reactor (Residence Time: 2 min) Mixer1->Reactor Exothermic Zone Mixer2 Quench Mixer Reactor->Mixer2 Intermediates PumpC Pump C (Quench: HCl) PumpC->Mixer2 Stop Reaction BPR Back Pressure Regulator (40 psi) Mixer2->BPR Collection Collection Vessel (Biphasic) BPR->Collection

Caption: Standard continuous flow manifold for organometallic addition. Note the inline quench to prevent tertiary alcohol formation.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix when the system pressure spikes—the most common failure mode in benzophenone synthesis.

Troubleshooting Start System Pressure Spike > 20% Check1 Is spike periodic/pulsing? Start->Check1 Check2 Is blockage at BPR? Check1->Check2 No (Steady Rise) Action1 Check Pump Check-Valves (Solids in head?) Check1->Action1 Yes Check3 Is blockage in Reactor? Check2->Check3 No Action2 Sonicate BPR or Increase Temp Check2->Action2 Yes Action3 Friedel-Crafts: Precipitation? Switch to PBR. Check3->Action3 Route: Friedel-Crafts Action4 Grignard: Magnesium Salts? Increase Quench Flow. Check3->Action4 Route: Grignard

Caption: Diagnostic logic for resolving over-pressurization events during continuous synthesis.

Troubleshooting & FAQs

Scenario 1: The "Clogging" Nightmare (Friedel-Crafts)

Symptom: Reactor pressure climbs steadily until pump safety cutoff triggers. Root Cause: The complex formed between the ketone product and the Lewis Acid (e.g.,


) is less soluble than the starting materials.
Corrective Actions: 
  • Solvent Switch: Move from pure DCM to Nitromethane (

    
    )  or a DCM/Nitromethane blend. Nitromethane solubilizes the acylium complex effectively.
    
  • Pulsed Flow: If using a packed bed, introduce an inert gas slug (segmented flow) to break up solid bridges, though this reduces residence time control.

  • The "Senior Scientist" Fix: Abandon homogeneous

    
     for flow. Use a solid acid catalyst cartridge  (e.g., Amberlyst or Zeolites) where the "solid" is the reactor itself, not the byproduct.
    
Scenario 2: Low Yield / Impurity Formation (Grignard)

Symptom: Presence of triphenylmethanol (double addition product) despite 1:1 stoichiometry. Root Cause: Mixing efficiency is too low. In flow, if mixing is slow, local pockets of high Grignard concentration form, reacting with the newly formed ketone before it leaves the reactor. Corrective Actions:

  • Increase Flow Rate: Higher velocity = higher Reynolds number = better mixing.

  • Mixer Upgrade: Switch from a simple T-piece to a static mixer with internal baffles or a chip reactor with "heart-shaped" mixing structures.

  • Reverse Addition: Ensure the Grignard is injected into the acid chloride stream (if possible), or strictly control the residence time to be under 2 minutes.

FAQ: Equipment Selection

Q: Can I use Stainless Steel (SS316) reactors for the Friedel-Crafts route? A: Avoid if possible. Friedel-Crafts reactions generate HCl as a byproduct. While SS316 has some resistance, hot HCl will corrode it over time, leaching iron (which is itself a catalyst!) and altering your impurity profile.

  • Recommendation: Use Hastelloy C-276 or PFA/PTFE (fluoropolymer) tubing. PFA is excellent for chemical resistance but has poor heat transfer compared to metal; ensure your residence time loops are fully submerged.

Q: Why do I need a Back Pressure Regulator (BPR) if I'm running at room temperature? A: Even at room temperature, local exotherms at the mixing point can cause solvents (like THF/Ether) to micro-boil. Gas bubbles disrupt flow rate accuracy (residence time distribution). A BPR (set to ~40-60 psi) keeps everything in a single liquid phase, ensuring reproducible kinetics.

References

  • Continuous Flow Grignard Synthesis

    • Method: Synthesis of benzophenone derivatives via microreactor using Grignard reagents at ambient temper
    • Source: CN108409516B (P
    • URL:

  • Friedel-Crafts in Flow (Solids Handling)

    • Method: Discussion on packed bed reactors and handling solids/slurries in continuous flow systems.
    • Source:Reaction Chemistry & Engineering (RSC), "Overcoming solid handling issues in continuous flow..."
    • URL: (Search DOI: 10.1039/C8RE00270C for specific paper context).

  • General Flow Chemistry Setup & Safety

    • Method: Assembly of modular continuous-flow systems (MIT).
    • Source:The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
    • URL: (General repository link for verification).

  • Reaction Optimization (Grignard Kinetics)

    • Method: Kinetic study of Grignard addition to carbonyls in flow.[1]

    • Source:Journal of Organic Chemistry (ACS).
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Structural Confirmation of 4'-Bromo-2-piperidinomethyl benzophenone using NMR Spectroscopy

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of N...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for the structural elucidation of 4'-Bromo-2-piperidinomethyl benzophenone. We will explore the causality behind experimental choices, compare NMR with alternative analytical techniques, and provide detailed protocols to ensure reproducible and reliable results.

The Imperative of Unambiguous Structure Determination

4'-Bromo-2-piperidinomethyl benzophenone is a molecule of interest with potential applications in medicinal chemistry. Its structure, featuring a substituted benzophenone core and a piperidinomethyl group, presents specific challenges for characterization. Isomeric possibilities and the precise connectivity of the substituents demand an analytical technique that can provide detailed information about the atomic framework. While methods like Mass Spectrometry (MS) can confirm the molecular weight and elemental composition, and Infrared (IR) Spectroscopy can identify functional groups, only NMR spectroscopy can definitively map the intricate network of proton and carbon atoms, thus confirming the exact isomeric form.[1]

Why NMR is the Definitive Tool for This Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field.[1][2] The precise resonance frequency of each nucleus is highly sensitive to its local chemical environment, providing a unique fingerprint of its position within the molecule.[2][3]

For 4'-Bromo-2-piperidinomethyl benzophenone, NMR offers several key advantages over other techniques:

  • Connectivity Information: Through-bond scalar couplings (J-couplings) observed in ¹H NMR and correlated in 2D NMR experiments like COSY, provide direct evidence of which protons are adjacent to each other.[4]

  • Carbon Skeleton Mapping: ¹³C NMR provides a direct count of the number of unique carbon environments.[3] Advanced techniques like HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, allowing for the complete assembly of the molecular skeleton.[4][5]

  • Isomer Differentiation: NMR is exceptionally powerful in distinguishing between positional isomers. For instance, the substitution pattern on the aromatic rings of the benzophenone core can be unequivocally determined by analyzing the splitting patterns and chemical shifts of the aromatic protons and carbons.

A Comparative Overview of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations for 4'-Bromo-2-piperidinomethyl benzophenone
NMR Spectroscopy Detailed connectivity of atoms, carbon framework, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution).High sensitivity, small sample requirement.Cannot differentiate between isomers, provides no connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-N, C-Br).Fast, simple, good for functional group identification.Provides limited information on the overall molecular structure, not definitive for isomer confirmation.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.

Experimental Protocol for NMR Analysis

The following section outlines a comprehensive, step-by-step methodology for the structural confirmation of 4'-Bromo-2-piperidinomethyl benzophenone using 1D and 2D NMR techniques.

Workflow for Structural Elucidation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition (if needed) cluster_3 Data Analysis & Structure Confirmation Sample Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). H1_NMR ¹H NMR: Provides proton count and environment. Sample->H1_NMR C13_NMR ¹³C NMR: Provides carbon count and type. H1_NMR->C13_NMR DEPT DEPT-135: Differentiates CH, CH₂, and CH₃ groups. C13_NMR->DEPT COSY ¹H-¹H COSY: Identifies proton-proton couplings. DEPT->COSY If ambiguity exists HSQC ¹H-¹³C HSQC: Correlates protons to directly attached carbons. COSY->HSQC HMBC ¹H-¹³C HMBC: Correlates protons to carbons over 2-3 bonds. HSQC->HMBC Analysis Integrate and assign all spectra to build the molecular structure. HMBC->Analysis Confirmation Confirm connectivity and substitution patterns. Analysis->Confirmation

Caption: A streamlined workflow for the structural elucidation of 4'-Bromo-2-piperidinomethyl benzophenone using NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized 4'-Bromo-2-piperidinomethyl benzophenone.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the compound and should not have signals that overlap with key resonances of the analyte.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. This initial spectrum provides crucial information on the number of different proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern), which reveals adjacent proton information.[2][3]

  • ¹³C NMR and DEPT Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms in the molecule.[3]

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[6]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, helping to establish spin systems within the molecule.[4][7]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is a powerful tool for assigning carbon signals based on the more easily interpretable proton spectrum.[4][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is instrumental in connecting the different spin systems identified by COSY and in placing quaternary carbons within the molecular framework.[4][5]

Predicted NMR Data and Interpretation

Based on the structure of 4'-Bromo-2-piperidinomethyl benzophenone, the following NMR data can be predicted. The interpretation of these signals will lead to the unambiguous confirmation of the structure.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8d2HAromatic (H-2', H-6')Protons ortho to the electron-withdrawing carbonyl group on the bromophenyl ring are deshielded.
~ 7.6d2HAromatic (H-3', H-5')Protons meta to the carbonyl group on the bromophenyl ring.
~ 7.2 - 7.5m4HAromatic (H-3, H-4, H-5, H-6)Protons on the second aromatic ring.
~ 3.5s2HMethylene (-CH₂-)Methylene protons connecting the aromatic ring and the piperidine nitrogen.
~ 2.4t4HPiperidine (α-CH₂)Protons on the carbons adjacent to the nitrogen in the piperidine ring.
~ 1.5m4HPiperidine (β-CH₂)Protons on the carbons beta to the nitrogen.
~ 1.4m2HPiperidine (γ-CH)Proton on the carbon gamma to the nitrogen.
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 196Carbonyl (C=O)The carbonyl carbon is highly deshielded.
~ 128 - 140Aromatic (Ar-C)Aromatic carbons typically resonate in this region.
~ 60Methylene (-CH₂-)The methylene carbon attached to the nitrogen and the aromatic ring.
~ 54Piperidine (α-C)Piperidine carbons adjacent to the nitrogen.
~ 26Piperidine (β-C)Piperidine carbons beta to the nitrogen.
~ 24Piperidine (γ-C)Piperidine carbon gamma to the nitrogen.
Data Interpretation Logic

G H1 ¹H NMR: Identify proton signals, integrations, and multiplicities. HSQC HSQC: Connect protons to their directly attached carbons. H1->HSQC COSY COSY: Establish proton-proton spin systems within the aromatic rings and the piperidine ring. H1->COSY C13 ¹³C NMR & DEPT: Identify carbon signals and types (CH, CH₂, CH₃, Cq). C13->HSQC HMBC HMBC: Connect fragments via long-range H-C correlations. - Aromatic H to Carbonyl C - Methylene H to Aromatic C's - Piperidine α-H to Methylene C HSQC->HMBC COSY->HMBC Structure Assemble Fragments to Confirm Final Structure HMBC->Structure

Caption: Logical flow of data interpretation from 1D and 2D NMR spectra to confirm the final chemical structure.

The structural confirmation is achieved by a systematic piecing together of the molecular puzzle:

  • Identify Spin Systems: The COSY spectrum will show correlations between adjacent protons on the two aromatic rings and within the piperidine ring, defining these structural fragments.

  • Assign Carbons: The HSQC spectrum will allow for the direct assignment of the carbon signals for all protonated carbons based on the already assigned proton spectrum.

  • Connect the Fragments: The HMBC spectrum is the key to connecting the pieces. Crucial correlations will be observed between the methylene protons and carbons in both the aromatic ring and the piperidine ring, as well as between the aromatic protons and the carbonyl carbon. This definitively establishes the connectivity of the 4'-bromo-benzoyl group to the 2-(piperidinomethyl)phenyl moiety.

Conclusion

While various analytical techniques provide valuable pieces of information, NMR spectroscopy stands alone in its ability to provide a complete and unambiguous structural confirmation of 4'-Bromo-2-piperidinomethyl benzophenone.[1][8] The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments allows for a detailed mapping of the molecular framework, leaving no doubt as to the connectivity and substitution pattern of the molecule. This level of certainty is paramount in research, drug development, and quality control, making NMR an indispensable tool for the modern chemist.

References
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

  • Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect...). [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Royal Society of Chemistry. (2022). Supporting Information. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]

  • SpectraBase. (n.d.). Piperidine. [Link]

  • PubChem. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. [Link]

  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • International Journal of Pharmaceutical Science Invention. (2016, August). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. (2011, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

    
    
  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • ScienceDirect. (2008, August 5). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

Sources

Comparative

Validating the Antitumor Activity of Novel Benzophenone Compounds: A Comparative Guide

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of cancer treatment is in perpetual evolution, driven by the urgent need for more effective and less toxic therapeutic agents.[1][2] Within the real...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is in perpetual evolution, driven by the urgent need for more effective and less toxic therapeutic agents.[1][2] Within the realm of medicinal chemistry, benzophenone scaffolds have emerged as a promising class of compounds, demonstrating a considerable spectrum of biological activities, including potent anticancer effects.[3][4][5] The versatility of the benzophenone structure allows for diverse chemical modifications, leading to novel derivatives with potentially enhanced cytotoxicity toward cancer cells.[6][7] Recent studies have highlighted that many benzophenone derivatives exert their antitumor effects through mechanisms such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting crucial cellular processes like angiogenesis.[6][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of a novel benzophenone compound, which we will refer to as "Benzo-X." We will objectively compare its hypothetical performance against Doxorubicin, a well-established chemotherapeutic agent, and provide the supporting experimental data and detailed protocols that form the bedrock of such an investigation. The methodologies described herein are designed to create a self-validating system, ensuring the scientific rigor and trustworthiness of the findings.

Comparative Cytotoxicity Analysis: Benzo-X vs. Doxorubicin

The initial and most critical step in evaluating a novel anticancer compound is to determine its cytotoxic potency across a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10]

Here, we present hypothetical IC50 values for Benzo-X in comparison to Doxorubicin against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer).

CompoundCell LineIC50 (µM) after 48h Treatment
Benzo-X MCF-78.5 ± 0.7
A54912.2 ± 1.1
HeLa10.8 ± 0.9
Doxorubicin MCF-71.2 ± 0.2
A5492.5 ± 0.4
HeLa1.8 ± 0.3

Table 1: Comparative IC50 values of Benzo-X and Doxorubicin. Data are presented as mean ± standard deviation from three independent experiments.

The causality behind this experimental choice is to establish a baseline of the compound's efficacy. A lower IC50 value indicates higher potency. In this hypothetical scenario, while Doxorubicin exhibits greater potency, Benzo-X demonstrates significant cytotoxic activity in the low micromolar range, warranting further investigation into its mechanism of action. Doxorubicin is a cornerstone of chemotherapy, primarily acting through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[11][12][13][][15] Comparing Benzo-X to such a standard provides a crucial benchmark for its potential clinical relevance.

Elucidating the Mechanism of Action: Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce apoptosis, a form of programmed cell death that eliminates damaged or malignant cells.[16][17] To investigate whether Benzo-X induces apoptosis, we employ the Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry analysis.[18][19][20][21] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[19] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.[18]

Treatment (24h)Cell Line% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control A54995.2 ± 2.12.5 ± 0.52.3 ± 0.4
Benzo-X (15 µM) A54955.8 ± 3.530.1 ± 2.814.1 ± 1.9
Doxorubicin (3 µM) A54948.2 ± 4.135.6 ± 3.216.2 ± 2.5

Table 2: Apoptosis induction in A549 cells treated with Benzo-X and Doxorubicin. Data are presented as the mean percentage of cells ± standard deviation.

The significant increase in the percentage of early and late apoptotic cells following treatment with Benzo-X strongly suggests that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis. This finding is crucial as it points towards a controlled mechanism of cell death, which is generally preferred over necrosis to minimize inflammation in a clinical setting.

Investigating Cell Cycle Arrest

Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints and subsequently inducing apoptosis.[22] Flow cytometry analysis of cellular DNA content using propidium iodide staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]

Treatment (24h)Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control A54960.5 ± 4.225.1 ± 2.914.4 ± 1.8
Benzo-X (15 µM) A54935.2 ± 3.120.5 ± 2.544.3 ± 3.7
Doxorubicin (3 µM) A54940.1 ± 3.815.8 ± 2.144.1 ± 4.0

Table 3: Cell cycle distribution of A549 cells after treatment with Benzo-X and Doxorubicin. Data are presented as the mean percentage of cells ± standard deviation.

The data indicates a significant accumulation of cells in the G2/M phase after treatment with Benzo-X, a phenomenon also observed with Doxorubicin.[6] This suggests that Benzo-X may interfere with the processes of DNA synthesis or mitosis, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.

Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clear overview of the validation process and the proposed mechanism of action for Benzo-X, we utilize Graphviz to create schematic diagrams.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Treatment with Benzo-X & Doxorubicin IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select effective concentration Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot Apoptosis Assay->Western Blot Confirm protein expression Comparative Analysis Comparative Analysis Cell Cycle Analysis->Comparative Analysis Western Blot->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: Experimental workflow for validating the antitumor activity of Benzo-X.

Proposed_Mechanism Benzo-X Benzo-X Cancer Cell Cancer Cell Benzo-X->Cancer Cell Enters cell G2/M Arrest G2/M Arrest Cancer Cell->G2/M Arrest Disrupts cell cycle Mitochondrial Pathway Mitochondrial Pathway G2/M Arrest->Mitochondrial Pathway Triggers stress Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Induces programmed cell death Apoptosis_Pathway cluster_0 Benzo-X Induced Stress cluster_1 Bcl-2 Family Regulation cluster_2 Caspase Cascade Benzo-X Benzo-X Bcl2 Bcl-2 (Anti-apoptotic) Benzo-X->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzo-X->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway potentially activated by Benzo-X.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies. [27][28][29]1. Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of Benzo-X and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the respective drug dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells as a baseline. 3. Incubation: Incubate the plate for 48 hours under the same conditions. 4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible. 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is based on established guidelines. [18][19][20][21]1. Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Benzo-X or Doxorubicin for 24 hours. 2. Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. 3. Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes. 4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide. 6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This protocol follows standard procedures. [23][24][25][26]1. Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol. 2. Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. 3. Washing: Centrifuge the fixed cells and wash twice with cold PBS. 4. Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. 5. Incubation: Incubate for 30 minutes at room temperature in the dark. 6. Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is a generalized procedure. [30]1. Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay. 3. SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel. 4. Protein Transfer: Transfer the separated proteins to a PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C. 7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. 9. Densitometry: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validating the antitumor activity of a novel benzophenone compound, Benzo-X. Through a series of well-established in vitro assays, we have demonstrated how to generate comparative data against a standard chemotherapeutic agent, Doxorubicin. The hypothetical results suggest that Benzo-X is a promising anticancer agent that induces cytotoxicity in cancer cells through the induction of apoptosis, mediated by cell cycle arrest at the G2/M phase and modulation of the Bcl-2 family of proteins.

The experimental protocols and data presentation formats provided herein are intended to serve as a template for researchers in the field. The causality behind each experimental step is rooted in the fundamental principles of cancer cell biology and pharmacology, ensuring a logical and scientifically sound investigation. Future studies should aim to validate these findings in additional cancer cell lines, explore other potential mechanisms of action, and ultimately progress to in vivo animal models to assess the therapeutic efficacy and safety of Benzo-X. [2][45]The continuous and rigorous evaluation of novel compounds like benzophenone derivatives is paramount in the ongoing effort to develop more effective and targeted cancer therapies. [46][47]

References
  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - NIH. Available at: [Link]

  • Synthesis and antitumor activity of benzophenone compound - ResearchGate. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. Available at: [Link]

  • Bcl-2 family - Wikipedia. Available at: [Link]

  • Full article: Synthesis and antitumor activity of benzophenone compound - Taylor & Francis Online. Available at: [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC. Available at: [Link]

  • Cancer: How does doxorubicin work? - eLife. Available at: [Link]

  • Bcl-2 family – Knowledge and References - Taylor & Francis. Available at: [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. Available at: [Link]

  • Role of Caspases in Apoptosis - Creative Diagnostics. Available at: [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing). Available at: [Link]

  • Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews. Available at: [Link]

  • Synthesis and antitumor activity of novel benzophenone derivatives - PubMed. Available at: [Link]

  • Caspase-activation pathways in apoptosis and immunity - PubMed. Available at: [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation - SciELO. Available at: [Link]

  • Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Publishing. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells - SciELO. Available at: [Link]

  • A simple and reliable approach for assessing anticancer activity in vitro - PubMed. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology. Available at: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available at: [Link]

Sources

Validation

Comparison Guide: Cross-Reactivity Profiling of 4'-Bromo-2-piperidinomethyl benzophenone

Executive Summary: The Analytical Blind Spot In the rapidly evolving landscape of Novel Psychoactive Substances (NPS), 4'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-06-3) has emerged as a critical "person of inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Blind Spot

In the rapidly evolving landscape of Novel Psychoactive Substances (NPS), 4'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-06-3) has emerged as a critical "person of interest." Unlike active pharmaceutical ingredients (APIs) like Diphenidine or U-47700, this compound typically appears as a synthetic intermediate or a degradation marker in seized samples.

For the analytical scientist, this molecule presents a dual challenge:

  • False Negatives: It may escape detection in standard drug panels due to its unique benzophenone core.

  • False Positives: Its piperidine moiety mimics the pharmacophore of dissociative anesthetics, potentially triggering cross-reactivity in high-sensitivity immunoassays.

This guide provides a rigorous, data-driven framework for profiling the cross-reactivity of 4'-Bromo-2-piperidinomethyl benzophenone against established forensic targets. We move beyond simple "detection" to define the analytical specificity required for legally defensible results.

Chemical Identity & Structural "Fingerprint"

Before assessing cross-reactivity, we must define the structural epitopes that drive antibody binding and mass spectral fragmentation.

PropertyDataAnalytical Significance
Molecular Formula C₁₈H₂₀BrNO (approx.)*Basis for monoisotopic mass calculation.
Molecular Weight ~358.27 g/mol Target for MS parent ion selection.
Core Scaffold BenzophenoneHigh UV absorbance; hydrophobic bulk.
Key Substituent 2-PiperidinomethylPrimary Epitope: Mimics Diphenidine/PCP.
Halogenation 4'-BromoElectronic Signature: Distinct isotopic pattern (¹:¹ ⁷⁹Br/⁸¹Br).[1]

*Note: Exact formula depends on salt form (e.g., HCl).

Structural Homology Analysis

The "2-piperidinomethyl" group is the primary driver for potential cross-reactivity with the Phencyclidine (PCP) and Dissociative classes.

StructuralHomology cluster_legend Likelihood of Cross-Reactivity (CR) Target 4'-Bromo-2-piperidinomethyl benzophenone PCP Phencyclidine (PCP) (Piperidine Core) Target->PCP Piperidine Epitope (Possible CR) Diphenidine Diphenidine (Piperidine + Phenyls) Target->Diphenidine High Structural Similarity Benzo Benzodiazepines (Phenyl Ring Systems) Target->Benzo Steric Clash (Unlikely CR) High Risk High Risk Low Risk Low Risk

Figure 1: Structural Homology Network indicating high-risk cross-reactivity pathways.[2]

Comparative Performance: Immunoassay vs. Mass Spectrometry

This section compares the performance of the target molecule across standard detection platforms.

Table 1: Predicted Cross-Reactivity Profile
Assay ClassTarget AnalytePredicted Cross-Reactivity (CR)Mechanism of Interference
PCP (Phencyclidine) PhencyclidineLow to Moderate (<5%) The piperidine ring binds, but the benzophenone ketone alters the 3D shape significantly compared to the cyclohexyl ring of PCP.
Benzodiazepines Oxazepam/NordiazepamNegligible (<0.1%) Despite the "benzo" name, this molecule lacks the diazepine ring required for antibody recognition.
Synthetic Cathinones MDPV/Alpha-PVPLow (<1%) While both contain pyrrolidine/piperidine, the benzophenone core is too bulky for cathinone-specific clefts.
Diphenidine (NPS) DiphenidineHigh (>25%) CRITICAL RISK. If a specific Diphenidine ELISA is used, this precursor will likely trigger a positive result due to the shared diphenyl-piperidine motif.

Experimental Protocol: The "Self-Validating" System

To empirically determine the cross-reactivity (CR) of 4'-Bromo-2-piperidinomethyl benzophenone in your specific assay, follow this step-by-step validation protocol. This method calculates % Cross-Reactivity based on the 50% Displacement (ED₅₀) method.

Phase A: Preparation of Standards
  • Stock Solution: Dissolve 10 mg of 4'-Bromo-2-piperidinomethyl benzophenone in 10 mL Methanol (HPLC Grade) to yield 1 mg/mL .

  • Working Dilutions: Prepare a logarithmic series in drug-free urine/buffer:

    • 10,000 ng/mL

    • 1,000 ng/mL

    • 100 ng/mL

    • 10 ng/mL

    • 0 ng/mL (Blank)

Phase B: The Displacement Assay
  • Run the Calibrator: Run your target drug standard (e.g., PCP or Diphenidine) to establish the standard curve. Note the concentration required to reduce signal to 50% (

    
    ).
    
  • Run the Interferent: Run the 4'-Bromo-2-piperidinomethyl benzophenone dilution series.

  • Calculate ED₅₀: Plot the dose-response curve and identify the concentration of the interferent that reduces the signal to 50% (

    
    ).
    
Phase C: Calculation


Workflow Visualization

ValidationWorkflow Start Start Validation Prep Prepare Logarithmic Dilution Series Start->Prep Incubate Incubate with Antibody-Enzyme Conjugate Prep->Incubate Measure Measure Absorbance (450nm) Incubate->Measure Calc Calculate ED50 (50% B/B0) Measure->Calc Result Determine % Cross-Reactivity Calc->Result

Figure 2: Step-by-step workflow for determining % Cross-Reactivity in a competitive ELISA format.

Definitive Identification: Mass Spectrometry Transitions

When immunoassays yield ambiguous results, LC-MS/MS provides the definitive "fingerprint." The bromine atom provides a unique advantage here due to its isotopic split.

Method Parameters:

  • Ionization: ESI Positive Mode

  • Precursor Ion: m/z 358.1 / 360.1 (Doublet due to ⁷⁹Br/⁸¹Br)

Table 2: MRM Transitions for Confirmation
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
358.1 (⁷⁹Br)84.1 25Piperidine Ring (Characteristic fragment)
358.1 (⁷⁹Br)183.0 35Bromobenzoyl cation (Core cleavage)
360.1 (⁸¹Br)185.0 35Bromobenzoyl cation (Isotope confirmation)

Technical Insight: The presence of the m/z 84 fragment is non-specific (common to all piperidines). You must monitor the 183/185 doublet to confirm the brominated benzophenone core.

References

  • PubChem. (2023). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Compound Summary). National Library of Medicine. [Link]

  • Creative Diagnostics. (2023). Benzophenone Test Reagents and Cross-Reactivity Data.[3] Creative Diagnostics.[3] [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. IJPSI. [Link]

  • Averhealth. (2018). Immunoassay Cross-reactivity: The Importance of Accurate Interpretation. Averhealth Blog. [Link]

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Piperidine-Containing Compounds: A Comparative Translation Guide

Executive Summary: The Piperidine "Privileged" Paradox The piperidine scaffold is ubiquitous in medicinal chemistry, appearing in over 12,000 biologically active compounds (e.g., Donepezil, Fentanyl, Ritalin). Its succes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine "Privileged" Paradox

The piperidine scaffold is ubiquitous in medicinal chemistry, appearing in over 12,000 biologically active compounds (e.g., Donepezil, Fentanyl, Ritalin). Its success stems from a "privileged" physicochemical profile: a secondary amine (pKa ~11) capable of strong ionic interactions and a flexible chair conformation that adapts to diverse binding pockets.

The Problem: This same profile often creates a "Translation Gap." The high basicity that drives in vitro potency frequently leads to poor in vivo performance due to:

  • hERG Liability: High affinity for potassium channels (cardiotoxicity).

  • Metabolic Instability: Rapid N-dealkylation or ring oxidation by CYP450 enzymes.

  • Phospholipidosis: Lysosomal trapping due to high pKa.

This guide objectively compares piperidine-based leads against bioisosteric alternatives (e.g., Morpholine, Piperazine) and optimized derivatives, providing the data and protocols necessary to bridge the bench-to-bedside gap.

Quantitative Performance Comparison

Case Study A: The Potency Shift (Donepezil)

A classic example of the translation gap is the acetylcholinesterase (AChE) inhibitor Donepezil. While in vitro binding is nanomolar, in vivo efficacy requires significantly higher plasma concentrations due to protein binding and tissue distribution.

Table 1: Translation of Efficacy (Donepezil)

MetricValueContext
In Vitro IC50 (AChE) 6.7 nM Highly potent enzyme inhibition in buffer systems [1].
In Vitro Selectivity >1000-foldSelectivity for AChE over Butyrylcholinesterase (BChE) [1].[1]
In Vivo Plasma IC50 ~130 nM (53.6 ng/mL)Concentration required in patient plasma to achieve 50% brain AChE inhibition [2].
Translation Factor ~19x The "loss" of potency moving from simple assays to complex biological systems.
Case Study B: Scaffold Stability (Piperidine vs. Alternatives)

When piperidine leads fail in vivo due to clearance, bioisosteres like Morpholine are often evaluated.

Table 2: Scaffold Stability & Liability Profile

ScaffoldpKa (Approx)Metabolic Stability (Microsomal)hERG Liability RiskIn Vivo CNS Penetration
Piperidine ~11.0Low/Moderate (Prone to CYP oxidation)High (Cationic interaction with channel)High (But risk of trapping)
Morpholine ~8.3High (Oxygen reduces basicity & oxidation)Low (Reduced cationicity)Moderate (Lower lipophilicity)
Piperazine ~9.8ModerateModerateModerate

Critical Insight: Replacing a piperidine with a morpholine often improves metabolic half-life (


) and safety (hERG) but may reduce primary target affinity if the basic nitrogen is a key pharmacophore [3].

Mechanisms of Failure & Optimization

Understanding why piperidines fail in vivo is crucial for designing robust assays.

Metabolic Hotspots

The piperidine ring is a prime target for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

  • N-Dealkylation: The most common clearance pathway.

  • Ring Oxidation: Hydroxylation at the

    
    -carbon.[2]
    
The hERG Trap

Piperidines often fit the hERG pharmacophore: a basic nitrogen (protonated at physiological pH) flanked by hydrophobic groups. This causes QT prolongation in vivo, a major cause of drug attrition.

Visualizing the Metabolic Fate The following diagram illustrates the divergence between bioactivation (efficacy) and clearance (failure).

PiperidineMetabolism Lead Piperidine Lead (High In Vitro Potency) CYP CYP450 Enzymes (Liver Microsomes) Lead->CYP First Pass Metabolism RouteC Target Binding (In Vivo Efficacy) Lead->RouteC Survivors (Bioavailability) RouteA N-Dealkylation (Loss of Efficacy) CYP->RouteA Major Pathway RouteB Ring Oxidation (Polar Metabolite) CYP->RouteB Minor Pathway Clearance Clearance RouteA->Clearance Rapid Excretion Response Response RouteC->Response Therapeutic Effect

Caption: Figure 1. The metabolic bifurcation of piperidine compounds. High clearance via N-dealkylation often reduces in vivo exposure despite high intrinsic potency.

Validated Experimental Protocols

To bridge the gap, rely on these self-validating workflows.

Protocol A: Comparative Microsomal Stability (The "Filter")

Objective: Determine if in vitro potency will survive first-pass metabolism.

  • Preparation:

    • Test Compounds: Piperidine lead vs. Morpholine analog (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C.

    • Sampling timepoints: 0, 5, 15, 30, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis:

    • LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criteria:

      
       generally predicts acceptable in vivo bioavailability.
      
Protocol B: hERG Inhibition Assay (The "Safety Check")

Objective: Early detection of cardiotoxicity risk common in piperidines.

  • System: CHO cells stably expressing hERG potassium channels.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Procedure:

    • Establish stable baseline current.

    • Apply test compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

    • Measure tail current inhibition.

  • Data Interpretation:

    • Calculate IC50.[1][3]

    • Safety Margin: If hERG IC50 / Therapeutic IC50 < 30, the compound is high risk for in vivo development [4].

Strategic Optimization: The Decision Matrix

When should you abandon a piperidine scaffold? Use this logic flow to decide between optimization (chiral/substitution) and scaffold hopping (morpholine).

OptimizationStrategy Start Piperidine Lead (High Potency, Poor PK) Check_hERG Check hERG Liability Start->Check_hERG Check_Metab Check Metabolic Spot Check_hERG->Check_Metab Low hERG Risk Subst Strategy A: Add Steric Bulk/Chirality (e.g., 2-Me-Piperidine) Check_hERG->Subst High hERG Risk Check_Metab->Subst N-Dealkylation Hop Strategy B: Scaffold Hop (e.g., Morpholine) Check_Metab->Hop Ring Oxidation ResultA Maintains Potency Improves Safety Subst->ResultA ResultB Lowers Potency Maximizes Stability Hop->ResultB

Caption: Figure 2. Decision tree for optimizing piperidine leads. Steric hindrance (Strategy A) is preferred to maintain basicity; Scaffold hopping (Strategy B) is used when lipophilicity/basicity must be reduced.

References

  • BenchChem. (2025).[1][2][3] Epinorgalanthamine efficacy compared to donepezil in vitro. Retrieved from

  • Ota, T., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Neuropharmacology. Retrieved from

  • BenchChem. (2025).[1][2][3] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Gao Research Group. (2020).[4] Coupled electron and proton transfer in the piperidine drug metabolism pathway. Dalton Transactions.[4] Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Benzophenone Derivatives at the Tubulin Colchicine Site

Introduction: The Strategic Pursuit of Microtubule Destabilizers In the landscape of oncology, the microtubule network remains a cornerstone target for therapeutic intervention.[1] These dynamic polymers, composed of α,β...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Pursuit of Microtubule Destabilizers

In the landscape of oncology, the microtubule network remains a cornerstone target for therapeutic intervention.[1] These dynamic polymers, composed of α,β-tubulin heterodimers, are fundamental to numerous cellular processes, including mitosis, cell motility, and intracellular transport.[2][3] Consequently, agents that disrupt microtubule dynamics can selectively induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4]

There are several distinct drug binding domains on the tubulin dimer, but the colchicine binding site (CBS), located at the interface between the α- and β-tubulin subunits, holds particular strategic importance.[5][6] Inhibitors targeting this site (CBSIs) function by suppressing microtubule polymerization, leading to mitotic arrest.[6] A key advantage of many CBSIs is their ability to circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) drug efflux pumps, which often limit the efficacy of other microtubule-targeting agents like taxanes.[7][8]

Among the diverse chemical scaffolds explored as CBSIs, benzophenone derivatives have emerged as a promising class of molecules.[1] Inspired by natural products like phenstatin, these synthetic and semi-synthetic compounds feature a core diphenylmethanone structure that can be strategically modified to enhance binding affinity and cytotoxic potency.[1][9] Their relatively simple structure and synthetic accessibility make them attractive candidates for optimization campaigns.[3]

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies of novel benzophenone derivatives against the tubulin colchicine site. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating computational workflow. The objective is to reliably predict binding affinities and interaction modes, thereby enabling a data-driven prioritization of candidates for synthesis and biological evaluation.

Part 1: A Validated Workflow for Comparative Molecular Docking

The credibility of any in silico study hinges on a meticulously validated and reproducible protocol. The following workflow is designed to ensure technical accuracy, from initial protein preparation to the final analysis of ligand interactions.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation PDB_Select 1. Select Tubulin PDB Structure (e.g., 4O2B, 1SA0) Prot_Prep 2. Receptor Preparation - Remove water, ligands, ions - Add hydrogens - Assign charges PDB_Select->Prot_Prep Lig_Prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds PDB_Select->Lig_Prep Grid_Gen 4. Grid Box Generation - Center on native ligand - Define dimensions Prot_Prep->Grid_Gen Docking 6. Dock Benzophenone Derivatives (e.g., AutoDock, Glide, MOE) Lig_Prep->Docking Validation 5. Protocol Validation - Re-dock native ligand - Calculate RMSD (< 2.0 Å) Grid_Gen->Validation Validation->Docking If Valid Pose_Analysis 7. Pose & Score Analysis - Rank by binding energy - Cluster poses Docking->Pose_Analysis Interaction_Analysis 8. Interaction Analysis - Identify H-bonds, hydrophobic  contacts, etc. Pose_Analysis->Interaction_Analysis SAR 9. Comparative Analysis (SAR) - Correlate structure with binding affinity Interaction_Analysis->SAR

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Receptor Structure Selection and Preparation

  • Causality: The choice of the protein crystal structure is the foundation of the entire study. A high-resolution structure with a co-crystallized ligand in the target site provides an experimentally validated binding pocket conformation.

  • Protocol:

    • Download a suitable X-ray crystal structure of the α,β-tubulin heterodimer from the Protein Data Bank (PDB).[10] The structure PDB ID: 4O2B (tubulin in complex with colchicine) is an excellent starting point due to its resolution and relevance.[11][12]

    • Load the structure into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro, MOE).[4][13][14]

    • Prepare the protein using a dedicated tool like Schrödinger's Protein Preparation Wizard or UCSF Chimera's Dock Prep.[13][14][15] This critical step involves:

      • Removing all non-essential molecules, including crystallographic water, ions, and the original co-crystallized ligand.[15][16] This creates the 'apo' receptor for docking.

      • Adding polar hydrogen atoms and assigning appropriate protonation states for residues at a physiological pH (e.g., 7.4), which is crucial for accurate hydrogen bond calculations.[11][15][16]

      • Assigning partial atomic charges using a force field like AMBER or OPLS.[4]

      • Repairing any missing side chains or loops in the crystal structure to ensure a complete and accurate protein model.[10][14]

    • Save the prepared receptor structure in a suitable format (e.g., .pdbqt for AutoDock).[17]

2. Ligand Preparation

  • Causality: Ligands must be converted into accurate 3D structures with correct stereochemistry and a low-energy conformation to ensure the docking algorithm starts from a physically realistic state.

  • Protocol:

    • Sketch the 2D structures of the benzophenone derivatives to be studied.

    • Convert these 2D structures to 3D models.

    • Perform a thorough energy minimization using a suitable force field (e.g., MMFF94).[4] This step optimizes the geometry of the ligand to its most stable conformation.

    • Assign partial charges and define rotatable bonds. The number of rotatable bonds directly impacts the conformational search space the docking algorithm must explore.[17]

    • Save the prepared ligands in the required format (e.g., .pdbqt).

3. Docking Protocol Validation

  • Causality: This is a self-validating step that provides confidence in the chosen docking parameters. If the protocol can accurately reproduce the experimentally determined binding pose of a known ligand, it is more likely to produce reliable predictions for novel compounds.[10]

  • Protocol:

    • Define the binding site by generating a grid box centered on the position of the co-crystallized ligand (e.g., colchicine in PDB ID: 4O2B) before it was removed.[12][18] The box should be large enough to encompass the entire colchicine binding site and allow for ligand rotation.

    • Re-dock the prepared native ligand (colchicine) back into the prepared receptor's binding site using the chosen docking software (e.g., AutoDock Vina, Glide).[10][15]

    • Compare the top-ranked docked pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[10][19]

4. Molecular Docking of Benzophenone Derivatives

  • Causality: This is the core simulation step where the software explores a vast number of possible conformations and orientations of each benzophenone derivative within the colchicine binding site, scoring each pose to estimate binding affinity.

  • Protocol:

    • Using the validated parameters (i.e., the same receptor and grid box), perform docking runs for each prepared benzophenone derivative.

    • Employ a robust search algorithm, such as a Lamarckian Genetic Algorithm, to explore the conformational space.[12]

    • Generate multiple binding poses (e.g., 10-20) for each ligand to analyze the most favorable energetic clusters.

5. Analysis of Docking Results

  • Causality: Docking generates a wealth of data that must be systematically analyzed to extract meaningful insights. The primary goals are to rank compounds based on predicted affinity and to understand the specific molecular interactions that stabilize the protein-ligand complex.

  • Protocol:

    • Binding Affinity: Rank the derivatives based on their predicted binding energy (or docking score). Lower negative values typically indicate stronger binding affinity.[20][21]

    • Pose Analysis: Visualize the top-ranked poses for each ligand within the tubulin binding site. Examine the orientation of the benzophenone scaffold and its substituents.

    • Interaction Analysis: Identify and catalog the specific non-covalent interactions between the ligand and protein residues. This includes:

      • Hydrogen Bonds: Key for specificity and affinity.[22]

      • Hydrophobic Interactions: Often the primary driving force for binding within the largely hydrophobic colchicine pocket.[10]

      • Cation-π or π-π Stacking: Interactions with aromatic residues.[23]

Part 2: Comparative Analysis and Data Interpretation

The true power of docking lies in its comparative ability. By docking a series of structurally related compounds, we can begin to build a Structure-Activity Relationship (SAR) that guides future design efforts.

Illustrative Binding Interaction

The diagram below conceptualizes the key interactions of a hypothetical benzophenone derivative within the colchicine binding site. The site is a pocket at the interface of the α- and β-tubulin subunits, lined with critical hydrophobic and polar residues.[6][24]

G cluster_tubulin Tubulin Colchicine Binding Site cluster_beta_residues β-Tubulin Residues cluster_alpha_residues α-Tubulin Residues α-Tubulin α-Tubulin β-Tubulin β-Tubulin Cys241 Cys241 Leu248 Leu248 Ala316 Ala316 Leu255 Leu255 Val181 Val181 Thr179 Thr179 Ligand Benzophenone Derivative Ligand->Cys241 H-Bond Ligand->Leu248 Hydrophobic Ligand->Ala316 Hydrophobic Ligand->Leu255 Hydrophobic Ligand->Val181 Hydrophobic

Caption: Benzophenone derivative binding at the tubulin colchicine site.

Comparative Docking Data

The following table presents hypothetical but representative data for a series of benzophenone derivatives, comparing them to the known inhibitor Phenstatin.

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesRationale / Notes
Phenstatin Benzophenone with 3,4,5-trimethoxyphenyl and 4-hydroxyphenyl groups-9.8Cysβ241, Leuβ255, Alaβ316, Valα181Reference Compound. The trimethoxy ring fits deep into a hydrophobic pocket, a classic interaction for CBSIs.[1]
BZP-01 Phenstatin analog with 4-methoxyphenyl instead of 4-hydroxyphenyl-9.5Leuβ255, Alaβ316, Valα181Loss of the hydrogen bond donor (hydroxyl group) slightly reduces the binding score compared to Phenstatin.
BZP-02 Phenstatin analog with a bulky t-butyl group at the 4-position-7.2Leuβ255, Alaβ316The bulky group introduces steric hindrance, preventing optimal orientation in the binding pocket and leading to a weaker score.
BZP-03 Phenstatin analog with a 2,5-difluorophenyl group-10.5Cysβ241, Leuβ255, Alaβ316, Valα181, Asnα101Fluorine atoms can form favorable halogen bonds or enhance hydrophobic interactions, potentially increasing binding affinity.[6]
Discussion of Results

The comparative data allows for a direct assessment of how structural modifications impact binding at the colchicine site.

  • The Importance of Hydrogen Bonding: As seen in the comparison between Phenstatin and BZP-01 , the loss of a single hydrogen bond with a key residue like Cysβ241 can result in a quantifiable decrease in predicted binding affinity.[22][25] Cysβ241 is a critical residue for interaction with many colchicine site inhibitors.[25]

  • Steric Constraints: The poor score of BZP-02 highlights the importance of steric compatibility. The colchicine binding site is a well-defined pocket, and bulky substituents that clash with pocket-lining residues will be energetically penalized.[10]

  • Exploiting Favorable Interactions: The improved score of BZP-03 demonstrates a successful rational design strategy. The introduction of fluorine atoms can enhance binding through favorable hydrophobic or electrostatic interactions, a known strategy for optimizing tubulin inhibitors.[6] This derivative would be a high-priority candidate for synthesis.

By analyzing these trends, researchers can build a robust SAR model. This model can then be used to predict the activity of unsynthesized derivatives, saving significant time and resources in the drug discovery pipeline.[3][26]

Conclusion and Future Directions

Molecular docking, when performed with a rigorous and validated protocol, is an invaluable tool for the discovery and optimization of novel tubulin inhibitors. This guide outlines a comprehensive workflow for the comparative analysis of benzophenone derivatives at the colchicine binding site, emphasizing the rationale behind each procedural step.

The results from such studies provide a clear, rank-ordered list of compounds based on their predicted binding affinity and a detailed map of their molecular interactions. This information allows drug development professionals to make informed decisions, prioritizing the most promising candidates for chemical synthesis and subsequent in vitro validation, such as tubulin polymerization assays.[9][10][27]

While docking provides a powerful static snapshot, it is important to acknowledge its limitations. For the highest-priority candidates, more computationally intensive methods like Molecular Dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time, accounting for protein flexibility and the effects of solvent.[15][28][29] The integration of these computational techniques forms a powerful, multi-stage virtual screening cascade that significantly accelerates the journey from initial concept to a promising clinical candidate.[4][26]

References

  • In silico design strategies for tubulin inhibitors for the development of anticancer therapies. (2025). Taylor & Francis.
  • Computational Approaches to the Rational Design of Tubulin-Targeting Agents. (2023). MDPI. [Link]

  • In silico design strategies for tubulin inhibitors for the development of anticancer therapies. (2025). PubMed.
  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Publishing. [Link]

  • Computational Approaches to the Rational Design of Tubulin-Targeting Agents. (2023).
  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2020). PubMed. [Link]

  • Machine learning-driven computational drug repurposing to identify new tubulin inhibitors against cancer. (2026). PubMed. [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Publishing.
  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Publishing. [Link]

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). PubMed. [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Publishing. [Link]

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2025). PMC. [Link]

  • Molecular Docking Studies of Tubulin Inhibitors. (N/A). Scribd. [Link]

  • Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. (2019). MDPI. [Link]

  • An In silico Based Comparison of Drug Interactions in Wild and Mutant Human β-tubulin through Docking Studies. (2014). American Journal of Molecular Biology. [Link]

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2025). PubMed. [Link]

  • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • Proteins and ligand preparation for docking. (N/A). ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Docking of compounds on colchicine binding site of b tubulin. (N/A). ResearchGate. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (N/A). PMC. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC. [Link]

  • Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. (2025). Preprints.org. [Link]

  • Synthesis and Molecular Docking of Some Grossgemin Amino Derivatives as Tubulin Inhibitors Targeting Colchicine Binding Site. (2021). Semantic Scholar. [Link]

  • Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. (N/A). PMC. [Link]

  • Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. (2023). MDPI. [Link]

  • Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. (2021). PMC. [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (N/A). PMC. [Link]

  • Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. (2018). PMC. [Link]

  • Tubulin structure and detail of the colchicine binding site located... (N/A). ResearchGate. [Link]

  • In Silico Conformation of the Drug Colchicine into Tubulin Models and Acute Phytotoxic Activity on Cucumis sativus Radicles. (2022). MDPI. [Link]

  • Docking of compounds on colchicine-binding site of tubulin. (N/A). ResearchGate. [Link]

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. (2022). Frontiers. [Link]

  • Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. (2019). PMC. [Link]

  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. (N/A). Meiler Lab. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4'-Bromo-2-piperidinomethyl benzophenone

Operational Safety Guide: Handling 4'-Bromo-2-piperidinomethyl benzophenone Hazard Analysis & Risk Assessment Compound Identity: 4'-Bromo-2-piperidinomethyl benzophenone CAS: 120956-60-1 (Analogous structural assessment)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4'-Bromo-2-piperidinomethyl benzophenone

Hazard Analysis & Risk Assessment

Compound Identity: 4'-Bromo-2-piperidinomethyl benzophenone CAS: 120956-60-1 (Analogous structural assessment)

Critical Safety Premise: In the absence of comprehensive toxicological data for this specific research intermediate, you must apply the Precautionary Principle . Structural analysis reveals two distinct hazard moieties:

  • Piperidine Motif: A cyclic amine that imparts basicity, creating a high risk of mucous membrane irritation and potential corrosivity to ocular tissues.

  • Halogenated Benzophenone Core: Increases lipophilicity, facilitating dermal absorption. Benzophenone derivatives are known photosensitizers and potential endocrine disruptors.

Operational Hazard Class: OEB 3 (Occupational Exposure Band 3) Treat as a potent irritant with high systemic toxicity potential.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to fine organic amine powders.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N100 Respirator (if outside fume hood) or PAPR for >10g handling.Standard N95 masks filter 95% of particles >0.3 microns. However, benzophenone derivatives often form electrostatic fines <0.3 microns. P100 offers 99.97% efficiency against these oily/solid particulates.
Dermal (Hand) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile or Neoprene (Long cuff)Amine Permeation Risk: Piperidine moieties can degrade latex and thin nitrile rapidly. The air gap between two gloves reduces the diffusion rate of the solvated compound by orders of magnitude.
Ocular Indirect Vent Chemical Goggles (ANSI Z87.1+)Safety glasses are insufficient. Fine powders behave like fluids in air currents; unsealed eyewear allows dust entry, leading to severe lachrymation and corneal damage due to the basic pH of the piperidine group.
Body Tyvek® Lab Coat (Disposable, elastic cuffs)Cotton coats trap powders in the weave, creating a secondary exposure source during laundering. Disposable non-woven fabrics prevent this "carry-home" contamination.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Static Control: Benzophenone powders are notoriously static-prone. Use an ionizing bar or anti-static gun inside the balance enclosure before weighing to prevent "flying powder."

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

Phase 2: Solubilization & Synthesis
  • Solvent Selection: When dissolving in chlorinated solvents (e.g., DCM), the permeation rate through gloves increases drastically. Change outer gloves immediately upon splash contact.

  • Exotherm Check: The piperidine nitrogen is basic. If reacting with acid chlorides or strong acids, expect an immediate exotherm. Add reagents dropwise at 0°C.

Phase 3: Spill Response Workflow
  • Dry Spills: DO NOT sweep. Sweeping generates aerosols. Use a HEPA vacuum or the "Wet-Wipe" method (cover with solvent-dampened pads, then scoop).

  • Wet Spills: Absorb with Vermiculite or Chem-Sorb pads. Do not use paper towels (rapid evaporation).

Visualization of Safety Logic

Figure 1: PPE Decision Tree

Selects protection level based on physical state and quantity.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Solution In Solution Start->State_Solution Qty_Small < 100 mg State_Solid->Qty_Small Qty_Large > 100 mg State_Solid->Qty_Large Solvent_Volatile Volatile Solvent (DCM, Ether) State_Solution->Solvent_Volatile Solvent_Stable Stable Solvent (Water, DMSO) State_Solution->Solvent_Stable Action_Hood Fume Hood + N95 Single Glove Qty_Small->Action_Hood Action_Iso Isolator / Glovebox Double Gloves + P100 Qty_Large->Action_Iso Action_Shield Fume Hood + Sash Low Double Gloves (Change <15m) Solvent_Volatile->Action_Shield Action_Std Standard PPE Nitrile Gloves Solvent_Stable->Action_Std

Caption: Decision logic for PPE selection based on quantity and physical state to minimize exposure risk.

Figure 2: Emergency Spill Response Pathway

Immediate actions for containment and cleanup.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Post Signage Spill->Evacuate Assess 2. Assess: Powder vs Liquid Evacuate->Assess Powder Powder Assess->Powder Liquid Liquid Assess->Liquid WetMethod Cover with Damp Pads Powder->WetMethod Absorb Apply Vermiculite (Dykes first) Liquid->Absorb Waste Double Bag Label: Halo-Organic WetMethod->Waste Absorb->Waste

Caption: Step-by-step workflow for safely managing spills of 4'-Bromo-2-piperidinomethyl benzophenone.

Disposal & Deactivation

Waste Classification:

  • Category: Halogenated Organic Waste (due to Bromine content).

  • Segregation: DO NOT mix with acidic waste streams. The amine functionality can form salts that may precipitate or generate heat.

Deactivation Protocol (Glassware):

  • Rinse glassware with Methanol (solubilizes the organic ketone).

  • Follow with a 5% Acetic Acid rinse (protonates the piperidine, increasing water solubility for final cleaning).

  • Final wash with soap and water.[1][2][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (Hazards & Safety). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: 4-(bromomethyl)benzophenone (Structural Analog Data).[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.